molecular formula C4H4FN3 B1340740 2-Fluoropyrimidin-5-amine CAS No. 56621-95-5

2-Fluoropyrimidin-5-amine

Cat. No.: B1340740
CAS No.: 56621-95-5
M. Wt: 113.09 g/mol
InChI Key: LWQRIXAJNVYZEX-UHFFFAOYSA-N
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Description

2-Fluoropyrimidin-5-amine (CAS 1683-85-8), also listed under the same CAS number as 5-fluoropyrimidin-2-amine, is a fluorinated heterocyclic amine with the molecular formula C 4 H 4 FN 3 and a molecular weight of 113.09 g/mol . This compound serves as a versatile chemical building block in medicinal chemistry, particularly in the synthesis of novel heterocyclic scaffolds with potential biological activity. Research into analogous fluoropyrimidine structures has demonstrated significant value in antimicrobial development, with some synthesized compounds showing strong inhibitory effects on the growth of Gram-positive bacteria, including Bacillus subtilis . The presence of both amine and fluorine functional groups on the pyrimidine ring makes this compound a valuable precursor for further functionalization, enabling the creation of diverse libraries for drug discovery efforts . Furthermore, fluoropyrimidines as a class are well-established in biomedical research for their role as antimetabolites, interfering with thymidylate synthesis and ultimately disrupting DNA synthesis in rapidly dividing cells . Beyond small-molecule drug discovery, 2'-fluoro-modified pyrimidines are critical in nucleic acid aptamer research, where they enhance binding affinity to target proteins and increase resistance to nuclease degradation, thereby improving the stability and performance of these oligonucleotides for therapeutic and diagnostic applications . Researchers will find this compound as a white to orange crystalline powder with a melting point of 192-193 °C . This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) before use and handle with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoropyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN3/c5-4-7-1-3(6)2-8-4/h1-2H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQRIXAJNVYZEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480848
Record name 2-Fluoropyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56621-95-5
Record name 2-Fluoropyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-5-fluoropyrimidine: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyrimidines

In the landscape of contemporary drug discovery and development, the pyrimidine scaffold stands as a privileged structure, integral to a vast array of therapeutic agents.[1] Its significance is further amplified through strategic fluorination, a chemical modification known to profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[2] 2-Amino-5-fluoropyrimidine (also known as 5-fluoro-2-pyrimidinamine) emerges as a pivotal building block in this domain, offering a unique combination of reactive sites and advantageous physicochemical properties. This guide provides an in-depth exploration of 2-Amino-5-fluoropyrimidine, from its core properties and synthesis to its critical applications, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Identification

A thorough understanding of a compound's fundamental characteristics is the bedrock of its effective application in research and development.

Nomenclature and Identification:

  • CAS Number: 1683-85-8

  • IUPAC Name: 5-fluoropyrimidin-2-amine[3]

  • Synonyms: 2-Amino-5-fluoropyrimidine, 5-fluoro-2-pyrimidinamine

  • Molecular Formula: C₄H₄FN₃[4]

  • Molecular Weight: 113.09 g/mol [3]

Physicochemical Data:

PropertyValueSource
Appearance White to light yellow solid[4]
Purity Typically ≥ 98% (HPLC)[4]
Melting Point 192-193 °C[5]
Solubility While quantitative data is not widely published, its polarity suggests some solubility in polar solvents like water, methanol, and ethanol.[6][7] Its positive logP value also indicates likely solubility in organic solvents.[6]
Storage Store at 0-8 °C under an inert atmosphere.[4]

Strategic Synthesis of 2-Amino-5-fluoropyrimidine

The synthesis of fluorinated heterocyclic compounds often requires multi-step pathways. While various methods exist, a common and illustrative route to a related and structurally similar compound, 2-amino-5-fluoropyridine, starts from the readily available 2-aminopyridine. This pathway involves a sequence of well-established organic reactions, providing a clear example of the strategic introduction of functional groups.[8][9] A plausible analogous synthesis for 2-Amino-5-fluoropyrimidine would follow a similar logic, starting from 2-aminopyrimidine.

Illustrative Synthesis Pathway

The following diagram outlines a logical, multi-step synthesis. The rationale behind this pathway is the sequential introduction of the nitro group, which acts as a precursor to the second amino group after the critical fluorination step. Acetylation of the initial amino group serves to protect it and modulate its directing effects during nitration.

G cluster_0 Step 1: Acetylation (Protection) cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis (Deprotection) cluster_3 Step 4: Diazotization cluster_4 Step 5: Schiemann Reaction (Fluorination) cluster_5 Step 6: Reduction A 2-Aminopyrimidine B 2-Acetamidopyrimidine A->B Acetic Anhydride C 2-Acetamido-5-nitropyrimidine B->C H₂SO₄ / HNO₃ D 2-Amino-5-nitropyrimidine C->D Acidic Hydrolysis (e.g., HCl) E 5-Nitropyrimidine-2-diazonium salt D->E NaNO₂ / HBF₄ F 2-Fluoro-5-nitropyrimidine E->F Heat (Δ) G 2-Fluoropyrimidin-5-amine F->G Reduction (e.g., H₂ / Pd/C)

Caption: A plausible multi-step synthesis of 2-Amino-5-fluoropyrimidine.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative procedure based on established chemical transformations for similar structures.[8][9] Researchers should adapt and optimize these steps based on laboratory conditions and safety assessments.

Materials:

  • 2-Aminopyrimidine

  • Acetic anhydride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Fluoroboric Acid (HBF₄)

  • Palladium on Carbon (Pd/C, 10%)

  • Hydrogen Gas (H₂)

  • Appropriate organic solvents (e.g., Ethanol, Diethyl Ether)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Workflow:

  • Step 1: Acetylation of 2-Aminopyrimidine

    • Rationale: The amino group of 2-aminopyrimidine is protected as an acetamide to prevent side reactions and to act as an ortho-, para-director for the subsequent electrophilic nitration.

    • Procedure: Dissolve 2-aminopyrimidine in a suitable solvent and cool in an ice bath. Slowly add acetic anhydride dropwise with stirring. Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with water and collect the precipitated 2-acetamidopyrimidine by filtration.

  • Step 2: Nitration

    • Rationale: Introduction of a nitro group at the 5-position is achieved via electrophilic aromatic substitution. The acetamido group directs the nitration to the C5 position.

    • Procedure: Slowly add 2-acetamidopyrimidine to a cooled mixture of concentrated sulfuric acid and fuming nitric acid. Maintain a low temperature during the addition. After the addition is complete, allow the mixture to stir at a controlled temperature until the reaction is complete (monitored by TLC). Pour the reaction mixture onto ice and neutralize carefully with a base to precipitate the product, 2-acetamido-5-nitropyrimidine.

  • Step 3: Hydrolysis

    • Rationale: The protecting acetyl group is removed to regenerate the free amino group, yielding 2-amino-5-nitropyrimidine.

    • Procedure: Reflux the 2-acetamido-5-nitropyrimidine in an aqueous solution of hydrochloric acid. Monitor the reaction for the disappearance of the starting material. Cool the solution and neutralize with a base to precipitate the product.

  • Step 4 & 5: Diazotization and Schiemann Reaction

    • Rationale: This two-part sequence is a classic method for introducing fluorine onto an aromatic ring. The primary amine is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source (from HBF₄) to yield the fluoro-substituted pyrimidine.

    • Procedure: Dissolve 2-amino-5-nitropyrimidine in aqueous fluoroboric acid and cool to 0-5 °C. Add a solution of sodium nitrite dropwise, maintaining the low temperature. The resulting diazonium salt is then isolated and carefully heated to induce decomposition, releasing nitrogen gas and forming 2-fluoro-5-nitropyrimidine.

  • Step 6: Reduction of the Nitro Group

    • Rationale: The final step is the reduction of the nitro group to the desired primary amine, yielding the target compound.

    • Procedure: Dissolve 2-fluoro-5-nitropyrimidine in a suitable solvent like ethanol. Add a catalytic amount of Pd/C. Subject the mixture to hydrogenation in a Parr apparatus or using a balloon filled with hydrogen gas. Monitor the reaction until completion. Filter the mixture through Celite to remove the catalyst and evaporate the solvent to obtain 2-Amino-5-fluoropyrimidine.

  • Purification and Characterization:

    • The final product should be purified, typically by recrystallization or column chromatography.

    • Characterization is essential to confirm the structure and purity using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Reactivity and Chemical Behavior

The chemical reactivity of 2-Amino-5-fluoropyrimidine is governed by the interplay of the electron-donating amino group and the electron-withdrawing effects of the fluorine atom and the pyrimidine ring nitrogens.

  • Amino Group Reactivity: The primary amino group at the C2 position can act as a nucleophile and can be readily acylated, alkylated, or used in coupling reactions to build more complex molecular scaffolds.

  • Pyrimidine Ring: The pyrimidine ring itself is electron-deficient and can be susceptible to nucleophilic aromatic substitution, although the specific reaction conditions would be critical.

  • Influence of Fluorine: The fluorine atom at the C5 position enhances the electron-withdrawing nature of the ring system, which can influence the pKa of the amino group and the overall reactivity of the molecule.[2] This modification is a key reason for its utility in medicinal chemistry, as it can impart desirable properties to the final drug candidate.[10]

Applications in Drug Discovery and Beyond

2-Amino-5-fluoropyrimidine is not an end product itself but a high-value intermediate. Its applications are broad and impactful.

  • Pharmaceutical Development: It is a key building block in the synthesis of antiviral and anticancer agents.[4] The fluoropyrimidine core is a well-established pharmacophore in oncology, with drugs like 5-Fluorouracil being a mainstay of cancer chemotherapy for decades.[11][12] The unique structure of 2-Amino-5-fluoropyrimidine allows for the development of targeted therapies with potentially enhanced efficacy and selectivity.[4]

  • Agrochemicals: This compound is also utilized in the formulation of modern herbicides and fungicides, contributing to crop protection and sustainable agriculture.[4]

  • Biochemical Research: Researchers use 2-Amino-5-fluoropyrimidine and its derivatives in studies of nucleic acid metabolism and enzyme inhibition, providing valuable insights into fundamental biological processes.[4]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 2-Amino-5-fluoropyrimidine.

Hazard Identification:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • Harmful if inhaled (H332)

  • May cause respiratory irritation (H335)

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[14][15]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.[13][15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]

Conclusion

2-Amino-5-fluoropyrimidine represents a confluence of strategic chemical design and practical utility. Its fluorinated pyrimidine core provides a robust platform for the synthesis of a new generation of pharmaceuticals and agrochemicals. For researchers in medicinal chemistry and related fields, a comprehensive understanding of this molecule's properties, synthesis, and reactivity is essential for unlocking its full potential in the development of innovative and effective chemical entities.

References

  • Perni, R. B., & Schlessinger, S. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3468. Available at: [Link]

  • Perni, R. B., & Schlessinger, S. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3468. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-fluoropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. Retrieved from [Link]

  • Perni, R. B., & Schlessinger, S. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. ResearchGate. Retrieved from [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Heidelberger, C., & Ansfield, F. J. (1963). Experimental and Clinical Use of Fluorinated Pyrimidines in Cancer Chemotherapy. Cancer Research, 23(8_Part_1), 1226–1243. Available at: [Link]

  • Google Patents. (n.d.). CN103923019A - Preparation method of 2-hydroxy-4-amino-5-fluoropyrimidine.
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active precursor 5-Flourouracil. (n.d.). Retrieved from [Link]

  • Synthesis of 2-amino-5-fluoropyridine. (2025). ResearchGate. Retrieved from [Link]

  • Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Royal Society of Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-amino-5-fluoropyrimidine. Retrieved from [Link]

  • Solubility of Things. (n.d.). 6-Amino-5-fluoropyrimidin-2(1H)-one. Retrieved from [Link]

  • Al-Zaydi, K. M., et al. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 7, 68. Available at: [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (n.d.). Dissertation. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Fluoropyrimidin-5-amine: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoropyrimidin-5-amine is a critical building block in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its synthesis, therefore, is of significant interest to the drug development community. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed, step-by-step protocols and exploring the mechanistic rationale behind key transformations. The presented routes are designed to be robust and scalable, providing a solid foundation for researchers in their synthetic endeavors. We will delve into two principal strategies: the reduction of a nitropyrimidine intermediate and the nucleophilic aromatic substitution on a di-halogenated pyrimidine.

Introduction: The Significance of the this compound Scaffold

The pyrimidine ring is a privileged scaffold in drug discovery, present in a vast array of therapeutic agents. The introduction of a fluorine atom at the 2-position and an amine group at the 5-position imparts unique physicochemical properties to the molecule. The highly electronegative fluorine atom can modulate the pKa of the amine group, influence metabolic stability by blocking potential sites of oxidation, and engage in favorable interactions with biological targets. The 5-amino group serves as a versatile handle for further functionalization, allowing for the construction of diverse compound libraries for structure-activity relationship (SAR) studies. Consequently, efficient and reliable access to this compound is a crucial enabler for the discovery of novel therapeutics.

Pathway 1: Synthesis via Reduction of 2-Fluoro-5-nitropyrimidine

This pathway is a robust and widely applicable strategy that proceeds in two key stages: the synthesis of the 2-fluoro-5-nitropyrimidine intermediate and its subsequent reduction to the desired amine.

Stage 1: Synthesis of 2-Fluoro-5-nitropyrimidine

The introduction of the fluorine atom is typically achieved via a halogen exchange (Halex) reaction on a more readily available 2-chloro-5-nitropyrimidine precursor. The electron-withdrawing nature of the nitro group and the pyrimidine ring itself activates the 2-position for nucleophilic aromatic substitution.

Causality of Experimental Choices:

  • Starting Material: 2-Chloro-5-nitropyrimidine is a common starting material as the chloro group is a good leaving group for nucleophilic aromatic substitution. Its synthesis often begins with the nitration of 2-hydroxypyrimidine followed by chlorination with reagents like phosphorus oxychloride (POCl₃).

  • Fluorinating Agent: Anhydrous potassium fluoride (KF) is a cost-effective and efficient source of fluoride ions. The reaction is typically performed in a high-boiling polar aprotic solvent to ensure the solubility of the fluoride salt and to facilitate the reaction at elevated temperatures.

  • Solvent: Solvents like sulfolane or dimethyl sulfoxide (DMSO) are excellent choices due to their high boiling points and ability to solvate the potassium fluoride, thereby increasing the nucleophilicity of the fluoride anion.[1]

  • Phase Transfer Catalyst: While not always necessary, a phase transfer catalyst such as a quaternary ammonium salt can be employed to enhance the rate of the halogen exchange reaction.

Experimental Protocol: Synthesis of 2-Fluoro-5-nitropyrimidine

  • To a stirred suspension of anhydrous potassium fluoride (3.0 equivalents) in sulfolane, add 2-chloro-5-nitropyrimidine (1.0 equivalent).

  • Heat the reaction mixture to 150-180 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-fluoro-5-nitropyrimidine.

Stage 2: Reduction of 2-Fluoro-5-nitropyrimidine to this compound

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of nitro groups. Other catalysts such as platinum on carbon (Pt/C) or Raney nickel can also be employed.

  • Hydrogen Source: The reaction can be carried out under a hydrogen gas atmosphere. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate or hydrazine hydrate can be utilized, which may be more convenient for laboratory-scale synthesis.

  • Solvent: A variety of solvents can be used, including ethanol, methanol, ethyl acetate, or toluene. The choice of solvent depends on the solubility of the starting material and the desired reaction conditions.

Experimental Protocol: Synthesis of this compound

  • In a hydrogenation vessel, dissolve 2-fluoro-5-nitropyrimidine (1.0 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) or add a hydrogen donor such as ammonium formate (3-5 equivalents).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Data Summary for Pathway 1

StepStarting MaterialKey ReagentsTypical YieldPurity
1. Fluorination 2-Chloro-5-nitropyrimidineAnhydrous KF, Sulfolane60-80%>95%
2. Reduction 2-Fluoro-5-nitropyrimidine10% Pd/C, H₂ (gas) or Ammonium Formate85-98%>98%

Pathway 1: Synthesis Workflow

Synthesis_Pathway_1 start 2-Chloro-5-nitropyrimidine intermediate 2-Fluoro-5-nitropyrimidine start->intermediate Halogen Exchange (KF, Sulfolane, 150-180 °C) product This compound intermediate->product Reduction (Pd/C, H₂)

Caption: Synthesis of this compound via Halogen Exchange and Reduction.

Pathway 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This pathway involves the direct displacement of a halide at the 5-position of a 2-fluoropyrimidine ring with an amino group or a protected equivalent. This approach can be highly efficient, provided a suitable 2-fluoro-5-halopyrimidine precursor is available.

Stage 1: Preparation of a 2-Fluoro-5-halopyrimidine Precursor

A common precursor for this route is 2-fluoro-5-bromopyrimidine. This can be synthesized from 2-aminopyrimidine through a sequence of bromination and a Balz-Schiemann type reaction.

Experimental Protocol: Synthesis of 2-Amino-5-bromopyrimidine

  • Dissolve 2-aminopyrimidine (1.0 equivalent) in a suitable solvent such as acetonitrile.

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 10 °C.[2]

  • Allow the reaction to stir at room temperature overnight in the dark.[2]

  • Remove the solvent under reduced pressure.

  • Wash the residue with water and filter to collect the solid product.

  • Dry the solid under vacuum to obtain 2-amino-5-bromopyrimidine.[2]

Experimental Protocol: Synthesis of 2-Fluoro-5-bromopyrimidine (via a modified Balz-Schiemann reaction)

  • Suspend 2-amino-5-bromopyrimidine (1.0 equivalent) in an aqueous solution of tetrafluoroboric acid (HBF₄).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt suspension at low temperature for 30-60 minutes.

  • Collect the diazonium tetrafluoroborate salt by filtration and wash with cold water, followed by cold ethanol and diethyl ether.

  • Carefully heat the dried diazonium salt in an inert, high-boiling solvent (e.g., toluene or xylene) to effect thermal decomposition to 2-fluoro-5-bromopyrimidine.

  • Purify the product by distillation or column chromatography.

Stage 2: Amination of 2-Fluoro-5-bromopyrimidine

The final step is a nucleophilic aromatic substitution reaction to introduce the amino group at the 5-position. This can be achieved using various ammonia sources or protected amine equivalents.

Causality of Experimental Choices:

  • Aminating Agent: Aqueous or anhydrous ammonia can be used as the direct source of the amino group. Alternatively, a protected amine such as an N-acyl or N-sulfonyl amine followed by deprotection can be employed to avoid side reactions. For direct amination, the reaction is often carried out under pressure to maintain a sufficient concentration of ammonia.

  • Catalyst: While SNAr reactions on highly activated systems can proceed without a catalyst, copper- or palladium-catalyzed amination (Buchwald-Hartwig amination) can be highly effective, especially for less reactive substrates.[3]

  • Solvent and Base: The choice of solvent depends on the specific amination conditions. For uncatalyzed reactions with ammonia, a polar solvent like DMSO or NMP is suitable. For catalyzed reactions, solvents like toluene or dioxane are common, in the presence of a suitable base such as sodium tert-butoxide or cesium carbonate.

Experimental Protocol: Amination of 2-Fluoro-5-bromopyrimidine

  • In a pressure vessel, combine 2-fluoro-5-bromopyrimidine (1.0 equivalent), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents) in a suitable solvent (e.g., DMSO).

  • Add aqueous ammonia (excess).

  • Seal the vessel and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography to afford this compound.

Data Summary for Pathway 2

StepStarting MaterialKey ReagentsTypical YieldPurity
1. Bromination 2-AminopyrimidineNBS, Acetonitrile~95%>97%
2. Fluorination 2-Amino-5-bromopyrimidineHBF₄, NaNO₂; then heat40-60%>95%
3. Amination 2-Fluoro-5-bromopyrimidineAmmonia, CuI, L-proline, K₂CO₃, DMSO60-85%>98%

Pathway 2: Synthesis Workflow

Synthesis_Pathway_2 start 2-Aminopyrimidine intermediate1 2-Amino-5-bromopyrimidine start->intermediate1 Bromination (NBS) intermediate2 2-Fluoro-5-bromopyrimidine intermediate1->intermediate2 Diazotization & Fluorination (HBF₄, NaNO₂) product This compound intermediate2->product Amination (Ammonia, CuI)

Caption: Synthesis of this compound via Bromination, Fluorination, and Amination.

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through multiple synthetic routes, with the reduction of 2-fluoro-5-nitropyrimidine and the nucleophilic aromatic substitution on a 2-fluoro-5-halopyrimidine being the most prominent. The choice of pathway will often depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The methodologies outlined in this guide provide a robust framework for the synthesis of this important building block.

Future research in this area may focus on the development of more direct C-H amination or fluorination methods on the pyrimidine core, which would offer improved atom economy and potentially shorter synthetic sequences. Additionally, the exploration of flow chemistry for these transformations could lead to safer, more efficient, and highly scalable manufacturing processes.

References

  • Exploring 2-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]

  • Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil. Journal of Applied Pharmaceutical Science, 01(07), 124-126.
  • Wang, H., et al. (2007). Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Research, 2007(10), 614-616.
  • Anderson, K. W., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. The Journal of Organic Chemistry, 72(10), 3956-3959.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine. Retrieved from [Link]

  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved from [Link]

Sources

Physical and chemical properties of 2-Fluoropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoropyrimidin-5-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No: 1683-85-8), a pivotal building block in contemporary drug discovery and agrochemical research. We will delve into its core physical and chemical properties, analytical characterization, reactivity, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Characteristics

This compound, also known as 5-Amino-2-fluoropyrimidine, is a fluorinated pyrimidine derivative.[1] The strategic placement of a fluorine atom and an amino group on the pyrimidine ring imparts unique electronic properties, making it a highly valuable intermediate for introducing the fluoropyrimidine scaffold into more complex molecules.[2]

  • IUPAC Name: 5-fluoropyrimidin-2-amine[3]

  • Synonyms: 2-Amino-5-fluoropyrimidine, 5-Fluoro-2-pyrimidinamine[3]

  • CAS Number: 1683-85-8[1][3]

  • Molecular Formula: C₄H₄FN₃[1][3]

  • Molecular Weight: 113.09 g/mol [3]

  • SMILES: C1=C(C=NC(=N1)N)F[3]

  • InChIKey: FUNBZJKZJGKXQB-UHFFFAOYSA-N[3]

Physicochemical Properties

The physicochemical properties of a compound are foundational to its application, influencing everything from reaction conditions to its pharmacokinetic profile in a biological system. The introduction of fluorine, a highly electronegative atom, significantly modulates the properties of the parent aminopyrimidine molecule.

PropertyValueSource
Appearance White to light yellow solid/powder[1][2]
Melting Point 192-193 °C[4]
Boiling Point 280 °C (Predicted)[4]
Density 1.372 g/cm³ (Predicted)[4]
pKa (Conjugate Acid) 2.13 ± 0.10 (Predicted)[4]
Solubility Likely soluble in polar solvents.[5]
Storage Conditions Store at 0-8 °C under an inert atmosphere.[1][4]
Insight into Basicity (pKa)

The predicted pKa of the conjugate acid is approximately 2.13.[4] This value is crucial for understanding the molecule's behavior in different pH environments. A lower pKaH (pKa of the conjugate acid) indicates weaker basicity.[6] The electron-withdrawing effect of the fluorine atom and the pyrimidine ring reduces the electron density on the amino group, making it significantly less basic than typical alkylamines (pKaH ~10-11) or even aniline (pKaH ~4.6).[6][7] This reduced basicity is a key feature in drug design, as it can prevent unwanted protonation at physiological pH (approx. 7.4), which in turn influences cell permeability, target binding, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8]

Analytical Characterization and Quality Control

Confirming the identity and purity of this compound is critical for its use in synthesis. A multi-technique approach is standard practice.

Core Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are indispensable. ¹H NMR confirms the presence and connectivity of the protons on the pyrimidine ring and the amine group.[9] ¹⁹F NMR provides a distinct signal for the fluorine atom, which is highly sensitive to its chemical environment, making it an excellent tool for confirming the presence of the fluorinated scaffold and detecting related impurities.[10][11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks for N-H stretching of the amine and C-F stretching are expected.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.[12] The fragmentation pattern can also offer structural information.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity, typically reported as ≥98%.[1]

Typical Analytical Workflow

The following diagram illustrates a standard workflow for the quality control and characterization of a starting material like this compound.

G Figure 1: Analytical Workflow for this compound cluster_0 Identity Confirmation cluster_1 Purity Assessment NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) MS Mass Spectrometry (HRMS) NMR->MS Confirms Structure FinalReport Certificate of Analysis (CoA) NMR->FinalReport IR IR Spectroscopy MS->IR Confirms Functional Groups MS->FinalReport IR->FinalReport HPLC HPLC-UV LCMS LC-MS HPLC->LCMS Quantifies Purity & Identifies Impurities HPLC->FinalReport LCMS->FinalReport RawMaterial Raw Material Sample RawMaterial->NMR RawMaterial->HPLC

Caption: Figure 1: Analytical Workflow for this compound.

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule whose reactivity is dominated by the nucleophilic amino group and the electron-deficient pyrimidine ring. This duality makes it an exceptionally versatile building block.[1]

  • Reactions at the Amino Group: The primary amine is a potent nucleophile and can readily undergo acylation, alkylation, sulfonylation, and serve as a nucleophile in coupling reactions to form new C-N bonds.

  • Reactions involving the Pyrimidine Ring: The fluorine atom at the C2 position is a good leaving group for nucleophilic aromatic substitution (SₙAr) reactions, although this is less common than reactions involving the amino group. The ring system itself can participate in various metal-catalyzed cross-coupling reactions.

  • Role in Drug Discovery: Its importance lies in its ability to act as a key intermediate.[1][2] The fluoropyrimidine moiety is a recognized pharmacophore found in numerous therapeutic agents, particularly kinase inhibitors and antiviral drugs.[13][14] The fluorine atom can enhance metabolic stability and binding affinity to target proteins.[2]

G Figure 2: Key Reactivity of this compound cluster_amine Amine Group Reactivity (Nucleophilic) cluster_ring Ring Reactivity Start This compound Acylation Acylation (R-COCl) Start->Acylation Alkylation Alkylation (R-X) Start->Alkylation Coupling Buchwald-Hartwig Coupling Start->Coupling SnAr Nucleophilic Aromatic Substitution (SₙAr) Start->SnAr Product1 Amide Derivatives Acylation->Product1 Product2 Substituted Amines Alkylation->Product2 Product3 Biaryl Amines Coupling->Product3 Product4 C2-Substituted Pyrimidines SnAr->Product4

Caption: Figure 2: Key Reactivity of this compound.

Applications in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry, found in countless FDA-approved drugs.[14] The 2-amino-5-fluoropyrimidine motif is particularly prevalent in the development of targeted therapies.

  • Anticancer Agents: Many kinase inhibitors utilize the aminopyrimidine core to form key hydrogen bonds within the ATP-binding pocket of the target kinase. The fluorine atom can provide additional favorable interactions and improve metabolic stability. This scaffold is a component of dual inhibitors, for instance, those targeting FLT3 and CHK1 for acute myeloid leukemia (AML).[15]

  • Antiviral and Anti-infective Agents: As a bioisostere for natural nucleobases, fluoropyrimidines can interfere with viral or bacterial replication processes.[1][13] They serve as building blocks for compounds that inhibit essential enzymes in pathogens.[1]

  • Agrochemicals: The compound is also used in the synthesis of modern herbicides and fungicides, where the fluorinated heterocycle contributes to the biological activity and stability of the final product.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful and an irritant.

GHS Hazard Classification
Hazard CodeDescriptionClass
H302Harmful if swallowedAcute toxicity, oral[3]
H315Causes skin irritationSkin corrosion/irritation[3]
H319Causes serious eye irritationSerious eye damage/irritation[3]
H332Harmful if inhaledAcute toxicity, inhalation[3]
H335May cause respiratory irritationSpecific target organ toxicity[3]
Recommended Safe Handling Practices:
  • Engineering Controls: Use only under a chemical fume hood to minimize inhalation exposure.[16][17]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side shields or a face shield.[16][17]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16][17]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Storing under an inert gas like argon or nitrogen is recommended to prevent degradation.[4][16]

  • Spill Response: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[16]

References

  • ChemBK. (2024). 2-FLUOROPYRIDIN-5-AMINE. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15209694, 2-Amino-5-fluoropyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 254372, 2-Chloro-5-fluoropyrimidin-4-amine. Retrieved from [Link]

  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine Derivative. Journal of Applied Pharmaceutical Science, 01(07), 124-126.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737701, 2-Amino-5-fluoropyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-amino-5-fluoropyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141643, 2-Fluoropyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
  • Solubility of Things. (n.d.). 6-Amino-5-fluoropyrimidin-2(1H)-one. Retrieved from [Link]

  • ChemBK. (2024). Amino-5-fluoropyrimidine,2-. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C4H4FN3). Retrieved from [Link]

  • Oxford Academic. (2012). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research. Retrieved from [Link]

  • Deng, M., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry. Retrieved from [Link]

  • G. E. M. Elgemeie, et al. (2021). Recent Advances in Pyrimidine-Based Drugs. MDPI. Retrieved from [Link]

  • PubMed. (2020). Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

  • MDPI. (2020). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A 1 and A 2A Receptors, and Efficacy in Animal Models of Depression. Retrieved from [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Fluoropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 2-Fluoropyrimidin-5-amine (also known as 5-Fluoro-2-pyrimidinamine). As a key heterocyclic building block in medicinal chemistry, understanding its three-dimensional structure is paramount for rational drug design and development.[1] This document synthesizes theoretical and experimental insights, offering a robust framework for researchers. We delve into high-level computational chemistry protocols for conformational analysis, validated by established experimental techniques. The guide is intended for researchers, scientists, and drug development professionals engaged in the study and application of fluorinated heterocyclic compounds.

Introduction: The Significance of Fluorinated Pyrimidines

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[2][3][4] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[3][5] These modifications can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.[3][4][5]

The 2-aminopyrimidine scaffold is a privileged structure, present in numerous biologically active compounds and approved drugs.[6][7][8] When combined, the fluorine atom and the 2-aminopyrimidine core give rise to building blocks like this compound, which serve as crucial intermediates in the synthesis of antiviral and anticancer agents.[1] A precise understanding of this molecule's preferred three-dimensional shape, or conformation, is critical for predicting its interaction with protein binding pockets and ultimately, its biological activity.

Molecular Structure and Physicochemical Properties

This compound is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, a fluorine atom at position 5, and an amino group at position 2.[6][9]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 5-fluoropyrimidin-2-aminePubChem[9]
Molecular Formula C₄H₄FN₃PubChem[9]
Molecular Weight 113.09 g/mol PubChem[9]
CAS Number 1683-85-8PubChem[9]
Hydrogen Bond Donors 1 (from the amino group)PubChem[9]
Hydrogen Bond Acceptors 4 (2 ring nitrogens, 1 amino N, 1 fluorine)PubChem[9]

The core pyrimidine ring is expected to be largely planar due to its aromaticity. The primary conformational flexibility arises from the rotation of the exocyclic amino (-NH₂) group around the C2-N bond. The orientation of this group relative to the ring can influence intermolecular interactions, such as hydrogen bonding, which are vital for molecular recognition in biological systems.

Conformational Analysis: A Computational Approach

To elucidate the conformational preferences of this compound, a robust computational workflow is indispensable. Density Functional Theory (DFT) has proven to be a powerful tool for accurately predicting the geometries and relative energies of organic molecules.[10][11][12][13]

Rationale for Method Selection
  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for its well-documented success in providing a balance of accuracy and computational efficiency for a wide range of organic molecules.[14][15]

  • Basis Set: The 6-311++G(d,p) basis set is chosen. This triple-zeta basis set provides sufficient flexibility for describing the electron distribution. The addition of diffuse functions (++) is crucial for accurately modeling the lone pairs on nitrogen and fluorine, while polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.

Computational Workflow Protocol

This protocol outlines a self-validating system for determining the stable conformers of this compound.

  • Initial Structure Generation: Construct the 3D structure of this compound.

  • Conformational Search: Perform a systematic scan of the dihedral angle defined by N1-C2-N(amino)-H. This will identify potential energy minima corresponding to different orientations of the amino group.

  • Geometry Optimization: For each potential minimum identified, perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This step locates the nearest stationary point on the potential energy surface.

  • Frequency Analysis: Conduct a frequency calculation for each optimized structure at the same level of theory.

    • Validation Step: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer, requiring further optimization.

  • Energy Calculation: Record the final electronic energy (including zero-point vibrational energy correction) for each validated conformer. The relative energies can be calculated to determine the global minimum and the population of other low-energy conformers.

Visualization of Computational Workflow

G cluster_input Input Generation cluster_scan Potential Energy Surface Scan cluster_opt Optimization & Validation cluster_output Output Analysis node_a 1. Build 3D Structure of This compound node_b 2. Scan Dihedral Angle (N1-C2-N_amino-H) node_a->node_b node_c 3. Geometry Optimization (B3LYP/6-311++G(d,p)) node_b->node_c node_d 4. Frequency Calculation node_c->node_d node_e Imaginary Frequencies? node_d->node_e node_f Yes: True Minimum node_e->node_f = 0 node_g No: Transition State (Re-evaluate) node_e->node_g > 0 node_h 5. Calculate Relative Energies node_f->node_h node_i Identify Global Minimum & Low-Energy Conformers node_h->node_i

Caption: Computational workflow for conformational analysis.

Predicted Structural Data

While a live calculation is not performed here, the expected outcome would be a nearly planar pyrimidine ring. The primary conformers would differ by the orientation of the amino group's hydrogen atoms relative to the ring. The global minimum is likely to be the conformation that maximizes hydrogen bonding potential and minimizes steric hindrance.

Table 2: Hypothetical Calculated Structural Parameters for the Global Minimum Conformer

ParameterPredicted Value (Å or °)
Bond Lengths (Å)
C-F~1.35
C2-N(amino)~1.36
N1-C2~1.34
C5-C6~1.38
**Bond Angles (°) **
N1-C2-N3~127
F-C5-C4~118
C2-N(amino)-H~119
Dihedral Angles (°)
H-N(amino)-C2-N1~0 or ~180 (planar or near-planar)

Experimental Verification and Methodologies

Computational models must be validated by experimental data. Several powerful techniques can determine or confirm the three-dimensional structure of small molecules.

Single-Crystal X-ray Crystallography

X-ray crystallography is the gold standard for unambiguously determining the solid-state structure of a molecule at atomic resolution.[16][17][18] It provides precise measurements of bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

High-Level Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth (The Bottleneck): The most challenging step is growing a high-quality single crystal.[16] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.

  • Crystal Mounting: A suitable crystal (typically <0.5 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. From this map, the positions of the atoms are determined (structure solution) and then optimized (refinement) to best fit the experimental data.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides the solid-state structure, NMR spectroscopy offers insights into the molecule's conformation in solution. The Nuclear Overhauser Effect (NOE) is particularly powerful for this purpose.[19]

  • The NOE Principle: The NOE is the transfer of nuclear spin polarization from one nucleus to another through space.[20] Its intensity is inversely proportional to the sixth power of the distance between the nuclei (1/r⁶), making it extremely sensitive to short distances (typically < 5 Å).[19]

  • The NOESY Experiment: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment maps all proton-proton through-space correlations.[20][21] A cross-peak between two protons in a NOESY spectrum indicates that they are close in space, providing direct evidence for a specific conformation or stereochemical relationship.[21][22] For this compound, a NOESY experiment could reveal proximity between an amino proton and the proton at C6, confirming a planar conformation in solution.

Visualization of Experimental Workflow

G cluster_solid Solid-State Analysis cluster_solution Solution-State Analysis node_a 1a. Grow Single Crystal node_b 2a. X-ray Diffraction Data Collection node_a->node_b node_c 3a. Solve and Refine Structure node_b->node_c node_g Verified 3D Molecular Conformation node_c->node_g node_d 1b. Dissolve Sample in Suitable Solvent (e.g., DMSO-d6) node_e 2b. Acquire 2D NOESY NMR Spectrum node_d->node_e node_f 3b. Analyze Cross-Peaks for Spatial Proximity node_e->node_f node_f->node_g

Caption: Experimental workflows for structure validation.

Conclusion

The molecular structure and conformational preferences of this compound are critical determinants of its utility in drug discovery. This guide has detailed a synergistic approach, combining the predictive power of DFT-based computational chemistry with the definitive validation of experimental techniques like X-ray crystallography and NMR spectroscopy. By following these robust, self-validating protocols, researchers can gain a high-resolution understanding of this important building block, enabling more effective and rational design of next-generation therapeutics. The planarity of the ring system and the rotational orientation of the exocyclic amino group are the key conformational features that dictate its interactions within a biological milieu.

References

  • PubChem. (n.d.). 2-Amino-5-fluoropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Heterocycles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

  • Khan, K. M., et al. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Center for Biotechnology Information. Retrieved from [Link]

  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. ACS Publications. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Retrieved from [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Retrieved from [Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Density functional localized orbital corrections for transition metals. Retrieved from [Link]

  • University of Wisconsin-Madison. (2018, August 8). NOESY and ROESY. Department of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. Retrieved from [Link]

  • Kirk, K. L. (2006). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (2024, August 2). An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]

  • Lupine Publishers. (2019, January 24). Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. Retrieved from [Link]

  • YouTube. (2012, August 5). How to interpret a NOESY NMR spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Absolute Configuration of Small Molecules by Co-crystallization. Retrieved from [Link]

  • PubMed. (2008, October 23). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Retrieved from [Link]

  • Reddit. (2016, January 15). ubiquity of B3LYP/6-31G. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the conformation of 1 R by 2D NMR spectroscopy: NOESY.... Retrieved from [Link]

  • ResearchGate. (2020, September 11). (PDF) New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Themed collections. Chemical Science Blog. Retrieved from [Link]

  • ChemRxiv. (n.d.). Benchmarking Density Functionals, Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities of Organic Hydrides. Retrieved from [Link]

  • ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Functionalization of 2-Fluoropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrimidine Core in Modern Chemistry

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, renowned for its prevalence in vital biological molecules, including the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has established pyrimidine derivatives as privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antiviral and anticancer to antimalarial and anticonvulsant drugs.[2][3] Among the vast library of pyrimidine-based building blocks, 2-Fluoropyrimidin-5-amine stands out as a particularly versatile synthon for drug discovery professionals. Its unique electronic architecture—an electron-donating amine at the C5 position and a highly reactive fluorine atom at the electron-deficient C2 position—provides multiple, orthogonal handles for molecular elaboration. This guide offers a comprehensive exploration of the principal strategies for functionalizing this valuable scaffold, grounded in mechanistic understanding and field-proven experimental insights.

Electronic Landscape and Strategic Reactivity

To effectively functionalize the this compound core, one must first appreciate its inherent electronic properties. The pyrimidine ring is intrinsically π-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is most pronounced at the C2, C4, and C6 positions, rendering them susceptible to nucleophilic attack.[4][5]

The substituents dramatically influence this landscape:

  • C2-Fluorine: The strongly electronegative fluorine atom further enhances the electrophilicity of the C2 carbon. Crucially, fluoride is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, making the C2 position a prime target for modification.[6]

  • C5-Amine: The amino group is a powerful electron-donating group. Through resonance, it increases the electron density of the ring, primarily at the ortho (C4 and C6) and para (C2) positions. While this donation counteracts the ring's overall electron deficiency to some extent, it primarily serves to activate the C6 position towards electrophilic attack.[7]

This electronic dichotomy dictates the primary avenues for functionalization: potent activation for SNAr at C2, latent reactivity for electrophilic substitution at C6, and potential for metal-catalyzed cross-coupling at multiple sites.

Caption: Key sites of reactivity on the this compound scaffold.

Core Functionalization Strategies

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The most direct and widely exploited functionalization pathway for this compound is the displacement of the C2-fluorine atom via an SNAr mechanism.

Causality Behind the Reaction: The reaction proceeds through a two-step addition-elimination sequence. A nucleophile attacks the highly electrophilic C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The negative charge in this intermediate is effectively delocalized by the two ring nitrogens. The subsequent expulsion of the fluoride anion, a good leaving group, restores aromaticity and yields the substituted product. The rate of reaction is significantly faster for 2-fluoropyridines compared to their 2-chloro counterparts, making the fluoro-substituent ideal for this transformation.[6]

Scope and Versatility: A broad array of nucleophiles can be employed, enabling the introduction of diverse functionalities.

Nucleophile TypeReagent ExampleFunctional Group Introduced
N-Nucleophiles Benzylamine, MorpholineSubstituted Amines
O-Nucleophiles Sodium PhenoxideAryl Ethers
S-Nucleophiles Sodium ThiophenoxideThioethers

Experimental Protocol: Synthesis of N-benzyl-5-fluoropyrimidin-2-amine

  • Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), benzylamine (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into ice water. The product will often precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with water, and dry. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G Workflow for C2 SNAr Functionalization start Start reagents Combine: - this compound - Nucleophile (e.g., R-NH2) - Base (e.g., K2CO3) - Solvent (e.g., DMSO) start->reagents heat Heat Reaction (e.g., 80-100 °C) Monitor by TLC/LC-MS reagents->heat Step 1 workup Aqueous Work-up (Quench with H2O) heat->workup Step 2 purify Purification (Filtration / Chromatography) workup->purify Step 3 product Final Product purify->product

Caption: General experimental workflow for SNAr reactions at the C2 position.

Electrophilic Substitution at the C6 Position

While the pyrimidine ring is generally resistant to electrophilic attack, the powerful activating effect of the C5-amino group makes substitution at the C6 position feasible.[7]

Causality Behind the Reaction: The amino group directs electrophiles to the ortho (C6) and para (C4) positions. The C4 position is sterically hindered and electronically deactivated by the adjacent N3 nitrogen. Therefore, electrophilic attack preferentially occurs at the more accessible and electronically enriched C6 position. This reaction must be performed under carefully controlled conditions to avoid protonation of the ring nitrogens, which would lead to severe deactivation.[4]

Halogenation as a Key Transformation: The most common and synthetically useful electrophilic substitution is halogenation, particularly bromination or iodination. This introduces a new functional handle that is essential for subsequent cross-coupling reactions.

Experimental Protocol: Synthesis of 6-Bromo-2-fluoropyrimidin-5-amine

  • Reagent Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a flask protected from light.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction for the consumption of starting material by TLC or LC-MS (typically 1-3 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield the desired 6-bromo derivative.

Metal-Catalyzed Cross-Coupling Reactions

The introduction of a halogen (e.g., bromine at C6) unlocks the potential for a wide range of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.[9] These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[10]

Suzuki Coupling (C-C Bond Formation): This reaction couples the 6-bromo derivative with an aryl or vinyl boronic acid or ester, providing access to biaryl and styrenyl pyrimidines.

Sonogashira Coupling (C-C Bond Formation): This reaction introduces an alkyne moiety by coupling the 6-bromo derivative with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[11][12]

Buchwald-Hartwig Amination (C-N Bond Formation): This provides an alternative to SNAr for forming C-N bonds, particularly with challenging nucleophiles or for accessing specific substitution patterns.[13]

Experimental Protocol: Suzuki Coupling of 6-Bromo-2-fluoropyrimidin-5-amine

  • Inert Atmosphere: To a Schlenk flask, add 6-Bromo-2-fluoropyrimidin-5-amine (1.0 eq), an arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

  • Solvent Addition: Degas a mixture of solvents, such as 1,4-dioxane and water (e.g., 4:1 ratio), by bubbling with argon or nitrogen for 20 minutes. Add the degassed solvent to the flask.

  • Reaction: Heat the mixture to reflux (e.g., 90-100 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over sodium sulfate, concentrate, and purify the residue by column chromatography to isolate the coupled product.

G Palladium-Catalyzed Cross-Coupling Cycle pd0 Pd(0) Catalyst ox_add Oxidative Addition pd0->ox_add + Ar-X pd2_complex1 Ar-Pd(II)-X Complex ox_add->pd2_complex1 transmetal Transmetalation pd2_complex1->transmetal + R-M pd2_complex2 Ar-Pd(II)-R Complex transmetal->pd2_complex2 - M-X red_elim Reductive Elimination pd2_complex2->red_elim red_elim->pd0 Product Ar-R

Caption: Simplified catalytic cycle for a typical cross-coupling reaction.

Functionalization of the C5-Amino Group

The exocyclic amino group behaves as a typical primary amine and can be readily functionalized through standard reactions.

  • Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) provides stable amides and sulfonamides, respectively.[14] This is a common strategy to modulate the physicochemical properties of a lead compound.

  • Diazotization: The amino group can be converted to a diazonium salt using sodium nitrite under acidic conditions. While potentially challenging on an electron-deficient ring, this intermediate could theoretically be used in Sandmeyer-type reactions to introduce a variety of other substituents at the C5 position.

Safety and Handling

This compound and its analogs should be handled with appropriate care in a well-ventilated fume hood. Based on data for similar compounds like 2-Amino-5-fluoropyrimidine, it should be considered harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation.[15][16]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Use appropriate containment for weighing and transferring solids.

  • Incompatibilities: Keep away from strong oxidizing agents.[17]

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. Its distinct electronic features allow for a range of selective functionalization reactions. The C2-fluorine atom serves as an excellent handle for nucleophilic substitution, while the C5-amino group directs electrophilic attack to the C6 position, which can then be leveraged for extensive metal-catalyzed cross-coupling reactions. Further modification of the amino group itself adds another layer of synthetic versatility. A thorough understanding of these reaction pathways empowers researchers and drug development professionals to strategically and efficiently construct novel and complex molecules for a wide array of applications.

References

  • Growingscience.com. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

  • PubChem. (n.d.). 2-Amino-5-fluoropyrimidine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2008). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]

  • National Institutes of Health. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Royal Society of Chemistry. (2015). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]

  • National Institutes of Health. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal. [Link]

  • ACS Publications. (2018). Pyrimidine as an Aryl C–H Activating Group. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]

  • ResearchGate. (2022). Functionalized pyrimidine compounds with their pharmacological potential. ResearchGate. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. TMP Chem. [Link]

  • University of Liverpool. (n.d.). Pyrimidines. University of Liverpool. [Link]

  • National Institutes of Health. (2023). Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines. Nature Communications. [Link]

  • National Institutes of Health. (2024). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Medicinal Chemistry. [Link]

  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • YouTube. (2018). Cross Coupling Reactions - Catalytic Cycle Key Features. Organic Chemistry Explained. [Link]

  • ResearchGate. (n.d.). General reaction of pyrimidine ring. ResearchGate. [Link]

  • ACS Publications. (2022). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. Accounts of Chemical Research. [Link]

  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate. [Link]

Sources

A Technical Guide to the Exploration of 2-Fluoropyrimidin-5-amine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Fluoropyrimidin-5-amine in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to the structure of nucleobases and a privileged core in a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The introduction of a fluorine atom to the pyrimidine ring, as seen in this compound (CAS 56621-95-5), offers a strategic advantage in drug design. Fluorine's unique electronic properties can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides an in-depth exploration of the potential derivatives of this compound, offering a scientifically grounded framework for researchers in drug discovery and development.

This document is structured to provide not just protocols, but a logical, causality-driven narrative that explains the "why" behind experimental choices. We will delve into the derivatization of the primary amino group, modifications to the pyrimidine core, and the synthesis of fused heterocyclic systems. Each section will present detailed, actionable protocols, supported by mechanistic insights and visualizations to empower your research endeavors.

Part 1: Derivatization of the 5-Amino Group: A Hub for Pharmacophore Elaboration

The 5-amino group of this compound is a prime site for chemical modification, serving as a versatile handle to introduce a wide array of functional groups. These modifications can profoundly influence the molecule's interaction with biological targets, modulate its physicochemical properties, and ultimately, fine-tune its therapeutic potential.

Acylation: Forging Amide Bonds for Enhanced Target Engagement

The conversion of the 5-amino group to an amide is a fundamental strategy in medicinal chemistry. Amide functionalities can participate in crucial hydrogen bonding interactions within a receptor's binding pocket, thereby enhancing potency and selectivity.

Scientific Rationale: The acylation of an amine introduces a carbonyl group, which can act as a hydrogen bond acceptor. The substituent attached to the carbonyl can be varied to explore structure-activity relationships (SAR), probing steric and electronic requirements of the target.

Experimental Protocol: Synthesis of N-(2-Fluoropyrimidin-5-yl)acetamide

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.5 mmol) to the solution and stir for 5 minutes at room temperature.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.2 mmol) dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water (10 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Workflow for Acylation of this compound

A This compound in DCM B Add Triethylamine A->B C Cool to 0°C B->C D Add Acetyl Chloride C->D E Stir at RT for 4-6h D->E F Quench with Water E->F G Extract with DCM F->G H Purify by Chromatography G->H I N-(2-Fluoropyrimidin-5-yl)acetamide H->I

Caption: Workflow for the acylation of this compound.

Sulfonylation: Introducing Potent Hydrogen Bond Donors and Acceptors

The synthesis of sulfonamides from the 5-amino group introduces a functionality with a distinct geometric and electronic profile compared to amides. The sulfonyl group can act as a strong hydrogen bond acceptor, while the N-H can be a hydrogen bond donor, providing a different pattern of interactions with a biological target.

Scientific Rationale: Sulfonamides are a common feature in a wide range of clinically used drugs. Their tetrahedral geometry and the ability of the sulfonyl group to engage in strong hydrogen bonding make them a valuable addition to a medicinal chemist's toolkit.

Experimental Protocol: Synthesis of N-(2-Fluoropyrimidin-5-yl)benzenesulfonamide

  • Reaction Setup: Dissolve this compound (1.0 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C and add benzenesulfonyl chloride (1.2 mmol) dropwise.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature overnight. Monitor by TLC.

  • Work-up: Pour the reaction mixture into ice-water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo. Purify the residue by column chromatography.

Urea and Thiourea Formation: Expanding Interaction Capabilities

Urea and thiourea moieties are excellent hydrogen bond donors and acceptors and are frequently employed to enhance the binding affinity of a ligand to its target.[5][6]

Scientific Rationale: The urea and thiourea groups can form multiple hydrogen bonds, often leading to a significant increase in binding affinity. They are also relatively easy to synthesize, making them attractive for library synthesis and SAR exploration.

Experimental Protocol: Synthesis of 1-(2-Fluoropyrimidin-5-yl)-3-phenylurea

  • Reaction Setup: Dissolve this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a round-bottom flask.

  • Reagent Addition: Add phenyl isocyanate (1.1 mmol) to the solution at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates from the reaction mixture.

  • Isolation: If a precipitate forms, collect the solid by filtration, wash with cold THF, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

Part 2: Modification of the Pyrimidine Ring: Accessing Novel Chemical Space

While the 5-amino group is a primary focus for derivatization, the pyrimidine ring itself offers opportunities for modification, leading to the discovery of novel scaffolds with unique biological profiles.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, with palladium-catalyzed cross-coupling reactions being at the forefront.[7][8] To utilize these reactions, a suitable handle, such as a halogen, needs to be present on the pyrimidine ring. While our starting material is this compound, for the purpose of illustrating the potential, we will consider a hypothetical 4-bromo-2-fluoropyrimidin-5-amine intermediate, which could be synthesized through methods not detailed here.

Scientific Rationale: Suzuki-Miyaura and Buchwald-Hartwig amination reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents onto the pyrimidine core.[9][10][11] This enables extensive exploration of the chemical space around the core scaffold, which is crucial for optimizing pharmacokinetic and pharmacodynamic properties.

Illustrative Protocol: Suzuki-Miyaura Coupling of a Hypothetical 4-Bromo-2-fluoropyrimidin-5-amine

  • Reaction Setup: To a microwave vial, add the hypothetical 4-bromo-2-fluoropyrimidin-5-amine (1.0 mmol), phenylboronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash chromatography.

Conceptual Workflow for Cross-Coupling Reactions

cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination A Aryl Halide C Pd Catalyst + Base A->C B Boronic Acid B->C D Biaryl Product C->D E Aryl Halide G Pd Catalyst + Base E->G F Amine F->G H Aryl Amine Product G->H

Caption: Palladium-catalyzed cross-coupling strategies.

Part 3: Synthesis of Fused Pyrimidine Systems: Building Complexity and Rigidity

The construction of fused heterocyclic systems from this compound can lead to the discovery of novel, rigid scaffolds that may exhibit improved binding to biological targets.[12][13]

Scientific Rationale: Fused pyrimidines, such as purines and pteridines, are ubiquitous in biology and serve as important pharmacophores. By using this compound as a building block, it is possible to synthesize novel fused systems with the potential for unique biological activities.

Experimental Protocol: Synthesis of a Fused Pyrimido[4,5-d]pyrimidine Derivative

  • Reaction Setup: A mixture of this compound (1.0 mmol) and ethyl 2-cyano-3-ethoxyacrylate (1.1 mmol) in acetic acid (5 mL) is heated to reflux.

  • Reaction Progression: The reaction is refluxed for 8-12 hours, with progress monitored by TLC.

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • Purification: The collected solid is washed with cold ethanol and dried under vacuum to afford the desired fused pyrimidine product.

Quantitative Data Summary

Derivative ClassRepresentative ReactionTypical Yield Range (%)Key Reagents
AmidesAcylation with acetyl chloride70-90Acyl halide, Base
SulfonamidesSulfonylation with benzenesulfonyl chloride60-85Sulfonyl halide, Pyridine
UreasReaction with phenyl isocyanate80-95Isocyanate
BiarylsSuzuki-Miyaura Coupling50-80Boronic acid, Pd catalyst, Base
Fused SystemsCondensation with an acrylate40-70Bifunctional electrophile

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a diverse array of novel chemical entities for drug discovery. This guide has provided a strategic framework and actionable protocols for the exploration of its derivatives, focusing on modifications of the 5-amino group, the pyrimidine core, and the construction of fused heterocyclic systems. By leveraging these methodologies, researchers can systematically explore the structure-activity relationships of this promising scaffold and unlock its full therapeutic potential. The key to success lies not only in the execution of these protocols but also in the thoughtful design of derivative libraries based on a deep understanding of the target biology and the principles of medicinal chemistry.

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. [Link]

  • A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE. [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PubMed Central. [Link]

  • Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. (n.d.). MDPI. [Link]

  • 2-Amino-5-fluoropyrimidine. (n.d.). PubChem. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. (n.d.). ChemRxiv. [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica. [Link]

  • Journal of Chemical Health Risks Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. (n.d.). Journal of Chemical Health Risks. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PubMed Central. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). PubMed Central. [Link]

  • Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines. (n.d.). RSC Publishing. [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica. [Link]

  • Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. (2025). ResearchGate. [Link]

  • ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2025). ResearchGate. [Link]

  • Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation. (2024). PubMed Central. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). PubMed Central. [Link]

  • Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation. (n.d.).
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (n.d.). Cambridge Open Engage. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Acylation of Aminopyridines and Related Compounds with Endic Anhydride. (2025). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. [Link]

  • Urea. (n.d.). Wikipedia. [Link]

  • Urea Formation. (n.d.). Organic Chemistry Portal. [Link]

  • 2-Chloro-5-fluoropyrimidin-4-amine. (n.d.). PubChem. [Link]

  • Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. (2020). PubMed. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (n.d.). MDPI. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). MDPI. [Link]

  • 2-Chloro-5-fluoropyridin-3-amine. (n.d.). PubChem. [Link]

  • Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). (n.d.). ResearchGate. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 2-amino-5-fluoropyridine. (2025). ResearchGate. [Link]

  • A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. (n.d.). Nathan Luedtke's Lab. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PubMed Central. [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (n.d.). Dissertation. [Link]

  • 2-Amino-5-pyrimidinesulfonamide. (n.d.). PubChem. [Link]

Sources

An In-depth Technical Guide on the Solubility of 2-Fluoropyrimidin-5-amine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Fluoropyrimidin-5-amine and Its Significance

This compound is a fluorinated pyrimidine derivative that serves as a key intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] Its unique structure, featuring a fluorine atom and an amine group on the pyrimidine ring, allows for diverse chemical modifications that can enhance the efficacy and selectivity of drug candidates.[1] The solubility of this compound directly impacts reaction kinetics, purification strategies, and formulation development, making a thorough understanding of its behavior in various solvents essential for chemists and pharmaceutical scientists.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC4H4FN3PubChem[2]
Molecular Weight113.09 g/mol PubChem[2]
pKa (Predicted)2.13 ± 0.10ChemBK[3]
Melting PointNot available
Boiling Point280℃ChemBK[3]

The presence of the amino group and the nitrogen atoms in the pyrimidine ring allows for hydrogen bonding, while the fluorine atom adds polarity. These features suggest that this compound will exhibit varied solubility across a range of organic solvents.

Understanding Solubility: Theoretical Considerations

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium between the solid state and the dissolved state.[4] For a polar molecule like this compound, the principle of "like dissolves like" is a useful starting point. Solvents with similar polarity and hydrogen bonding capabilities are expected to be more effective at dissolving the compound.

Factors influencing the solubility of this compound include:

  • Polarity: The molecule possesses both polar (amino and fluoro groups, pyrimidine ring) and non-polar (C-H bonds) characteristics.

  • Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrogen atoms in the pyrimidine ring and the fluorine atom can act as hydrogen bond acceptors.

  • Molecular Size and Shape: These factors affect how well the solute molecules can be accommodated within the solvent structure.

The interplay of these factors will determine the extent to which this compound dissolves in a given organic solvent.

Experimental Determination of Solubility: A Practical Workflow

Determining the solubility of a compound like this compound is a crucial step in early-stage drug development.[5] The following workflow outlines a robust method for obtaining reliable solubility data.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol: Equilibrium Solubility by the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6]

Materials:

  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[6]

    • Add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C). Temperature control is critical as solubility is temperature-dependent.[7]

    • Shake the samples for a predetermined time (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is vital for accurate concentration measurement.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze both the standard solutions and the filtered saturated samples by HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated samples by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Solubility Profile of this compound in Common Organic Solvents

Expected Solubility Trends:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar functional groups of the molecule. DMSO is a strong organic solvent often used to create stock solutions of drug candidates.[5]

  • Moderate Solubility: Expected in polar protic solvents such as methanol and ethanol. These solvents can participate in hydrogen bonding with the amino group and the pyrimidine ring nitrogens.[8]

  • Low Solubility: Expected in less polar solvents like ethyl acetate and dichloromethane.

  • Poor to Insoluble: Expected in non-polar solvents such as toluene, hexane, and diethyl ether, as these solvents cannot effectively interact with the polar nature of this compound.[8]

Illustrative Solubility Data (Hypothetical):

SolventPolarity IndexExpected Solubility Category
Hexane0.1Poorly Soluble / Insoluble
Toluene2.4Poorly Soluble
Dichloromethane3.1Sparingly Soluble
Ethyl Acetate4.4Sparingly to Moderately Soluble
Methanol5.1Moderately to Freely Soluble
Ethanol4.3Moderately Soluble
Acetonitrile5.8Moderately Soluble
Dimethylformamide (DMF)6.4Freely Soluble
Dimethyl Sulfoxide (DMSO)7.2Very Soluble

Safety and Handling Considerations

When handling this compound and organic solvents, it is imperative to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or solvent vapors.[11][12]

  • Handling: Avoid contact with skin and eyes.[10] In case of contact, rinse thoroughly with water.[10] Avoid generating dust.

  • Storage: Store this compound in a tightly closed container in a cool, dry place, protected from light.[9]

  • Disposal: Dispose of chemical waste in accordance with local regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[10][11][12][13]

Conclusion and Practical Recommendations

The solubility of this compound is a critical parameter that influences its application in organic synthesis and drug development. Based on its chemical structure, it is predicted to have good solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in polar protic solvents like methanol and ethanol, and poor solubility in non-polar solvents.

For practical applications, it is recommended to:

  • Experimentally determine the solubility in the specific solvent system and at the desired temperature for your application using a reliable method such as the shake-flask technique.

  • Utilize polar aprotic solvents like DMSO or DMF for preparing concentrated stock solutions.

  • Consider solvent mixtures to fine-tune the solubility for specific reaction or crystallization conditions.

  • Always consult the Safety Data Sheet before handling the compound and associated solvents.

This guide provides a foundational understanding of the solubility of this compound. By applying these principles and experimental protocols, researchers can optimize their synthetic and formulation strategies, leading to more efficient and successful drug discovery and development endeavors.

References

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.).
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).
  • 2-Hydroxy-4-amino-5-fluoropyrimidine(2022-85-7) - ChemicalBook. (n.d.).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • 2-Amino-5-fluoropyrimidine - Chem-Impex. (n.d.).
  • Amino-5-fluoropyrimidine,2- - ChemBK. (2024, April 9).
  • 2-Amino-5-fluoropyrimidine | C4H4FN3 | CID 15209694 - PubChem. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • 2-Aminopyrimidine - Solubility of Things. (n.d.).

Sources

Hazards and safety precautions for handling 2-Fluoropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for the Safe Handling of 2-Fluoropyrimidin-5-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Compound

This compound, systematically identified by its IUPAC name 5-Fluoropyrimidin-2-amine (CAS No. 1683-85-8), is a fluorinated heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structural motifs are incorporated into a variety of molecules under investigation for therapeutic applications. As with many highly reactive and biologically active intermediates, a comprehensive understanding of its hazard profile is not merely a regulatory formality but a cornerstone of responsible research and development. This guide provides an in-depth analysis of the hazards associated with this compound and delineates field-proven protocols for its safe handling, storage, and disposal.

Section 1: Hazard Identification and Risk Profile

A thorough risk assessment begins with a clear identification of the intrinsic hazards of the substance. Based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound presents multiple health hazards that demand stringent control measures.[1]

GHS Hazard Classification

The compound is classified with multiple hazard statements, indicating risks upon various routes of exposure. The primary signal word associated with these classifications is Warning .[2][3]

Hazard Class Hazard Code Hazard Statement Reference(s)
Acute Toxicity, OralH302Harmful if swallowed[1]
Acute Toxicity, DermalH312Harmful in contact with skin[1][2]
Acute Toxicity, InhalationH332Harmful if inhaled[1][2]
Skin Corrosion/IrritationH315Causes skin irritation[1][2][4]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1][2][4]
Specific Target Organ ToxicityH335May cause respiratory irritation[2][3]
Toxicological Summary

The toxicological profile suggests that this compound can cause significant harm through ingestion, skin contact, and inhalation. The irritation potential to the skin, eyes, and respiratory tract is a primary concern during routine laboratory handling.[2][3] While comprehensive long-term toxicity data is limited, the acute hazards necessitate the implementation of a robust safety protocol to minimize any potential for exposure.

Physical and Chemical Properties

Understanding the physical state and chemical stability is crucial for safe storage and handling.

Property Value Reference(s)
Molecular Formula C₄H₄FN₃[1]
Molecular Weight 113.09 g/mol [1]
Appearance White to yellow or orange powder/crystal[4]
Chemical Stability Stable under recommended storage conditions. May be air-sensitive.[2]

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

Effective management of chemical hazards relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to protect laboratory personnel.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Not applicable for required research. Substitution Substitution Consider less hazardous alternatives if chemically feasible. Elimination->Substitution If elimination isn't possible... Engineering Engineering Controls Chemical fume hood, ventilated balance enclosure. Substitution->Engineering If substitution isn't possible... Administrative Administrative Controls SOPs, training, designated work areas. Engineering->Administrative Supplement with procedures... PPE Personal Protective Equipment (PPE) (Least Effective) Gloves, goggles, lab coat. Administrative->PPE Last line of defense.

Caption: Hierarchy of controls applied to handling this compound.

  • Engineering Controls : This is the most critical layer for this compound. All work, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to mitigate inhalation risks (H332, H335).[2]

  • Administrative Controls : Strict adherence to Standard Operating Procedures (SOPs), mandatory training on the specific hazards of this compound, and clearly designating areas where it is stored and handled are essential.

  • Personal Protective Equipment (PPE) : PPE is the final barrier and must be used in conjunction with higher-level controls. It is not a substitute for working in a fume hood.

Section 3: Standard Operating Protocol for Handling

This section details the mandatory, step-by-step procedures for safely handling this compound in a laboratory setting.

Required Personal Protective Equipment (PPE)

A baseline of PPE is required at all times when handling this compound.

  • Eye and Face Protection : Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[2][3] A face shield should be worn over goggles when there is a significant risk of splashing.[5][6]

  • Hand Protection : Nitrile or neoprene gloves should be worn.[6] Given the dermal toxicity (H312), double-gloving is recommended.[6] Gloves must be inspected before use and changed immediately if contamination is suspected.

  • Body Protection : A buttoned, long-sleeved lab coat is required. For larger quantities or tasks with a higher spill risk, a chemical-resistant apron should be worn over the lab coat.[7]

  • Respiratory Protection : When used within a certified fume hood, additional respiratory protection is typically not required. However, if engineering controls are not available or in the event of a large spill, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[2][7]

Step-by-Step Handling Workflow

Handling_Workflow node_prep Step 1: Preparation Don all required PPE. Verify fume hood is operational. Prepare all necessary equipment. node_weigh Step 2: Weighing Conduct inside fume hood or ventilated enclosure. Use anti-static measures. Minimize dust generation. node_prep->node_weigh node_transfer Step 3: Transfer/Reaction Add reagent slowly to solvent. Keep container closed when not in use. Maintain constant ventilation. node_weigh->node_transfer node_cleanup Step 4: Decontamination Wipe down work surfaces with appropriate solvent. Dispose of contaminated materials as hazardous waste. node_transfer->node_cleanup node_storage Step 5: Storage Return primary container to designated storage. Ensure container is tightly sealed. node_cleanup->node_storage Emergency_Response cluster_spill Spill Response cluster_exposure Personnel Exposure spill Spill Occurs evacuate Evacuate immediate area. Alert others. spill->evacuate ppe Don appropriate PPE (respirator if needed). evacuate->ppe contain Cover with absorbent material (e.g., vermiculite). ppe->contain collect Sweep into waste container. Avoid creating dust. contain->collect decon Decontaminate spill area. collect->decon exposure Exposure Occurs remove Remove victim from source. Remove contaminated clothing. exposure->remove flush Flush affected area (Eyes: 15 min, Skin: 15 min). remove->flush medical Seek IMMEDIATE medical attention. flush->medical sds Provide SDS to medical personnel. medical->sds

Sources

Navigating the Landscape of High-Purity 2-Amino-5-fluoropyrimidine for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and agrochemical development, the quality of starting materials is paramount. 2-Amino-5-fluoropyrimidine, a key fluorinated building block, is no exception. Its strategic incorporation into molecules can significantly enhance biological activity, making it a valuable intermediate in the synthesis of novel antiviral and anticancer agents.[1] This guide, designed for the discerning researcher, provides a comprehensive overview of the commercial landscape for high-purity 2-Amino-5-fluoropyrimidine, delving into supplier identification, purity specifications, analytical characterization, and the underlying chemistry that dictates its quality.

A Note on Nomenclature: 2-Amino-5-fluoropyrimidine vs. 2-Fluoro-5-aminopyrimidine

Commercial Suppliers and Purity Grades

A robust supply chain for high-purity 2-Amino-5-fluoropyrimidine is essential for uninterrupted research and development. Several reputable suppliers offer this compound, typically with purities of 97% or greater. The following table summarizes a selection of prominent commercial sources.

SupplierPurity SpecificationAvailable Quantities
≥ 98% (HPLC)[1]Gram to multi-gram scale
98%[2]Gram to multi-gram scale
≥ 98%Gram to kilogram scale
Custom synthesis availableMilligram to kilogram scale
≥ 98%Gram to kilogram scale

Understanding Purity: A Deeper Dive into Analytical Characterization

Ensuring the requisite purity of 2-Amino-5-fluoropyrimidine is a critical step that relies on a suite of analytical techniques. A typical Certificate of Analysis (CoA) will provide data from several of these methods to confirm both the identity and purity of the material.

Representative Certificate of Analysis Specifications
ParameterSpecificationMethod
AppearanceWhite to light yellow solid[1]Visual Inspection
IdentityConforms to structure¹H NMR, ¹³C NMR, MS
Purity (Assay)≥ 98.0%HPLC (UV, 254 nm)
Water Content≤ 0.5%Karl Fischer Titration
Residual SolventsMeets ICH limitsGC-HS
Melting Point93-97 °C (lit.)[3]Capillary Method
Key Analytical Techniques for Purity Validation

High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment, capable of separating the main compound from process-related impurities and degradation products. A well-developed HPLC method is crucial for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation. The chemical shifts and coupling constants provide a unique fingerprint of the molecule. For fluorinated compounds like this, ¹⁹F NMR can also be a powerful tool for confirming the presence and environment of the fluorine atom.

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragments, further confirming its identity. When coupled with a chromatographic technique (LC-MS or GC-MS), it is a powerful tool for identifying unknown impurities.

The Chemistry of Purity: Synthesis and Potential Impurities

A thorough understanding of the synthetic route to 2-Amino-5-fluoropyrimidine is essential for anticipating potential impurities. While various synthetic strategies exist, a common approach involves the manipulation of a pre-existing pyrimidine ring.

For instance, a plausible route could start from 5-fluorouracil, which undergoes chlorination to form 2,4-dichloro-5-fluoropyrimidine, followed by a selective amination at the 2-position.

5-Fluorouracil 5-Fluorouracil 2,4-Dichloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine 5-Fluorouracil->2,4-Dichloro-5-fluoropyrimidine POCl₃ 2-Amino-4-chloro-5-fluoropyrimidine 2-Amino-4-chloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine->2-Amino-4-chloro-5-fluoropyrimidine NH₃ 2-Amino-5-fluoropyrimidine 2-Amino-5-fluoropyrimidine 2-Amino-4-chloro-5-fluoropyrimidine->2-Amino-5-fluoropyrimidine Reduction (e.g., H₂/Pd) cluster_0 Incoming Material QC cluster_1 Analytical Workflow Material Receipt Material Receipt Visual Inspection Visual Inspection Material Receipt->Visual Inspection CoA Review CoA Review Material Receipt->CoA Review Analytical Testing Analytical Testing CoA Review->Analytical Testing Identity Confirmation Identity Confirmation Analytical Testing->Identity Confirmation ¹H NMR, MS Purity Assay Purity Assay Analytical Testing->Purity Assay HPLC Impurity Profiling Impurity Profiling Analytical Testing->Impurity Profiling HPLC, GC-MS

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Fluoropyrimidin-5-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendance of a Privileged Scaffold

In the landscape of contemporary drug discovery, the 2-aminopyrimidine scaffold has emerged as a cornerstone for the design of targeted therapeutics.[1][2] Its remarkable versatility stems from its ability to act as a bioisostere for other aromatic systems and its inherent capacity to form critical hydrogen bond interactions within the active sites of enzymes, particularly protein kinases.[3] The strategic introduction of a fluorine atom at the 5-position, yielding 2-Fluoropyrimidin-5-amine, further enhances its utility. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow medicinal chemists to fine-tune a molecule's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity, without significantly increasing its size.[4]

This guide provides an in-depth exploration of this compound as a key building block in medicinal chemistry. We will delve into its primary applications, provide validated, step-by-step synthetic protocols for its derivatization, and explain the mechanistic rationale behind its effectiveness, particularly in the development of next-generation kinase inhibitors.

Core Application: A Versatile Building Block for Kinase Inhibitors

The 2-aminopyrimidine core is a highly effective "hinge-binder" for protein kinases. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can form two or three crucial hydrogen bonds with the backbone of the kinase hinge region, a highly conserved ATP-binding site.[3] This binding mode serves as a powerful anchor, allowing chemists to build out the rest of the molecule to achieve high potency and selectivity.

Covalent and Reversible Inhibition Strategies

A significant advancement in kinase inhibitor design is the use of covalent targeting, which involves forming a permanent bond with a non-catalytic cysteine residue near the ATP-binding pocket.[5] This approach can lead to prolonged pharmacodynamic effects and high potency. The this compound scaffold is exceptionally well-suited for this strategy. The 5-amino group provides a convenient attachment point for an electrophilic "warhead," such as an acrylamide or vinylsulfonamide group, which can then react with the target cysteine.[3][6]

Recent studies on Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors demonstrate this principle effectively. Researchers have attached various cysteine-targeting warheads to the 2-aminopyrimidine core, leading to potent and selective irreversible inhibitors.[3][6] For instance, an α-fluoro acrylamide warhead was shown to form a critical covalent bond with Cys552 in FGFR4, driving isoform selectivity.[3]

G cluster_inhibitor Covalent Inhibitor Design cluster_kinase Kinase Active Site Scaffold 2-Aminopyrimidine Scaffold Linker Linker Scaffold->Linker Hinge Hinge Region Scaffold->Hinge H-Bonding (Anchoring) Warhead Electrophilic Warhead (e.g., Acrylamide) Linker->Warhead Cysteine Non-catalytic Cysteine (Cys) Warhead->Cysteine Covalent Bond Formation

Fig. 1: Covalent inhibitor design using the 2-aminopyrimidine scaffold.

Key Synthetic Methodologies and Protocols

The derivatization of this compound is central to its application. The 5-amino group serves as a versatile handle for building molecular complexity through C-N bond-forming reactions. Below are detailed protocols for two of the most powerful and widely used transformations: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Causality & Rationale: SNAr is a fundamental reaction for attaching the this compound core to an electron-deficient aromatic or heteroaromatic ring. The amino group acts as the nucleophile, displacing a leaving group (typically a halogen) on the reaction partner. This reaction is often favored for highly activated systems, such as dichloropyrimidines or similar electron-poor heterocycles, and may not require a metal catalyst.[7][8]

Materials:

  • This compound

  • Activated (hetero)aryl halide (e.g., 2,4-dichloro-5-nitropyrimidine) (1.0 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF), Dioxane, or N,N-Dimethylformamide (DMF)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere, add the activated (hetero)aryl halide (1.0 mmol).

  • Dissolve the halide in the chosen anhydrous solvent (5-10 mL).

  • Add this compound (1.1 mmol, 1.1 eq) to the solution.

  • Add the base (DIPEA or TEA, 2.0-3.0 mmol) dropwise to the stirring mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 50-80 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).[7]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired substituted aminopyrimidine.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality & Rationale: The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[9][10][11] It offers a broader scope than SNAr, allowing the coupling of this compound with a wide variety of (hetero)aryl halides or triflates, including those that are not sufficiently activated for SNAr.[12] The choice of palladium catalyst, ligand, and base is critical for success and depends on the specific substrates used. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) are often employed to facilitate the catalytic cycle.[10][12]

Materials:

  • This compound (1.2 eq)

  • (Hetero)aryl halide or triflate (1.0 eq)

  • Palladium pre-catalyst: e.g., Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)

  • Ligand: e.g., Xantphos or other biarylphosphine ligand (2-10 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 eq)

  • Solvent: Anhydrous Toluene or Dioxane

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

Step-by-Step Methodology:

  • To a Schlenk flask, add the (hetero)aryl halide (1.0 mmol), palladium pre-catalyst, ligand, and base under an inert atmosphere.

  • Add this compound (1.2 mmol) to the flask.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous solvent (5-10 mL) via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography to obtain the N-aryl-2-fluoropyrimidin-5-amine product.

G start Start reagents Combine Aryl Halide, This compound, Pd Catalyst, Ligand, Base in Schlenk Flask start->reagents inert Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent Add Anhydrous Solvent (Toluene/Dioxane) inert->solvent heat Heat Reaction (80-110 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Reaction Incomplete workup Cool, Dilute, Filter, & Wash monitor->workup Reaction Complete purify Column Chromatography workup->purify end Pure Product purify->end

Fig. 2: General workflow for a Buchwald-Hartwig amination protocol.

Data Summary: Representative Kinase Inhibitors

The 2-aminopyrimidine scaffold, including fluorinated variants, is present in numerous kinase inhibitors. The table below summarizes the activity of representative compounds where this core is essential for activity.

Compound ClassTarget Kinase(s)Key Structural FeatureReported Potency (IC₅₀)Reference
Diaminopyrimidine SeriesBruton's Tyrosine Kinase (Btk)Covalent warhead at C5-substituentPotent antiproliferative activity[13]
Pyrimidin-2-amine SeriesPolo-like Kinase 4 (PLK4)Aminopyrimidine core6.7 nM[14]
2-Aminopyrimidine SeriesFGFR4Covalent warheads at C5-substituent16 - 53 nM[3][6]
PhenylaminopyrimidineBcr-Abl2-Phenylaminopyrimidine coreClinically approved (Imatinib)[15]
Diaminopyrimidine SeriesPI3Kα / BRAFV600EDual inhibitor designPotent dual inhibition[16]

Characterization and Analytical Validation

The identity and purity of all synthesized derivatives must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure. The presence of the fluorine atom provides a unique spectroscopic handle for characterization.

  • Mass Spectrometry (MS): LC-MS for reaction monitoring and purity assessment, and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and elemental composition.

  • Chromatography: HPLC for determining the final purity of the compound.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool in the medicinal chemist's arsenal. Its combination of a privileged kinase-binding motif with the property-enhancing effects of fluorine makes it an invaluable starting material for the synthesis of targeted therapies. The robust and versatile synthetic protocols available for its derivatization, such as SNAr and Buchwald-Hartwig amination, ensure its continued and widespread application in the pursuit of novel therapeutics for cancer, inflammatory disorders, and other diseases driven by aberrant kinase activity.

References

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI . MDPI. [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - Chapman University Digital Commons . Chapman University. [Link]

  • Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed . PubMed. [Link]

  • Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases . Journal of Applicable Chemistry. [Link]

  • Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC - PubMed Central . National Center for Biotechnology Information. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - NIH . National Center for Biotechnology Information. [Link]

  • 2-Amino-5-fluoropyrimidine | C4H4FN3 | CID 15209694 - PubChem . PubChem. [Link]

  • Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]

  • Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening - ResearchGate . ResearchGate. [Link]

  • Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6-substituted triazine as PI3K and BRAF dual inhibitor - PubMed . PubMed. [Link]

  • Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC - PubMed Central . National Center for Biotechnology Information. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC . National Center for Biotechnology Information. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry - ACS Publications . ACS Publications. [Link]

  • Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors | Request PDF - ResearchGate . ResearchGate. [Link]

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI . MDPI. [Link]

  • Aminative Suzuki–Miyaura coupling - Xingwei Li . Science. [Link]

  • Aminopyridone-linked benzimidazoles: a fragment-based drug design for the development of CDK9 inhibitors - PubMed . PubMed. [Link]

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - MDPI . MDPI. [Link]

  • On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method - ChemRxiv . ChemRxiv. [Link]

  • Recent Advances in Pyrimidine-Based Drugs - MDPI . MDPI. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF SOME PYRIMIDINE DERIVATIVES - INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES . IAJPS. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate . ResearchGate. [Link]

  • ChemInform Abstract: Synthesis of Useful Fragments in Drug Discovery: 2‐Amino‐5‐tert‐butylpyridine and Its Oxidized Analogues. - Sci-Hub . Sci-Hub. [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing . Royal Society of Chemistry. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH . National Center for Biotechnology Information. [Link]

  • Targeted covalent inhibitors with an emphasis on reversible covalent inhibition - YouTube . YouTube. [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central . National Center for Biotechnology Information. [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI . MDPI. [Link]

  • Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PubMed . PubMed. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube . YouTube. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI . MDPI. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate . ResearchGate. [Link]

Sources

The Strategic Deployment of 2-Fluoropyrimidin-5-amine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Fluorinated Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine atoms into these heterocyclic systems has emerged as a powerful tactic to enhance the pharmacological profile of drug candidates. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4][5]

Among the diverse array of fluorinated pyrimidines, 2-Fluoropyrimidin-5-amine stands out as a particularly valuable building block. Its distinct substitution pattern offers medicinal chemists a versatile platform for generating libraries of novel compounds. The 2-fluoro group can act as a leaving group for nucleophilic aromatic substitution (SNAr) or be retained to modulate the electronic properties of the pyrimidine ring. The 5-amino group provides a convenient handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling. This application note provides a comprehensive guide to the strategic use of this compound in drug discovery, complete with detailed protocols and mechanistic insights.

The Versatility of this compound: A Gateway to Kinase Inhibitors

The 2-aminopyrimidine motif is a well-established pharmacophore in the realm of kinase inhibitors. This structural feature often facilitates crucial hydrogen bonding interactions with the hinge region of the kinase active site, a key determinant of binding affinity and selectivity. Consequently, this compound has been extensively utilized in the synthesis of potent inhibitors for a range of clinically relevant kinases.

Case Study: Targeting the PI3K/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Several research programs have successfully employed this compound as a scaffold for the development of novel PI3K/mTOR inhibitors. For instance, a series of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines were designed and synthesized, with some compounds exhibiting potent PI3Kα inhibitory activity in the low nanomolar range.[6]

Case Study: Development of FLT3 Inhibitors for Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene are among the most common genetic alterations in AML.[7] The development of FLT3 inhibitors has therefore been a major focus of AML drug discovery. Researchers have designed and synthesized novel 5-trifluoromethyl-2-aminopyrimidine derivatives as dual inhibitors of FLT3 and CHK1, demonstrating the utility of the 2-aminopyrimidine core in targeting this kinase.[1]

Core Synthetic Methodologies: Harnessing the Reactivity of this compound

The synthetic utility of this compound is primarily realized through two powerful palladium-catalyzed cross-coupling reactions: Buchwald-Hartwig amination and Suzuki-Miyaura coupling. These reactions allow for the facile introduction of aryl, heteroaryl, and other functionalities at the 5-position of the pyrimidine ring, enabling extensive structure-activity relationship (SAR) exploration.

Application Protocol 1: Buchwald-Hartwig Amination of this compound with Aryl Halides

The Buchwald-Hartwig amination is a robust method for the formation of carbon-nitrogen bonds.[8][9][10] This protocol details a representative procedure for the coupling of this compound with an aryl bromide.

Rationale for Experimental Choices
  • Catalyst System: A palladium(II) precatalyst such as [Pd(dppf)Cl₂]·CH₂Cl₂ is often chosen for its air and moisture stability, which simplifies handling. Upon reduction in situ, it forms the active Pd(0) species.

  • Ligand: A bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the aminated product.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, facilitating its coordination to the palladium complex.

  • Solvent: Anhydrous, degassed 1,4-dioxane or toluene is a common solvent choice, as it is relatively non-polar and has a high enough boiling point to drive the reaction to completion.

Experimental Workflow

Buchwald_Hartwig_Workflow start Reaction Setup reagents Combine this compound, Aryl Bromide, Base, and Palladium Catalyst/Ligand start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere (e.g., 80-110 °C) solvent->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification end Characterization purification->end

Caption: Workflow for Buchwald-Hartwig Amination.

Step-by-Step Protocol
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl bromide (1.1 mmol, 1.1 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Catalyst Addition: To the flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., Xantphos, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-fluoropyrimidin-5-amine.

Parameter Typical Range/Value Rationale
Temperature 80-110 °CTo overcome the activation energy of the reaction.
Reaction Time 8-24 hoursDependent on the reactivity of the aryl halide.
Catalyst Loading 1-5 mol%To ensure efficient catalysis without excessive cost.
Ligand Loading 1.5-2.5 times the Pd loadingTo prevent catalyst decomposition and promote reactivity.

Application Protocol 2: Suzuki-Miyaura Coupling of this compound Derivatives with Arylboronic Acids

The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds.[11] In the context of this compound, this reaction is typically performed on a derivative where the amino group has been transformed into a halide (e.g., via a Sandmeyer reaction) or a triflate. This protocol outlines a representative procedure for the coupling of a 5-bromo-2-fluoropyrimidine with an arylboronic acid.

Rationale for Experimental Choices
  • Catalyst System: A palladium(0) catalyst such as Pd(PPh₃)₄ or a Pd(II) precatalyst that is reduced in situ is commonly used.

  • Base: A moderately strong base like potassium carbonate or potassium phosphate is required to activate the boronic acid for transmetalation.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically employed. Water plays a crucial role in the catalytic cycle, facilitating the transmetalation step.

Experimental Workflow

Suzuki_Miyaura_Workflow start Reaction Setup reagents Combine 5-Bromo-2-fluoropyrimidine, Arylboronic Acid, Base, and Palladium Catalyst start->reagents solvent Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent reaction Heat under Inert Atmosphere (e.g., 80-100 °C) solvent->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification end Characterization purification->end

Caption: Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Protocol
  • Reaction Setup: To a Schlenk flask, add 5-bromo-2-fluoropyrimidine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 5-aryl-2-fluoropyrimidine.

Parameter Typical Range/Value Rationale
Temperature 80-100 °CTo ensure a reasonable reaction rate.
Reaction Time 4-16 hoursDependent on the electronic and steric properties of the coupling partners.
Catalyst Loading 2-10 mol%Higher loadings may be necessary for challenging substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can significantly impact the reaction outcome.

Case in Point: Tucatinib (TUKYSA®)

While not directly synthesized from this compound, the FDA-approved HER2 inhibitor Tucatinib (TUKYSA®) features a structurally related N-aryl-quinazoline-4,6-diamine core.[12][13] Its synthesis involves the coupling of a substituted aniline with a quinazoline moiety, highlighting the industrial relevance of the C-N bond-forming strategies discussed herein.[7][14][15][16] The development of Tucatinib underscores the power of these synthetic methods in constructing complex, biologically active molecules.[6][17]

Conclusion: A Versatile and Indispensable Building Block

This compound has proven to be a highly valuable and versatile building block in modern drug discovery. Its unique combination of a reactive amino group and a modulatory fluoro substituent provides medicinal chemists with a powerful tool for the synthesis of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors. The robust and well-established palladium-catalyzed cross-coupling methodologies, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, allow for the efficient and predictable derivatization of this scaffold. As the demand for targeted therapeutics continues to grow, the strategic application of this compound is poised to play an increasingly important role in the development of the next generation of innovative medicines.

References

  • Array BioPharma Inc. (2019). New Synthetic Route to Tucatinib. Synthesis, 51(13), 2660–2664. [Link]

  • Chen, Y., et al. (2022). The synthesis of tucatinib. Chinese Journal of Pharmaceuticals, 53(5), 433-438. [Link]

  • Lyu, Y., et al. (2021). A Practical Alternate Synthesis of Tucatinib. Organic Preparations and Procedures International, 53(6), 554-559. [Link]

  • Cortes, J. E., & DeAngelo, D. J. (2021). “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors. Cancers, 14(14), 3398. [Link]

  • Spring, D. R., & Fischer, P. M. (2020). Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. Scientific Reports, 10(1), 1-13. [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary: Tucatinib. [Link]

  • European Medicines Agency. (2020). Tukysa; INN-tucatinib. [Link]

  • Li, G., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 110, 194-207. [Link]

  • Wikipedia. (2023). Tucatinib. [Link]

  • I Sanabor, D. O. H. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 27(23), 7728. [Link]

  • Soloshonok, V. A., & O'Hagan, D. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(23), 8569. [Link]

  • Al-Masoudi, N. A., & Saeed, A. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818-830. [Link]

  • U.S. Food and Drug Administration. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). [Link]

  • U.S. Food and Drug Administration. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. [Link]

  • ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • MDPI. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. [Link]

  • Organic Chemistry Portal. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. [Link]

  • PubMed. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. [Link]

  • ResearchGate. (2022). Chemical structure of [¹⁴C]tucatinib (* denotes site of radiolabel). [Link]

  • National Institutes of Health. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. [Link]

  • MDPI. (2023). Recent Advances in Pyrimidine-Based Drugs. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors from 2-Fluoropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for the development of potent and selective kinase inhibitors.[1][2][3] Its ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal starting point for drug design.[4] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of a highly valuable, functionalized starting material: 2-Fluoropyrimidin-5-amine . We will explore the rationale behind its use, provide a detailed, field-proven protocol for its elaboration via palladium-catalyzed cross-coupling, and outline subsequent biological evaluation methods. The inclusion of a fluorine atom offers a powerful tool to modulate physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity, often leading to improved pharmacokinetic profiles.[5][6][7]

Introduction: The Strategic Advantage of this compound

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] Consequently, they are a major class of drug targets. The pyrimidine core is fundamental to numerous FDA-approved kinase inhibitors, including Imatinib and Palbociclib, underscoring its therapeutic importance.[9][10]

The choice of This compound as a starting material is a deliberate, strategic decision rooted in established medicinal chemistry principles:

  • The 5-Amino Group: This primary amine serves as a versatile nucleophilic handle. It is ideally positioned for derivatization, allowing for the introduction of various substituents to explore the kinase active site and achieve desired potency and selectivity. Common strategies involve forming C-N bonds to aryl or heteroaryl systems, which can occupy adjacent hydrophobic pockets in the target protein.

  • The 2-Fluoro Group: Fluorine's unique properties are widely exploited in drug design.[5][6] In this scaffold, the C-F bond at the 2-position provides several advantages:

    • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life of a drug candidate.

    • Modulation of Basicity: Fluorine is the most electronegative element and exerts a strong electron-withdrawing effect. This reduces the basicity (pKa) of the pyrimidine ring nitrogens, which can alter solubility, cell permeability, and off-target ion channel interactions.

    • Enhanced Binding Affinity: The fluorine atom can engage in favorable non-covalent interactions within the protein's active site, including dipole-dipole interactions or orthogonal multipolar interactions with backbone amides, potentially increasing binding affinity.[7][11]

The overall workflow for synthesizing and evaluating kinase inhibitors from this building block is a multi-step process requiring careful execution and analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Evaluation A Starting Material (this compound) B Palladium-Catalyzed Cross-Coupling A->B C Aqueous Work-up & Extraction B->C D Silica Gel Chromatography C->D E Pure Compound D->E F Structural Confirmation (NMR, LC-MS, HRMS) E->F Characterization G In Vitro Kinase Assay (Biochemical IC50) F->G H Cell-Based Assay (Anti-proliferative GI50) G->H I Lead Candidate H->I

Caption: High-level workflow for inhibitor development.

Core Synthesis Protocol: Buchwald-Hartwig C-N Cross-Coupling

One of the most robust and versatile methods for elaborating this compound is the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a C-N bond between the pyrimidine's amino group and an aryl or heteroaryl halide. This protocol provides a reliable method for generating a library of N-aryl-2-fluoropyrimidin-5-amines.

Rationale for Reagent Selection
  • Catalyst System (Pd₂(dba)₃ / Xantphos): This combination is highly effective for C-N couplings involving electron-rich anilines and various aryl halides. Pd₂(dba)₃ serves as a stable Pd(0) source. Xantphos is a bulky, wide-bite-angle phosphine ligand that promotes the crucial reductive elimination step and prevents β-hydride elimination, leading to higher yields.

  • Base (Cesium Carbonate, Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine. Cs₂CO₃ is highly effective and generally provides better results than weaker bases like K₂CO₃ or phosphates in these couplings.

  • Solvent (Anhydrous Dioxane): A polar, aprotic solvent is necessary to dissolve the reactants and facilitate the reaction. Dioxane has a high boiling point, allowing the reaction to be heated to drive it to completion. It is critical that the solvent is anhydrous, as water can deactivate the catalyst and hydrolyze the starting materials.

  • Inert Atmosphere (Nitrogen or Argon): The Pd(0) catalyst is sensitive to oxygen and will be readily oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere throughout the setup and reaction is paramount for success.

G cluster_reactants cluster_conditions pyrimidine This compound catalyst Pd₂(dba)₃ product N-Aryl-2-fluoropyrimidin-5-amine pyrimidine->product aryl_halide Aryl Halide (Ar-X) aryl_halide->product ligand Xantphos catalyst->product base Cs₂CO₃ ligand->product solvent Dioxane, 100 °C base->product solvent->product

Caption: Buchwald-Hartwig cross-coupling reaction scheme.

Detailed Step-by-Step Protocol

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl halide (e.g., 4-bromobenzonitrile) (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware (oven-dried)

  • TLC plates, LC-MS vials

Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the chosen aryl halide (1.1 eq), and Cesium Carbonate (2.0 eq).

  • Inerting the Flask: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is a critical step to remove oxygen.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, quickly add the Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq). The solid mixture may change color.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The amount should be sufficient to create a 0.1 M solution with respect to the limiting reagent.

  • Reaction: Place the flask in a pre-heated oil bath at 100-110 °C. Allow the reaction to stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot with a syringe under positive nitrogen pressure. A complete reaction is indicated by the consumption of the this compound.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x). The organic layer contains the desired product.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2-fluoropyrimidin-5-amine.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: From Hit to Lead

Once a library of compounds is synthesized and characterized, the next critical phase is to assess their biological activity. This typically involves a tiered approach, starting with biochemical assays and progressing to cell-based models.

In Vitro Kinase Inhibition Assay (Biochemical IC₅₀)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. A common method is the ADP-Glo™ Kinase Assay (Promega), which quantifies the amount of ADP produced during the kinase reaction.

Protocol Outline:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96- or 384-well plate, add the kinase, its specific substrate, and ATP to initiate the reaction.

  • Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.

  • Measure the luminescence signal using a plate reader. The signal is directly proportional to kinase activity.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell-Based Anti-Proliferative Assay (Cellular GI₅₀)

This assay determines the effect of the compounds on the growth and viability of cancer cell lines that are known to be dependent on the target kinase.[12]

Protocol Outline (MTT Assay):

  • Seed cancer cells (e.g., a cell line with an activating mutation in the target kinase) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate the percentage of growth inhibition relative to untreated control cells and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Data Presentation and Interpretation

Systematic evaluation of structure-activity relationships (SAR) is crucial for optimizing lead compounds. Data should be organized clearly to facilitate this analysis.

Compound IDR-Group on Aryl MoietyKinase X IC₅₀ (nM) [Biochemical]Cell Line Y GI₅₀ (µM) [Cellular]
SYN-001 -CN150.38
SYN-002 -OCH₃1202.5
SYN-003 -Cl250.65
SYN-004 -CF₃80.21

Table 1: Example SAR data for a series of N-aryl-2-fluoropyrimidin-5-amines. This hypothetical data illustrates how small changes to the aryl substituent can significantly impact both biochemical potency and cellular activity.

From this data, a clear trend emerges: electron-withdrawing groups at the para-position of the aryl ring (like -CN and -CF₃) appear to be beneficial for activity. This insight guides the next round of synthesis to further probe this region of the molecule.

Conclusion and Future Directions

This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors. The strategic placement of the fluoro and amino groups provides a robust platform for generating diverse chemical libraries with desirable drug-like properties. The Buchwald-Hartwig cross-coupling protocol detailed herein is a reliable method for its elaboration. By combining systematic synthesis with tiered biological evaluation, researchers can efficiently navigate the hit-to-lead process. Future work should focus on exploring a wider range of aryl and heteroaryl coupling partners and further functionalizing the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of next-generation targeted therapeutics.

References

  • Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: MDPI URL: [Link]

  • Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) Source: PubMed URL: [Link]

  • Title: Fluorine in drug discovery: Role, design and case studies Source: Grounding API Redirect URL
  • Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: ResearchGate URL: [Link]

  • Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: PMC URL: [Link]

  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PMC URL: [Link]

  • Title: Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages Source: PMC URL: [Link]

  • Title: 2-Aminopyrimidine derivatives as anticancer drugs. Source: ResearchGate URL: [Link]

  • Title: 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity Source: ResearchGate URL: [Link]

  • Title: A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents Source: Grounding API Redirect URL
  • Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies Source: PMC URL: [Link]

  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

  • Title: Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold Source: PubMed URL: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-Fluoropyrimidin-5-amine in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Pyrimidines in Crop Protection

The strategic incorporation of fluorine into molecular scaffolds has revolutionized the development of agrochemicals, imparting unique properties such as enhanced metabolic stability, increased membrane permeability, and altered binding affinities to target enzymes.[1] Within this context, 2-Fluoropyrimidin-5-amine has emerged as a highly valuable and versatile building block for the synthesis of next-generation fungicides and herbicides.[2] Its pyrimidine core is a well-established pharmacophore in numerous biologically active molecules, while the strategic placement of the fluorine and amine groups provides distinct reactive handles for constructing complex and potent agrochemicals.

These application notes serve as a technical guide for researchers and synthetic chemists in the agrochemical industry. We will explore the reactivity of this compound and provide detailed protocols for its application in synthesizing advanced fungicidal and herbicidal compounds, emphasizing the rationale behind methodological choices to ensure reproducibility and success.

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of this compound is fundamental to its effective use in synthesis. The molecule's reactivity is dominated by the nucleophilic character of the exocyclic amino group at the C5 position and the electron-deficient nature of the pyrimidine ring, which is further activated by the electronegative fluorine atom at the C2 position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1683-85-8[2][3]
Molecular Formula C₄H₄FN₃[2][3]
Molecular Weight 113.09 g/mol [2][3]
Appearance White to light yellow solid[2]
Purity ≥ 98% (HPLC)[2]

The primary amine is a strong nucleophile, readily participating in reactions such as N-acylation, N-alkylation, and nucleophilic aromatic substitution (SNAr). This makes it an ideal starting point for coupling with various electrophilic partners to build the desired agrochemical scaffold.[2] While the C-F bond is strong, the fluorine atom can be displaced by potent nucleophiles under specific conditions, though reactions at the amino group are typically more facile.

Core Application: Synthesis of Pyrimidinamine Fungicides

Pyrimidinamine derivatives are a prominent class of fungicides, and this compound is a key intermediate in their production.[4] These fungicides often function by disrupting essential cellular processes in pathogenic fungi. The synthesis strategy generally involves the reaction of the amine with a suitable electrophilic fragment.

A notable example is the synthesis of novel fungicides incorporating a coumarin moiety, which have shown promising activity against various plant pathogens like Rhizoctonia solani.[5][6]

Protocol 1: Synthesis of a 5-Fluoropyrimidin-4-yl-amino-ethoxy-coumarin Derivative

This protocol outlines a two-step synthesis adapted from methodologies for creating pyrimidine-coumarin conjugates, involving a Williamson ether synthesis followed by a nucleophilic substitution.[5][6]

Step 1: Synthesis of 7-(2-aminoethoxy)-4-aryl-8-methyl-2H-chromen-2-one Intermediate

  • Rationale: This step creates an amino-functionalized coumarin linker, which will subsequently react with the pyrimidine core.

  • Procedure:

    • To a solution of 7-hydroxy-4-aryl-8-methylcoumarin (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

    • Add 2-(Boc-amino)ethyl bromide (1.2 eq) and stir the mixture at 80°C for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and pour it into ice water. Collect the precipitated solid by filtration.

    • Dissolve the solid in a solution of Dichloromethane (DCM) and Trifluoroacetic acid (TFA) (4:1 v/v) and stir at room temperature for 2 hours to remove the Boc protecting group.

    • Concentrate the mixture under reduced pressure, and neutralize with a saturated sodium bicarbonate solution to precipitate the desired amino-ethoxy-coumarin intermediate. Filter, wash with water, and dry.

Step 2: Coupling with a Substituted 4-chloro-5-fluoropyrimidine

  • Rationale: This is the key SNAr reaction where the amine from the coumarin intermediate displaces a chlorine atom on a pyrimidine ring, forming the final fungicidal molecule. The fluorine atom on the pyrimidine ring enhances the electrophilicity of the carbon at the C4 position, facilitating the substitution.

  • Procedure:

    • In a round-bottom flask, dissolve the amino-ethoxy-coumarin intermediate (1.0 eq) and a suitable 4-chloro-5-fluoropyrimidine derivative (e.g., 4-chloro-6-ethyl-5-fluoropyrimidine) (1.1 eq) in isopropanol.

    • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) as a non-nucleophilic base to scavenge the HCl byproduct.

    • Heat the mixture to reflux (approx. 82°C) and stir for 8-12 hours. Monitor the reaction progress using TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final compound.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.[5][6]

Experimental Workflow Diagram

G cluster_step1 Step 1: Linker Synthesis cluster_step2 Step 2: Coupling Reaction (SNAr) A 7-Hydroxycoumarin + K2CO3 in DMF B Add 2-(Boc-amino)ethyl bromide A->B C Heat (80°C, 4-6h) B->C D Workup & Filtration C->D E Boc Deprotection (DCM/TFA) D->E F Neutralization & Isolation of Amino-Linker E->F G Amino-Linker + 4-Chloro-5-fluoropyrimidine in Isopropanol F->G Intermediate H Add DIPEA G->H I Reflux (8-12h) H->I J Cooling & Isolation I->J K Purification (Column Chromatography) J->K L Final Product K->L

Caption: Workflow for the synthesis of a coumarin-pyrimidine fungicide.

Core Application: Synthesis of Herbicidal Intermediates

This compound also serves as a precursor for herbicides, particularly those based on pyrimidine scaffolds that interfere with essential plant biological pathways.[2][7] The amino group is a convenient handle for introducing side chains that define the herbicidal activity and selectivity. A common synthetic route involves the acylation or sulfonylation of the amine.

Protocol 2: General Synthesis of an N-(2-Fluoropyrimidin-5-yl)amide Intermediate

This protocol describes a standard amidation reaction, a foundational step in building more complex herbicidal molecules.

  • Rationale: This reaction attaches a carbonyl-containing moiety to the pyrimidine ring via a stable amide bond. The properties of the 'R' group are critical for determining the final herbicidal effect.

  • Materials:

    • This compound

    • An appropriate acid chloride (R-COCl) or carboxylic acid

    • Coupling agent (if using a carboxylic acid), e.g., HATU, HOBt/EDC

    • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

    • Tertiary amine base (e.g., Triethylamine (TEA), DIPEA)

  • Procedure (using an acid chloride):

    • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert nitrogen atmosphere.

    • Add Triethylamine (1.5 eq) and cool the solution to 0°C in an ice bath.

    • Slowly add the acid chloride (R-COCl, 1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting amine.

    • Quench the reaction by adding water. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude amide by recrystallization or silica gel chromatography.

Reaction Mechanism Diagram

Caption: Mechanism for N-acylation of this compound.

Data Summary: Bioactivity of Synthesized Derivatives

The derivatization of this compound can lead to compounds with potent biological activity. The table below presents example data for novel fungicides synthesized using similar pyrimidine amine precursors.

Table 2: Example Fungicidal Activity of Pyrimidine Amine Derivatives

Compound IDTarget FungusEC₅₀ (μg/mL)Reference CompoundEC₅₀ (μg/mL)Source
4b Rhizoctonia solani11.3Diflumetorim19.8[5][6]
4d Rhizoctonia solani13.7Diflumetorim19.8[5][6]

Note: Compound IDs 4b and 4d are 4-(3,4-dichloroisothiazol-5-yl)-7-(2-((6-alkyl-5-fluoropyrimidin-4-yl)amino)ethoxy)-8-methyl-coumarin derivatives. This data demonstrates that novel structures derived from fluoropyrimidine amines can exhibit superior activity compared to existing commercial fungicides.

Safety & Handling

As a responsible scientist, adherence to safety protocols is paramount. This compound must be handled with care.

  • Hazard Identification: The compound is harmful if swallowed, may cause skin and serious eye irritation, and may cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]

Conclusion

This compound is a cornerstone synthon for the modern agrochemical industry. Its well-defined reactivity allows for the rational design and efficient synthesis of novel fungicides and herbicides. The protocols and insights provided herein demonstrate its utility in creating complex molecules through fundamental organic reactions like nucleophilic aromatic substitution and N-acylation. As the challenges of pesticide resistance and environmental safety grow, the continued exploration of versatile building blocks like this compound will be critical in developing the next generation of effective and sustainable crop protection solutions.[5][8]

References

  • ACS Omega. (2023, September 28). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15209694, 2-Amino-5-fluoropyrimidine. PubChem. Retrieved from [Link]

  • ResearchGate. (2023). Design, synthesis, and fungicidal activity of pyrimidinamine derivatives containing pyridin-2-yloxy moiety. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, March 20). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, April 6). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, June 30). Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC. Retrieved from [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Fluoropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Aminopyrimidine Scaffold

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from anticancer to anti-infective drugs.[1][2] Specifically, the 2,5-disubstituted aminopyrimidine motif is a privileged scaffold, offering a versatile template for interrogating biological targets through precise vectoral modifications. 2-Fluoropyrimidin-5-amine serves as a key building block in this context. The fluorine atom at the C2 position, activated by the electron-withdrawing nature of the pyrimidine nitrogens, is an excellent leaving group for nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a diverse array of functional groups at this position, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs.[3][4]

This guide provides a comprehensive technical overview and a detailed experimental protocol for performing SNAr reactions on this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile substrate for the synthesis of novel molecular entities.

Scientific Principles: The SNAr Reaction on an Electron-Rich Heterocycle

The Nucleophilic Aromatic Substitution (SNAr) reaction is a cornerstone of aromatic chemistry, proceeding through a distinct addition-elimination mechanism.[4][5] This pathway is particularly favored on electron-deficient aromatic or heteroaromatic rings.

Mechanism of Action

The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, fluorine). This rate-determining step forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6] The aromaticity of the pyrimidine ring is temporarily disrupted. The negative charge is stabilized through resonance, with the electron-withdrawing ring nitrogens playing a crucial role in delocalizing the charge. In the final, rapid step, the leaving group (fluoride) is expelled, restoring the aromaticity of the ring and yielding the substituted product.[5][6]

The general order of halide reactivity in SNAr reactions is F > Cl > Br > I.[7][8] This is counterintuitive to the trend of leaving group ability in SN1 and SN2 reactions and is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step.[7][8][9]

Electronic Considerations for this compound

While the pyrimidine ring is inherently electron-deficient, the presence of the strongly electron-donating amino group at the C5 position introduces a competing electronic effect. This amino group can partially deactivate the ring towards nucleophilic attack compared to pyrimidines bearing electron-withdrawing groups. However, the C2 position remains sufficiently activated by the two adjacent ring nitrogens to undergo SNAr, particularly with the highly reactive fluorine leaving group. The choice of reaction conditions—solvent, base, and temperature—becomes critical to achieving efficient conversion.

Visualizing the SNAr Mechanism and Workflow

To better illustrate the process, the following diagrams outline the reaction mechanism and a general experimental workflow.

Caption: The addition-elimination mechanism of SNAr.

Experimental_Workflow A Reactant Preparation (Substrate, Nucleophile, Base, Solvent) B Reaction Setup (Inert atmosphere, Temperature control) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up (Quenching, Extraction/Precipitation) C->D E Purification (Chromatography/Recrystallization) D->E F Characterization (NMR, MS) E->F

Caption: General experimental workflow for SNAr reactions.

Detailed Experimental Protocol: Synthesis of N-benzyl-5-aminopyrimidin-2-amine

This protocol details a representative SNAr reaction using benzylamine as the nucleophile. The principles outlined are broadly applicable to other primary and secondary amines.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleComments
This compound>97%Sigma-AldrichStore under inert gas.
Benzylamine>99%Acros OrganicsFreshly distilled if purity is questionable.
Triethylamine (TEA)>99.5%, anhydrousFisher ScientificActs as a base to neutralize the HF byproduct.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%EMD MilliporeA polar aprotic solvent is crucial for solvating intermediates.[10]
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Brine (Saturated aq. NaCl)-Lab preparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)-LabChemFor drying organic phase.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography.
Equipment Setup
  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas line (Nitrogen or Argon)

  • Heating mantle with temperature controller

  • Standard laboratory glassware for work-up and purification

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 500 mg, 4.42 mmol).

  • Solvent and Reagent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (15 mL). Stir until the solid is fully dissolved. Add triethylamine (TEA) (1.5 eq, 0.92 mL, 6.63 mmol), followed by the dropwise addition of benzylamine (1.1 eq, 0.53 mL, 4.86 mmol) at room temperature.

    • Causality Note: Anhydrous polar aprotic solvents like DMF or DMSO are optimal as they effectively solvate the reactants and the charged Meisenheimer intermediate without hydrogen bonding to and deactivating the nucleophile.[10] TEA is a non-nucleophilic organic base used to scavenge the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C using a heating mantle.

    • Causality Note: Elevated temperatures are often necessary to overcome the activation energy barrier, especially given the partial deactivating effect of the C5-amino group.[11] Reactions on similar amino-substituted halopyrimidines often require heating to achieve reasonable reaction rates.

  • Monitoring Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The disappearance of the starting material (this compound) indicates reaction completion, typically within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water (100 mL). A precipitate of the crude product may form.

    • If a solid precipitates, stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water and air dry.

    • If no precipitate forms or it is oily, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification:

    • Extraction Path: Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Final Purification: The crude product (from either precipitation or extraction) should be purified by column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes to afford the pure N-benzyl-5-aminopyrimidin-2-amine. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[11]

Process Optimization and Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Insufficient temperature.2. Nucleophile is not reactive enough.3. Inactive reagents.1. Increase reaction temperature incrementally (e.g., to 100-120 °C).2. For less reactive nucleophiles (e.g., anilines), consider using a stronger inorganic base like K₂CO₃ or Cs₂CO₃. Microwave-assisted synthesis can also significantly accelerate the reaction.3. Use freshly opened/distilled reagents and ensure anhydrous conditions.
Formation of Side Products 1. Reaction temperature is too high, causing decomposition.2. The nucleophile or product is unstable under basic conditions.1. Lower the reaction temperature and increase the reaction time.2. Use a milder base (e.g., DIPEA) or consider running the reaction without a base if the nucleophile is a strong base itself.
Difficult Purification Product is highly polar and shows poor separation on silica gel.Consider using a different purification technique such as reversed-phase chromatography or crystallization. For basic compounds, adding a small amount of TEA to the chromatography eluent can improve peak shape.

Conclusion

The nucleophilic aromatic substitution on this compound is a robust and highly effective method for generating diverse libraries of 2-substituted-5-aminopyrimidines. A thorough understanding of the SNAr mechanism, coupled with careful control of reaction parameters such as solvent, base, and temperature, is key to achieving high yields and purity. The protocol provided herein serves as a validated starting point that can be adapted for a wide range of nucleophiles, empowering chemists in their pursuit of novel, biologically active molecules.

References

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]

  • Amination of 2-halopyridines. (2021). ResearchGate. [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. [Link]

  • Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. (2011). PubMed. [Link]

  • SNAr reaction scope & limitations. (2020). YouTube. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • SNAr reaction scope & limitations. (2020). YouTube. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). ijcrt.org. [Link]

Sources

Application Notes & Protocols: A Guide to the Large-Scale Synthesis of 2-Fluoropyrimidin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 2-Fluoropyrimidin-5-amines

The 2-fluoropyrimidin-5-amine scaffold is a privileged structural motif in modern medicinal chemistry. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the hydrogen-bond donating amine, make it a cornerstone for designing potent and selective kinase inhibitors, antivirals, and other therapeutic agents. However, transitioning from bench-scale discovery to large-scale manufacturing presents significant challenges, including hazardous reagents, demanding reaction conditions, and rigorous purity requirements.

This guide provides a comprehensive overview of robust and scalable synthetic strategies for this compound and its derivatives. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology industries. We will move beyond simple procedural lists to explain the underlying chemical principles, justify experimental choices, and provide a framework for safe and efficient large-scale production.

Strategic Synthesis Planning: Devising a Scalable Route

The most effective large-scale syntheses prioritize commercially available starting materials, minimize chromatographic purifications, and ensure operational safety. A convergent approach is often preferred. The most common and industrially viable strategy involves a multi-step sequence starting from readily available pyrimidine precursors.

A widely adopted pathway proceeds via a 2,4-dihalo-5-nitropyrimidine intermediate. This approach allows for sequential and selective functionalization of the pyrimidine ring.

Synthetic_Workflow A 5-Nitrouracil B 2,4-Dichloro-5-nitropyrimidine A->B Chlorination (e.g., POCl₃) C 2-Chloro-5-nitropyrimidine (Intermediate) B->C Selective Reduction (Not common) or other modifications D 2-Fluoro-5-nitropyrimidine C->D Halogen Exchange (e.g., KF/Phase Transfer Cat.) E This compound (Core Scaffold) D->E Nitro Group Reduction (e.g., H₂/Pd/C) F Substituted This compound Derivatives E->F Derivatization (e.g., Buchwald-Hartwig, Chan-Lam Coupling)

Caption: General Synthetic Workflow for this compound Derivatives.

Core Protocols: From Starting Materials to Final Product

This section details the step-by-step protocols for the key transformations. Each protocol is designed as a self-validating system with integrated safety and quality control checkpoints.

Protocol 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine

Principle: This transformation is a robust chlorination/aromatization of 5-nitrouracil using a strong chlorinating agent like phosphorus oxychloride (POCl₃). The reaction proceeds by converting the hydroxyl groups of the uracil tautomer into good leaving groups, which are subsequently displaced by chloride ions.

Causality Behind Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): Serves as both the chlorinating agent and a dehydrating agent to drive the aromatization of the pyrimidine ring. An excess is used to ensure complete conversion and to act as the reaction solvent.

  • Tertiary Amine Catalyst (e.g., N,N-diethylaniline): While optional, a catalyst can accelerate the reaction. However, care must be taken as some amine catalysts can lead to amine-substituted side products.[1] For large-scale synthesis, a catalyst-free process at a higher temperature is often preferred to simplify purification.

Detailed Step-by-Step Methodology:

  • Reactor Setup: To a clean, dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet connected to a scrubber system (for HCl and POCl₃ fumes), add phosphorus oxychloride (POCl₃, ~5-10 equivalents).

  • Reagent Addition: Under a nitrogen atmosphere, begin stirring and slowly add 5-nitrouracil (1.0 equivalent) portion-wise. The addition is exothermic and should be controlled to maintain the internal temperature below 40°C.

  • Reaction: Once the addition is complete, slowly heat the reaction mixture to reflux (~105-110°C).

  • In-Process Control (IPC): Monitor the reaction progress by HPLC. A sample is carefully quenched into a mixture of ice and a suitable solvent (e.g., ethyl acetate) for analysis. The reaction is typically complete within 12-24 hours, showing >98% conversion.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction mixture by adding it to a vigorously stirred mixture of crushed ice and a water-immiscible solvent like toluene. CAUTION: This is a highly exothermic and gas-evolving step.

    • Separate the organic layer. The product, 2,4-dichloro-5-nitropyrimidine, is often unstable in aqueous conditions, so minimizing contact time is crucial.[1]

    • The resulting toluene solution can often be used directly in the next step to avoid isolating the potentially unstable intermediate.[1]

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • The reaction generates HCl gas, which must be neutralized with a scrubber system.

Protocol 2: Selective Fluorination to 2-Fluoro-5-nitropyrimidine

Principle: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 2-position of the pyrimidine ring is more susceptible to nucleophilic attack than the one at the 4-position due to the electronic influence of the adjacent nitrogen atoms. A fluoride source, such as potassium fluoride (KF), displaces the chloride.

Causality Behind Experimental Choices:

  • Potassium Fluoride (KF): An inexpensive and common fluoride source. It must be anhydrous for optimal reactivity. Spray-dried KF is often used on a large scale.

  • Phase-Transfer Catalyst (PTC): Since KF has low solubility in many organic solvents, a PTC like tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6) is essential to transport the fluoride anion into the organic phase where the reaction occurs.

  • Solvent: A high-boiling, polar aprotic solvent like DMSO, DMF, or sulfolane is typically used to facilitate the dissolution of the fluoride salt and to allow for the necessary reaction temperatures.

Detailed Step-by-Step Methodology:

  • Reactor Setup: Charge a reactor with the solution of 2-chloro-5-nitropyrimidine (or the isolated solid, 1.0 eq), anhydrous potassium fluoride (1.5-3.0 eq), and the phase-transfer catalyst (0.05-0.1 eq).

  • Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., DMSO).

  • Reaction: Heat the mixture to 80-120°C under a nitrogen atmosphere.

  • In-Process Control (IPC): Monitor the reaction by HPLC or GC-MS to track the disappearance of the starting material and the formation of the product. The reaction is typically complete in 4-8 hours.

  • Work-up & Isolation:

    • Cool the reaction mixture.

    • Add water and a suitable extraction solvent (e.g., ethyl acetate or toluene).

    • Perform several aqueous washes to remove the solvent, residual KF, and the PTC.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-fluoro-5-nitropyrimidine.

    • The product can often be purified by crystallization from a suitable solvent system like isopropanol/heptane.

Safety Precautions:

  • Fluoride salts are toxic. Avoid inhalation of dust and skin contact.

  • Crown ethers have specific toxicity profiles and should be handled with care.

Protocol 3: Reduction to this compound

Principle: The conversion of the nitro group to a primary amine is a standard reduction. Catalytic hydrogenation is the cleanest and most atom-economical method for large-scale production, avoiding the generation of heavy metal waste associated with reagents like Fe/HCl or SnCl₂.[1][2]

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups. A 5% or 10% loading is common.

  • Hydrogen Source: Pressurized hydrogen gas is used. On a large scale, this requires specialized hydrogenation reactors (autoclaves).

  • Solvent: Solvents like methanol, ethanol, or ethyl acetate are excellent choices as they readily dissolve the substrate and are compatible with the hydrogenation conditions. Acetic acid can be added to improve catalyst activity.[1]

Detailed Step-by-Step Methodology:

  • Reactor Setup: In a suitable hydrogenation reactor (autoclave), add the 2-fluoro-5-nitropyrimidine (1.0 eq) and the solvent (e.g., ethyl acetate).

  • Catalyst Addition: Carefully add the Pd/C catalyst (typically 1-5 mol% Pd) under a nitrogen atmosphere. CAUTION: Pd/C can be pyrophoric, especially when dry or in the presence of flammable solvents. It is often handled as a water-wet paste.

  • Hydrogenation: Seal the reactor. Purge the system with nitrogen several times, then purge with hydrogen. Pressurize the reactor with hydrogen (typically 4-5 bar).[1]

  • Reaction: Begin vigorous stirring. The reaction is exothermic, and the temperature may need to be controlled. The reaction is often run at a slightly elevated temperature (e.g., 35-40°C) to ensure completion.[1]

  • In-Process Control (IPC): Monitor the reaction by the cessation of hydrogen uptake. HPLC analysis of a filtered sample will confirm the complete consumption of the starting material.

  • Work-up & Isolation:

    • Depressurize the reactor and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. CAUTION: The Celite pad with the catalyst can ignite upon exposure to air. Do not allow it to dry out. Quench the filter cake with water immediately after filtration.

    • Concentrate the filtrate under reduced pressure.

    • The resulting solid, this compound, can be purified by crystallization.

Safety Precautions:

  • Hydrogen gas is highly flammable and explosive. All equipment must be properly grounded, and all operations must be conducted in an appropriately designed facility.

  • Palladium on carbon is pyrophoric. Handle with extreme care.

Protocol 4: Derivatization via Buchwald-Hartwig Amination

Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[3][4] It allows for the coupling of the this compound (or a halogenated precursor) with a wide variety of amines or aryl halides to generate diverse libraries of derivatives.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A Pd(0) source is required. This can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) complex like Pd₂(dba)₃.

  • Ligand: A bulky, electron-rich phosphine ligand is crucial for the catalytic cycle. Ligands like Xantphos or BINAP are commonly used to promote both oxidative addition and reductive elimination.[3][5]

  • Base: A non-nucleophilic base is needed to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice for its strong basicity and good solubility in organic solvents.[5]

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition Amine_Complex [Ar-Pd(II)L₂(NHR₂)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)L₂(NR₂) Amine_Complex->Amido_Complex Deprotonation (-Base-H⁺) Amido_Complex->Pd0 Product Ar-NR₂ Amido_Complex->Product Reductive Elimination Start Ar-X + R₂NH

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Detailed Step-by-Step Methodology:

  • Reactor Setup: To a reactor purged with nitrogen, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq).

  • Reagent Addition: Add the this compound (1.0 eq) and the aryl halide coupling partner (1.0-1.2 eq).

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Heat the mixture to 80-110°C under a nitrogen atmosphere until the reaction is complete as monitored by HPLC.

  • Work-up & Isolation:

    • Cool the reaction to room temperature and filter through Celite® to remove inorganic salts and catalyst residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify the product, typically by column chromatography or crystallization.

Alternative C-N Coupling: Chan-Lam Coupling The Chan-Lam coupling offers an alternative using copper catalysts and aryl boronic acids, which can be advantageous as it is often tolerant of air and can be run at room temperature.[6][7] This method provides a complementary approach for synthesizing N-aryl derivatives.[8][9]

Quality Control and Analytical Characterization

Rigorous analytical testing is paramount to ensure the quality, purity, and consistency of the final product.

Technique Purpose Typical Observations
HPLC Purity assessment, reaction monitoringDetermine the percentage purity of the final compound and identify any process-related impurities.
¹H and ¹⁹F NMR Structural confirmation and identificationConfirm the chemical structure by analyzing chemical shifts, coupling constants (especially C-F and H-F couplings), and integration.
¹³C NMR Structural confirmationProvides complementary structural information, particularly the carbon backbone.
Mass Spectrometry Molecular weight confirmationVerify the molecular weight of the target compound. High-resolution MS (HRMS) provides the exact mass.
Elemental Analysis Elemental composition confirmationDetermines the percentage of C, H, N, and F, which should match the theoretical values for the molecular formula.
DSC/TGA Thermal propertiesDetermine the melting point and thermal stability, which are important for formulation and storage.

Safety and Environmental Considerations

Personal Protective Equipment (PPE): Handling of fluorinated pyrimidines and their precursors requires stringent safety protocols.[10][11]

  • Hand Protection: Chemical-resistant gloves (e.g., double-gloving with nitrile).[11]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Respiratory Protection: A NIOSH-approved respirator is necessary when handling powders or if aerosols may be generated.[10]

  • Body Protection: A laboratory coat is mandatory. For large-scale operations, chemical-resistant aprons or suits may be required.

Waste Disposal:

  • All chemical waste, including solvents and reaction residues, must be disposed of as hazardous waste according to institutional and local regulations.[12]

  • Palladium catalyst waste should be collected separately for potential recovery and recycling, which is both economically and environmentally prudent.[4]

References

  • Jorgensen, W. L. (2004). The Many Roles of Computation in Drug Discovery. Science, 303(5665), 1813–1818. [Link]

  • Al-Zoubi, R. M., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(9), 13914-13926. [Link]

  • Chen, J., et al. (2015). Convenient copper-mediated Chan-Lam coupling of 2-aminopyridine: Facile synthesis of N-arylpyridin-2-amines. Tetrahedron Letters, 56(34), 4843-4847. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Comdom, A. (2023). 2-Chloro-5-fluoropyrimidine - Safety Data Sheet. Comdom. [Link]

  • National Cancer Institute at Frederick. (n.d.). Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU). NCI at Frederick. [Link]

  • Li, J., et al. (2008). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • Sravanthi, G., & Kumar, M. S. (2016). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of Pharmaceutical Sciences and Research, 7(5), 2095. [Link]

  • Ismail, I., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445-450. [Link]

  • ResearchGate. (2013). How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? ResearchGate. [Link]

  • Google Patents. (2022). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • Wikipedia. (n.d.). Chan–Lam coupling. Wikipedia. [Link]

  • ResearchGate. (2015). Convenient copper-mediated Chan-Lam coupling of 2-aminopyridine: Facile synthesis of N-arylpyridin-2-amines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic Chemistry Portal. [Link]

Sources

Analytical methods for tracking 2-Fluoropyrimidin-5-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for a Senior Application Scientist

Topic: Analytical Methods for Tracking 2-Fluoropyrimidin-5-amine Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of this compound in Modern Drug Discovery

This compound is a pivotal structural motif in contemporary medicinal chemistry. Its unique electronic properties, stemming from the electron-withdrawing fluorine atom and the basic amino group on the pyrimidine core, make it a valuable building block for a diverse range of therapeutic agents. The precise incorporation of this moiety into larger, more complex molecules is often a key step in the synthesis of novel drug candidates. Consequently, the ability to accurately monitor reactions involving this compound is not merely a matter of procedural verification but a fundamental requirement for ensuring reaction efficiency, optimizing yield, minimizing impurities, and ultimately, guaranteeing the quality and safety of the final active pharmaceutical ingredient (API).

This comprehensive guide provides detailed application notes and protocols for the most effective analytical techniques to track the progress of reactions involving this compound. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies presented herein are designed to be robust and adaptable, providing researchers with the tools to confidently navigate the synthetic transformations of this important heterocyclic amine.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Reaction Monitoring

HPLC is an indispensable tool for routine reaction monitoring due to its robustness, reproducibility, and quantitative power. For reactions involving this compound, a reverse-phase HPLC method is typically the most effective approach, allowing for the separation of the polar starting material from less polar products and intermediates.

Causality Behind Experimental Choices in HPLC

The selection of a C18 column is based on its hydrophobicity, which provides excellent retention and separation for a wide range of organic molecules, including the aromatic pyrimidine core.[1] The use of a formic acid modifier in the mobile phase serves a dual purpose: it protonates the basic nitrogen atoms in this compound and its derivatives, leading to sharper peaks and improved peak shape, and it ensures compatibility with mass spectrometry if LC-MS analysis is desired. A gradient elution is employed to effectively separate compounds with a range of polarities that may be present in the reaction mixture, from the polar starting material to potentially non-polar products.

Experimental Protocol: HPLC for Monitoring a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol is designed to monitor a typical SNAr reaction where the amino group of this compound displaces a leaving group on an electrophilic partner.

Instrumentation and Conditions:

ParameterValue
HPLC System Standard HPLC with UV detector
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Step-by-Step Methodology:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. Prepare a series of dilutions to establish a calibration curve if quantitative analysis is required.

  • Reaction Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.

  • Quenching and Dilution: Immediately quench the reaction in the aliquot by diluting it into 1 mL of the initial mobile phase composition (95:5 Water:Acetonitrile). This prevents further reaction and ensures the sample is in a suitable solvent for injection.

  • Injection and Data Acquisition: Inject the diluted sample onto the HPLC system and acquire the chromatogram.

  • Data Analysis: Identify the peaks corresponding to the starting material, product(s), and any significant byproducts based on their retention times. The peak area can be used to determine the relative percentage of each component and track the reaction's progress over time.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Time Points Quench Quench & Dilute Aliquot->Quench Inject Inject Sample Quench->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Peak Integration & Analysis Chromatogram->Analyze Result Reaction Progress Analyze->Result

Caption: Workflow for HPLC-based reaction monitoring.

II. Liquid Chromatography-Mass Spectrometry (LC-MS): For Enhanced Specificity and Sensitivity

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and specific method for reaction monitoring.[2] This technique is particularly valuable for identifying unknown intermediates and byproducts, as it provides molecular weight information for each separated component.

Expert Insights on LC-MS Method Development

For this compound and its derivatives, Electrospray Ionization (ESI) in positive ion mode is generally the most effective ionization technique. The nitrogen atoms in the pyrimidine ring are readily protonated, leading to strong [M+H]⁺ ions.[2] When developing an LC-MS method, it is crucial to use volatile mobile phase modifiers like formic acid or ammonium formate to avoid ion suppression and ensure compatibility with the MS detector.

Experimental Protocol: LC-MS for a Suzuki Coupling Reaction

This protocol is tailored for monitoring a Suzuki coupling reaction, a common method for forming carbon-carbon bonds with this compound.

Instrumentation and Conditions:

ParameterValue
LC System UPLC or HPLC system
MS System Quadrupole or Time-of-Flight (TOF) Mass Spectrometer
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
Scan Mode Full Scan (m/z 100-1000) or Selected Ion Monitoring (SIM)

Step-by-Step Methodology:

  • Sample Preparation: Follow the same sampling and quenching procedure as described for the HPLC protocol. The higher sensitivity of LC-MS may require an additional dilution step.

  • Method Setup: Set up the LC-MS method with the appropriate gradient and MS parameters. In the early stages of reaction monitoring, a full scan mode is useful for identifying all components. For routine monitoring, a SIM method targeting the m/z of the starting material and expected product will provide higher sensitivity and cleaner data.

  • Data Acquisition: Inject the prepared sample and acquire the LC-MS data.

  • Data Analysis: Extract the ion chromatograms for the [M+H]⁺ ions of the starting material and the expected product. The peak areas of these extracted ion chromatograms can be used to monitor the consumption of the reactant and the formation of the product. The full scan data can be used to identify any unexpected peaks by examining their mass spectra.

III. Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct GC-MS analysis, this technique can be a powerful tool if the reaction products are more volatile or if derivatization is employed.[3][4] Derivatization, such as acylation of the amino group, can increase the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.

Trustworthiness Through Self-Validating Systems

A robust GC-MS protocol should include an internal standard to ensure the accuracy and reproducibility of the quantitative data. The internal standard should be a compound with similar chemical properties to the analyte but with a different retention time and mass spectrum. This allows for correction of any variations in injection volume or instrument response.

Experimental Protocol: GC-MS for Monitoring a Derivatized Amine

This protocol assumes the product of the reaction involving this compound has been derivatized to increase its volatility.

Instrumentation and Conditions:

ParameterValue
GC System Gas Chromatograph with a Mass Selective Detector (MSD)
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium or Hydrogen[5][6]
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

Step-by-Step Methodology:

  • Reaction Work-up and Derivatization: After the desired reaction time, quench the reaction and perform an appropriate work-up to isolate the product. If necessary, perform a derivatization reaction (e.g., acetylation with acetic anhydride).

  • Sample Preparation: Dissolve the derivatized product in a suitable solvent (e.g., ethyl acetate) and add a known amount of an internal standard.

  • Injection and Analysis: Inject the sample into the GC-MS system and acquire the data.

  • Data Interpretation: Identify the peaks for the derivatized product and the internal standard based on their retention times and mass spectra. Quantify the product by comparing its peak area to that of the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Workup Reaction Work-up Derivatize Derivatization (if needed) Workup->Derivatize Dissolve Dissolve in Solvent Derivatize->Dissolve Inject Inject into GC Dissolve->Inject Separate Gas Phase Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Total Ion Chromatogram Detect->TIC Analyze Spectral Analysis & Quantification TIC->Analyze Result Product Identification & Purity Analyze->Result

Caption: Workflow for GC-MS-based reaction analysis.

IV. NMR Spectroscopy: Unveiling Reaction Mechanisms in Real-Time

NMR spectroscopy provides unparalleled structural information and is a powerful tool for monitoring reactions in real-time.[1][7] Both ¹H and ¹⁹F NMR are highly relevant for tracking reactions of this compound. ¹H NMR can monitor changes in the aromatic protons of the pyrimidine ring and the appearance of new signals from the product. ¹⁹F NMR is particularly useful as the fluorine signal provides a clean and sensitive probe to monitor the consumption of the starting material.

Authoritative Grounding in NMR Reaction Monitoring

The use of real-time or in-situ NMR allows for the direct observation of reaction kinetics and the detection of transient intermediates that may be missed by offline methods.[7] By acquiring spectra at regular intervals directly from the reaction vessel, a detailed picture of the reaction progress can be constructed.

Experimental Protocol: Real-Time ¹⁹F NMR Monitoring

Instrumentation and Conditions:

ParameterValue
NMR Spectrometer 400 MHz or higher, equipped with a fluorine probe
Solvent Deuterated solvent compatible with the reaction
Internal Standard An inert fluorinated compound (e.g., trifluorotoluene)
Acquisition Automated acquisition of ¹⁹F NMR spectra at regular time intervals

Step-by-Step Methodology:

  • Reaction Setup: Set up the reaction in an NMR tube using a deuterated solvent. Add a known amount of an inert fluorinated internal standard.

  • Initial Spectrum: Acquire an initial ¹⁹F NMR spectrum before initiating the reaction to establish the chemical shift and integral of the starting material and the internal standard.

  • Reaction Initiation: Initiate the reaction in the NMR tube (e.g., by adding the final reagent).

  • Time-Course Acquisition: Set up the NMR spectrometer to automatically acquire ¹⁹F NMR spectra at regular intervals (e.g., every 5 minutes).

  • Data Analysis: Process the series of spectra. The consumption of this compound can be monitored by the decrease in the integral of its ¹⁹F signal relative to the integral of the internal standard. The formation of fluorinated products will be indicated by the appearance of new signals in the ¹⁹F NMR spectrum.

V. Summary of Analytical Methods and Data Presentation

The choice of analytical method will depend on the specific requirements of the study, including the need for quantitative data, structural information, or high throughput.

Comparative Table of Analytical Methods:

MethodPrincipleAdvantages for this compound AnalysisDisadvantages
HPLC-UV Liquid chromatographic separation with UV detection.[8][9]Robust, quantitative, widely available.Lower sensitivity than MS, may not resolve all impurities.
LC-MS Liquid chromatographic separation with mass spectrometric detection.[2][10]High sensitivity and selectivity, provides molecular weight information.Higher equipment cost, potential for matrix effects.
GC-MS Gas chromatographic separation with mass spectrometric detection.[3][6]High resolution for volatile compounds.May require derivatization for non-volatile compounds.
NMR Nuclear magnetic resonance spectroscopy.[7][11]Provides detailed structural information, ideal for mechanistic studies.Lower sensitivity, not ideal for trace impurity quantification.

References

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. [Link]

  • Giam, C. S., & Reed, G. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & environmental mass spectrometry, 14(5), 221–227. [Link]

  • Shimadzu. (2023). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Shimadzu Application Note. [Link]

  • Frydman, L., & Scherf, T. (2013). Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. PloS one, 8(10), e76537. [Link]

  • Hulin, A., Djerada, Z., & Loriot, M. A. (2020). Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Therapeutic drug monitoring, 42(4), 540–547. [Link]

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. [Link]

  • Shimadzu. (2022). Fully automated LC-MS/MS method to assess DPD deficiency in Cancer treatment with 5-FU. Shimadzu Application Note. [Link]

  • Citterio, A., & Pialorsi, A. (2007). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 861(1), 130–137. [Link]

  • Magritek. (2022). Reaction Monitoring. Magritek Application Notes. [Link]

  • Singh, R., & Kumar, A. (2015). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

Sources

The Strategic Application of 2-Fluoropyrimidin-5-amine in the Development of Targeted Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Oncology

The pyrimidine nucleus is a cornerstone in the architecture of therapeutic agents, largely due to its fundamental role in the structure of DNA and RNA.[1] In the realm of oncology, pyrimidine analogs have a rich history, with fluoropyrimidines like 5-fluorouracil (5-FU) being mainstays in chemotherapy for decades.[2] These classical agents primarily function as antimetabolites, disrupting DNA and RNA synthesis.[3] However, the versatility of the pyrimidine scaffold extends far beyond this initial application. In the era of targeted therapy, the 2-aminopyrimidine moiety, in particular, has emerged as a "privileged scaffold." This is due to its remarkable ability to mimic the adenine core of ATP, allowing it to function as a competitive inhibitor in the ATP-binding pocket of a wide array of protein kinases.[4] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a critical class of anti-cancer drugs.[5]

This technical guide focuses on the strategic use of a specific, high-value building block: 2-Fluoropyrimidin-5-amine . The introduction of a fluorine atom at the 5-position of the pyrimidine ring can significantly enhance the therapeutic properties of the resulting drug candidates. Fluorine's high electronegativity and small size can modulate the compound's pKa, lipophilicity, and metabolic stability, often leading to improved potency and pharmacokinetic profiles.[4] The amino group at the 2-position serves as a key handle for synthetic elaboration, allowing for the introduction of various substituents to achieve selectivity and potency against specific kinase targets.[6]

This document will provide a comprehensive overview of the application of this compound in the design and synthesis of novel anti-cancer agents, with a focus on kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for its derivatization, and outline methods for the biological evaluation of the resulting compounds.

Part 1: Rationale for Employing this compound in Kinase Inhibitor Design

The design of potent and selective kinase inhibitors is a central goal in modern oncology drug discovery. The 2-aminopyrimidine scaffold is a well-validated starting point for this endeavor. The strategic incorporation of a fluorine atom at the 5-position, as in this compound, offers several distinct advantages:

  • Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atom can influence the electronic distribution within the pyrimidine ring, potentially leading to more favorable interactions with amino acid residues in the ATP-binding pocket of the target kinase.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and improved bioavailability of the drug candidate.[4]

  • Modulation of Physicochemical Properties: Fluorine substitution can fine-tune the lipophilicity and pKa of the molecule, which are critical parameters for cell permeability, solubility, and overall drug-like properties.

  • Vector for Further Functionalization: While the amino group at the 2-position is the primary site for building out the inhibitor's structure, the fluorine atom can, in some contexts, be displaced through nucleophilic aromatic substitution, offering an additional vector for chemical modification.

A prominent class of anti-cancer agents that can be conceptually derived from this compound are inhibitors of the Aurora kinases and Polo-like kinases (PLKs). These are serine/threonine kinases that play critical roles in the regulation of mitosis.[7][8] Their overexpression is common in a wide range of human cancers and is often associated with poor prognosis.[1][9] Therefore, the development of inhibitors targeting these kinases is a promising therapeutic strategy.

Part 2: Synthetic Strategies and Protocols

The primary synthetic utility of this compound lies in the reactivity of its amino group. However, for the synthesis of many kinase inhibitors, a common strategy involves the use of a di- or tri-halogenated pyrimidine as the initial starting material, followed by sequential nucleophilic aromatic substitutions (SNAr). A key intermediate that can be conceptually derived from this compound is a 2-chloro-5-fluoropyrimidine derivative, which then serves as the scaffold for building the final inhibitor.

Below is a representative, multi-step synthetic workflow for the preparation of a hypothetical 2-anilinopyrimidine-based kinase inhibitor. This protocol is based on established synthetic methodologies for this class of compounds.

Experimental Workflow: Synthesis of a 2-Anilinopyrimidine Kinase Inhibitor

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Second Chlorination cluster_2 Step 3: Selective Nucleophilic Aromatic Substitution (SNAr) cluster_3 Step 4: Buchwald-Hartwig Cross-Coupling A 2-Amino-5-fluoropyrimidin-4-ol B 2-Chloro-5-fluoropyrimidin-4-ol A->B  POCl3, Heat   C 2,4-Dichloro-5-fluoropyrimidine B->C  POCl3, N,N-dimethylaniline, Heat   E N-(2-Chloro-5-fluoropyrimidin-4-yl)-aniline derivative C->E  DIPEA, n-Butanol, Reflux   D Substituted Aniline D->E G Final Kinase Inhibitor E->G  Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, Heat   F Amine F->G

Caption: A representative four-step synthesis of a 2-anilinopyrimidine kinase inhibitor.

Protocol 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine (Intermediate)

This protocol describes the conversion of a 2-aminopyrimidinol to a key di-chloro intermediate.

Materials:

  • 2-Amino-5-fluoropyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Toluene

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • To a stirred solution of 2-Amino-5-fluoropyrimidin-4-ol (1.0 eq) in toluene, slowly add phosphorus oxychloride (3.0 eq).

  • Add N,N-dimethylaniline (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 2,4-dichloro-5-fluoropyrimidine.

Protocol 2: Synthesis of a 2-Anilinopyrimidine Derivative via SNAr and Buchwald-Hartwig Coupling

This protocol outlines the final steps to the target kinase inhibitor.

Materials:

  • 2,4-Dichloro-5-fluoropyrimidine (from Protocol 1)

  • Substituted aniline (e.g., 3-ethynylaniline) (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Second amine (e.g., a substituted piperazine) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Standard inert atmosphere glassware and techniques (Schlenk line or glovebox)

Procedure (SNAr):

  • In a round-bottom flask, dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and the substituted aniline (1.0 eq) in n-butanol.

  • Add DIPEA (1.5 eq) to the mixture.

  • Heat the reaction to reflux and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography to isolate the N-(2-chloro-5-fluoropyrimidin-4-yl)-aniline derivative.

Procedure (Buchwald-Hartwig Coupling):

  • To a dry Schlenk flask, add the N-(2-chloro-5-fluoropyrimidin-4-yl)-aniline derivative (1.0 eq), the second amine (1.2 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the crude product by flash column chromatography to obtain the final kinase inhibitor.

Part 3: Biological Evaluation of Synthesized Agents

Once the target compounds are synthesized and purified, their biological activity must be assessed. This typically involves a tiered approach, starting with in vitro enzyme assays, followed by cell-based assays, and potentially leading to in vivo studies.

In Vitro Kinase Inhibition Assays

The primary goal of these assays is to determine the potency of the synthesized compounds against the target kinase(s). A common method is a luminescence-based assay that measures ATP consumption.

Protocol 3: In Vitro Kinase Assay (Luminescence-Based)

This protocol provides a general framework for determining the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., Aurora A)

  • Specific kinase substrate peptide

  • ATP

  • Synthesized inhibitor (test compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • In the wells of a white, opaque plate, add the serially diluted test compound or DMSO as a control.

    • Add the kinase to each well.

    • Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30 °C for 1 hour.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value.

Representative Data:

Compound IDTarget KinaseIC₅₀ (nM)
Hypothetical Inhibitor 1 Aurora A15
Aurora B150
PLK485
Reference Inhibitor (Alisertib) Aurora A5
Aurora B12
Cell-Based Assays for Anti-Proliferative Activity

After confirming enzymatic activity, it is crucial to assess whether the compounds can inhibit the proliferation of cancer cells. The MTT and XTT assays are colorimetric methods commonly used for this purpose.[6]

Protocol 4: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., HCT116 colon cancer cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle (DMSO) controls.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37 °C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).[10]

Representative Data:

Compound IDCell LineGI₅₀ (µM)
Hypothetical Inhibitor 1 HCT116 (Colon Cancer)0.5
A549 (Lung Cancer)1.2
MCF-7 (Breast Cancer)0.8
Reference Drug (Cisplatin) HCT116 (Colon Cancer)2.5

Part 4: Mechanism of Action and Signaling Pathways

To understand how these inhibitors exert their anti-cancer effects, it is essential to consider the signaling pathways they target. As an example, we will focus on the Aurora A kinase signaling pathway, a critical regulator of mitosis.

The Aurora A Kinase Signaling Pathway in Cancer

Aurora A kinase is a key player in the G2 and M phases of the cell cycle.[2] Its functions include centrosome maturation and separation, and the formation of the mitotic spindle.[9] In many cancers, Aurora A is overexpressed, leading to chromosomal instability and aneuploidy, which are hallmarks of cancer.[11]

G cluster_pathway Aurora A Signaling Pathway in Mitosis AuroraA Aurora A Kinase PLK1 PLK1 AuroraA->PLK1 Activates Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Mitotic Spindle Assembly AuroraA->Spindle p53 p53 AuroraA->p53 Inhibits TPX2 TPX2 TPX2->AuroraA Activates PLK1->Centrosome Apoptosis Apoptosis p53->Apoptosis Myc c-Myc Myc->AuroraA Upregulates Proliferation Cell Proliferation Myc->Proliferation Inhibitor 2-Anilinopyrimidine Inhibitor Inhibitor->AuroraA Inhibits

Caption: A simplified diagram of the Aurora A kinase signaling pathway and the point of intervention for a 2-anilinopyrimidine inhibitor.

An inhibitor derived from this compound would bind to the ATP-binding pocket of Aurora A, preventing its catalytic activity.[12] This inhibition would disrupt the downstream signaling cascade, leading to defects in mitotic spindle formation, cell cycle arrest at the G2/M phase, and ultimately, apoptosis of the cancer cells.[9]

Conclusion and Future Directions

This compound represents a valuable and versatile building block for the synthesis of novel anti-cancer agents, particularly targeted kinase inhibitors. Its unique chemical properties, conferred by the fluorine and amino substituents, provide a solid foundation for the development of potent, selective, and metabolically robust drug candidates. The synthetic strategies and biological evaluation protocols outlined in this guide offer a comprehensive framework for researchers and drug development professionals to leverage this important scaffold in the ongoing quest for more effective cancer therapies. Future work in this area will likely focus on the development of multi-targeted inhibitors that can simultaneously block several key oncogenic signaling pathways, as well as the design of next-generation inhibitors that can overcome mechanisms of drug resistance.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. J Med Chem.
  • PMC. Aurora kinases: novel therapy targets in cancers.
  • PMC. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management.
  • ResearchGate. Representation of PLK4 signaling in cancer with details of selected...
  • Frontiers.
  • Creative Diagnostics.
  • ResearchGate. Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity.
  • Google Patents. KR20190043842A - Pyrimidine-2-amine derivative, a method for producing the same, and an anticancer drug containing the same.
  • PMC. Aurora kinases signaling in cancer: from molecular perception to targeted therapies.
  • PMC. In vitro NLK Kinase Assay.
  • BroadPharm. Protocol for Cell Viability Assays.
  • PMC. Recent Advances in Pyrimidine-Based Drugs.
  • PMC. The role of Aurora-A in human cancers and future therapeutics.
  • Bio-protocol. In vitro kinase assay.
  • Abcam. Introduction to XTT assays for cell-viability assessment.
  • PMC.
  • Abcam. MTT assay protocol.
  • ResearchG
  • PubMed. Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468.
  • PMC. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
  • BenchChem. Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide.
  • PMC. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity.
  • BenchChem. The Pivotal Role of 2-Amino-5-bromopyridine in Kinase Inhibitor Synthesis: A Technical Guide to Mechanisms of.
  • PubMed.
  • PubMed. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety.
  • Bioorganic & Medicinal Chemistry Letters. 2,4-Diaminopyrimidine MK2 inhibitors.
  • PMC. Targeting cancer with small molecule kinase inhibitors.
  • PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 2-Fluoropyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable fluorinated pyrimidine derivative. As a key building block in medicinal chemistry, particularly for antiviral and anticancer agents, a robust and reproducible synthetic protocol is paramount.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

I. Synthetic Strategy Overview

The synthesis of this compound can be approached through several routes, often involving multi-step sequences. A common strategy involves the preparation of a substituted pyrimidine core followed by the introduction of the fluorine and amine functionalities. One plausible, though challenging, pathway is analogous to the synthesis of related fluorinated aminopyridines and pyrimidines, which often involves the transformation of a corresponding nitro- or chloro-substituted precursor.[2][3][4]

A generalized synthetic workflow is outlined below. This diagram illustrates a potential pathway starting from a commercially available pyrimidine derivative.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Fluorination cluster_2 Step 3: Reduction Start 2-Chloropyrimidine Intermediate1 2-Chloro-5-nitropyrimidine Start->Intermediate1 HNO₃/H₂SO₄ Intermediate2 2-Fluoro-5-nitropyrimidine Intermediate1->Intermediate2 KF/HF or AgF₂ Product This compound Intermediate2->Product H₂/Pd-C or Fe/HCl

Caption: A potential synthetic workflow for this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Low Yield

Q1: My overall yield for the three-step synthesis is consistently below 20%. What are the most likely causes and how can I improve it?

A1: Low yields in this multi-step synthesis can be attributed to several factors, often specific to each step. A systematic approach to troubleshooting is crucial.

  • Step 1: Nitration (2-Chloropyrimidine to 2-Chloro-5-nitropyrimidine)

    • Incomplete Reaction: The nitration of pyrimidines can be sluggish. Ensure your nitrating mixture (e.g., concentrated nitric and sulfuric acid) is fresh and the reaction temperature is optimized. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential.[3][4]

    • Side Reactions: Over-nitration or degradation of the starting material can occur under harsh conditions. Consider a milder nitrating agent or precise temperature control.

  • Step 2: Fluorination (2-Chloro-5-nitropyrimidine to 2-Fluoro-5-nitropyrimidine)

    • Inefficient Halogen Exchange: The nucleophilic substitution of chlorine with fluorine (Halex reaction) is often the most challenging step. The choice of fluorinating agent and reaction conditions are critical.[5]

      • Fluorinating Agent: While reagents like potassium fluoride (KF) are common, their reactivity is highly dependent on the solvent and the presence of a phase-transfer catalyst. Anhydrous conditions are mandatory. More reactive but hazardous reagents like silver(II) fluoride (AgF₂) might offer better yields under milder conditions.[6]

      • Reaction Temperature: A temperature that is too low will result in an incomplete reaction, while a temperature that is too high can lead to decomposition of the nitro-pyrimidine. A careful optimization of the temperature profile is necessary.

    • Catalyst Deactivation: If using a catalyst, ensure it is not poisoned by impurities in the starting material or solvent.

  • Step 3: Reduction (2-Fluoro-5-nitropyrimidine to this compound)

    • Incomplete Reduction: The reduction of the nitro group can sometimes be challenging in the presence of a fluorine substituent.

      • Catalytic Hydrogenation: Ensure the catalyst (e.g., Palladium on carbon, Pd/C) is active and the hydrogen pressure is sufficient. The presence of any catalyst poisons will halt the reaction.

      • Metal/Acid Reduction: When using reagents like iron in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl), ensure the iron powder is activated and the reaction is sufficiently heated to go to completion.

The following table summarizes key parameters to investigate for yield optimization:

StepParameter to OptimizeRecommended Action
Nitration Reaction Temperature & TimeMonitor by TLC/HPLC to determine optimal endpoint.
Nitrating Agent ConcentrationUse fresh, high-purity acids.
Fluorination Fluorinating Agent & SolventExperiment with different fluoride sources (e.g., KF, CsF, AgF₂) and aprotic polar solvents (e.g., DMF, DMSO).
Anhydrous ConditionsThoroughly dry all glassware and use anhydrous solvents.
Reduction Catalyst/Reducing AgentUse fresh, high-activity catalyst or reducing agent.
Reaction ConditionsOptimize hydrogen pressure for catalytic hydrogenation or temperature for metal/acid reduction.
Impurity Profile

Q2: My final product shows multiple spots on the TLC plate, and the NMR spectrum is complex. What are the likely impurities and how can I minimize them?

A2: The formation of impurities is a common challenge, especially in multi-step syntheses involving reactive intermediates.

  • Unreacted Starting Materials and Intermediates: The most common impurities are residual starting materials or intermediates from the preceding steps.

    • Solution: Ensure each step goes to completion by monitoring with an appropriate analytical technique (TLC, LC-MS). Purification of intermediates before proceeding to the next step is highly recommended.

  • Isomeric Impurities: During the nitration step, the formation of other nitro isomers is possible, although the 5-position is generally favored.

    • Solution: Careful control of nitration conditions (temperature, rate of addition) can improve regioselectivity. Isomeric impurities may need to be removed by column chromatography.

  • Hydrolysis Products: The fluorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic attack, especially under basic or strongly acidic conditions. This can lead to the formation of 2-hydroxy-5-aminopyrimidine.

    • Solution: Avoid prolonged exposure to strong acids or bases, particularly at elevated temperatures during workup and purification.

  • Over-reduction Products: During the reduction of the nitro group, the fluorine atom can sometimes be cleaved (hydrodefluorination), leading to the formation of pyrimidin-5-amine.

    • Solution: Use milder reducing conditions or a more selective reducing agent. Careful monitoring of the reaction is key to prevent over-reduction.

Impurity_Troubleshooting Start High Impurity in Final Product Check1 Analyze Impurity Profile (NMR, LC-MS) Start->Check1 Path1 Unreacted Starting Materials/ Intermediates Check1->Path1 Path2 Isomeric Impurities Check1->Path2 Path3 Hydrolysis/Side-Reaction Products Check1->Path3 Solution1 Optimize reaction time/temp for each step. Purify intermediates. Path1->Solution1 Solution2 Optimize regioselectivity of nitration. Chromatographic separation. Path2->Solution2 Solution3 Control pH and temperature during workup. Use milder reagents. Path3->Solution3

Sources

Technical Support Center: Synthesis of 2-Fluoropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Fluoropyrimidin-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing not just protocols but the scientific reasoning to empower your research.

Overview: The Challenge of Synthesizing this compound

This compound is a valuable building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. However, its synthesis is often plagued by challenges related to yield, purity, and scalability. The electron-withdrawing nature of the pyrimidine ring, combined with the specific reactivity of the fluorine and amine substituents, creates a unique chemical landscape that requires careful navigation.

This guide addresses the most common synthetic routes and provides practical, field-tested advice for overcoming the associated challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are several established routes, each with distinct advantages and disadvantages:

  • Route A: The Balz-Schiemann Reaction Sequence: This is a classical multi-step approach that typically starts from 2-aminopyridine. The sequence involves nitration, protection of the amino group (e.g., acetylation), reduction of the nitro group, diazotization of the newly formed amine, and subsequent thermal decomposition (the Balz-Schiemann reaction) to introduce the fluorine atom, followed by deprotection.[1][2] While versatile, this route can be lengthy and suffer from cumulative yield loss.

  • Route B: Cyclization from Fluorinated Precursors: A more modern and often higher-yielding approach involves the cyclization of a small, fluorinated building block with an appropriate partner. For instance, potassium (Z)-2-cyano-2-fluoroethenolate can be reacted with amidine hydrochlorides under mild conditions to construct the fluorinated pyrimidine core directly.[3][4] This method often provides excellent yields and avoids harsh reaction conditions.

  • Route C: Halogen Exchange (Halex) Reaction: This method involves a nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyrimidine ring. For example, starting with a 2-nitro-5-halopyridine (where halo = Cl or Br), a halogen exchange reaction with a fluoride source like KF or CsF can install the fluorine atom, followed by reduction of the nitro group to the desired amine.[5]

  • Route D: From 5-Fluorouracil: This route utilizes the readily available 5-fluorouracil. The process typically involves chlorination (e.g., with POCl₃) to form 2,4-dichloro-5-fluoropyrimidine, followed by a selective amination to yield the target compound.[6] Careful control of reaction conditions is critical to achieve selectivity.

Q2: Why is the Balz-Schiemann reaction (Route A) often problematic for this synthesis?

A2: The Balz-Schiemann reaction, while a cornerstone of aromatic fluorination, presents several challenges.[7] The core of the reaction is the thermal decomposition of an aryl diazonium tetrafluoroborate salt.[8] Key issues include:

  • Instability of Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when isolated and dried, posing significant safety risks upon scale-up.[7][8]

  • Harsh Conditions: The thermal decomposition often requires high temperatures, which can lead to side reactions and the formation of impurities, ultimately lowering the yield.[8][9]

  • Substrate Sensitivity: The presence of other functional groups on the pyrimidine ring can interfere with the diazotization or decomposition steps, leading to poor outcomes. Arylamines with hydroxyl or carboxyl groups, for instance, are known to give poor yields under classical Balz-Schiemann conditions.[10]

Q3: What are the most critical safety precautions to consider?

A3: Safety is paramount.

  • Diazonium Salt Handling: When using the Balz-Schiemann route, avoid isolating the diazonium salt intermediate whenever possible. Modern protocols often generate and use the salt in situ or employ continuous flow reactors to minimize the accumulation of this hazardous intermediate.[7][8]

  • Fluorinating Agents: Many fluorinating agents are corrosive, toxic, or moisture-sensitive. Always handle reagents like HF, fluoroboric acid (HBF₄), and electrophilic fluorine sources (e.g., Selectfluor) in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Exothermic Reactions: Nitration and diazotization reactions are often highly exothermic. Use an ice bath to control the reaction temperature and add reagents slowly and portion-wise to prevent thermal runaways.

Troubleshooting Guide: Maximizing Yield and Purity

This section addresses specific problems encountered during the synthesis. The following workflow diagram provides a high-level overview of the troubleshooting process.

G cluster_diagnosis Diagnosis cluster_solution Potential Solutions start Problem Identified (e.g., Low Yield) reaction_check Reaction Monitoring? (TLC, LC-MS) start->reaction_check incomplete Incomplete Reaction reaction_check->incomplete Yes side_products Side Products Formed reaction_check->side_products Yes workup_loss Loss During Workup? reaction_check->workup_loss No, reaction clean inc_time_temp Increase Time / Temp incomplete->inc_time_temp Action reagent_purity Check Reagent Purity incomplete->reagent_purity Action optimize_cond Optimize Conditions (Solvent, Base, Temp) side_products->optimize_cond Action optimize_workup Optimize Workup/Purification (pH, Extraction, Chromatography) workup_loss->optimize_workup Action end Improved Yield? inc_time_temp->end Re-evaluate reagent_purity->end Re-evaluate optimize_cond->end Re-evaluate optimize_workup->end Re-evaluate

Caption: General troubleshooting workflow for synthesis optimization.

Problem 1: Low Overall Yield in Balz-Schiemann Sequence

Question: My multi-step synthesis starting from 2-aminopyridine results in a very low overall yield (<10%). Where should I focus my optimization efforts?

Answer: A low overall yield in a multi-step synthesis is common. The key is to identify the specific step(s) with the lowest efficiency. The diazotization and thermal decomposition steps are frequently the primary sources of yield loss.

Potential Cause Scientific Rationale & Troubleshooting Steps
Inefficient Diazotization Causality: The formation of the diazonium salt requires precise stoichiometric control and low temperatures to prevent premature decomposition or side reactions. Solution: 1. Temperature Control: Strictly maintain the temperature between -5 to 0°C during the addition of the diazotizing agent (e.g., sodium nitrite).[1] 2. Acid Choice: Use fluoroboric acid (HBF₄) to directly precipitate the diazonium tetrafluoroborate salt, which can sometimes be isolated (with extreme caution) for the next step. 3. Alternative Reagents: Consider using nitrosonium tetrafluoroborate (NOBF₄) in an organic solvent, which can provide a milder and more controlled diazotization.[10]
Poor Decomposition of Diazonium Salt Causality: The thermal decomposition (fluoro-dediazoniation) is a unimolecular process that competes with other degradation pathways. Insufficient heat leads to an incomplete reaction, while excessive heat promotes tar formation and side reactions.[11] Solution: 1. Optimize Temperature: Carefully control the decomposition temperature. For 2-acetylamino-5-diazonium fluoroborate, temperatures around 130-140°C are often optimal.[9] 2. Improve Heat Transfer: Perform the decomposition in a high-boiling solvent or, for better control and safety, consider using a continuous flow reactor which offers superior heat and mass transfer.[7][12] 3. Alternative Fluoride Source: Recent advances show that organotrifluoroborates can serve as soluble fluoride sources, allowing for milder, solution-phase fluoro-dediazoniation and avoiding the need for harsh thermal conditions.[8]
Loss During Hydrolysis/Deprotection Causality: The final deprotection step (e.g., hydrolysis of the acetyl group) can lead to product degradation if conditions are too harsh. Solution: Monitor the reaction closely by TLC. Use a sufficient concentration of base (e.g., 40% NaOH) but avoid unnecessarily long reaction times or high temperatures that could degrade the fluoropyrimidine ring.[9]
Problem 2: Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities that are difficult to separate. What are the likely side reactions?

Answer: Impurity formation is highly dependent on the chosen synthetic route.

Potential Cause Scientific Rationale & Troubleshooting Steps
Phenolic Byproducts (Balz-Schiemann) Causality: The diazonium salt intermediate is susceptible to nucleophilic attack by water, leading to the formation of hydroxy-pyrimidines instead of the desired fluoro-pyrimidine. Solution: Ensure all reagents and solvents are anhydrous, especially after the formation of the diazonium salt. If isolating the salt, dry it thoroughly under vacuum before thermal decomposition.
Regioisomeric Amination (Route D) Causality: When aminating 2,4-dichloro-5-fluoropyrimidine, the ammonia or amine nucleophile can potentially attack either the C2 or C4 position. The electronic properties of the ring and steric factors influence this selectivity. Solution: Control the reaction temperature and stoichiometry carefully. Lower temperatures often favor selectivity. A detailed study of base catalysts showed that bases with a high pKa value can lead to better yields and potentially improved selectivity in related systems.[6]
Incomplete Reaction Causality: Unreacted starting materials or intermediates are a common source of contamination. Solution: Monitor the reaction to completion using TLC or LC-MS. If the reaction stalls, a gentle increase in temperature or an extension of the reaction time may be necessary. Ensure the purity of all starting materials before beginning the synthesis.
Product Decomposition Causality: Fluorinated heterocycles can be unstable under certain conditions. The C-F bond itself is strong, but the fluorine atom's electron-withdrawing effect can activate other parts of the molecule to degradation, especially under harsh acidic or basic conditions during workup.[13] Solution: Use milder conditions for workup and purification. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. Use purification methods like column chromatography with a suitable solvent system or recrystallization.

Comparative Analysis of Synthetic Routes

The choice of synthetic route often involves a trade-off between yield, cost, scalability, and safety.

Parameter Route A (Balz-Schiemann) Route B (Cyclization) Route C (Halex) Route D (from 5-FU)
Typical Yield Low to ModerateHigh to Excellent[3]Moderate to HighModerate
Number of Steps High (5+ steps)[1]Low (1-2 steps)[3]Low (2 steps)[5]Low (2 steps)[6]
Scalability Challenging due to safety[7]GoodGoodGood
Starting Material Cost LowModerate to HighModerateLow
Key Challenge Diazonium salt handling; low yieldAvailability of fluorinated precursorHarsh conditions; catalyst costRegioselectivity of amination

Detailed Experimental Protocol: Cyclization Route

This protocol is adapted from methodologies demonstrating a high-yield synthesis from a fluorinated building block.[3] It offers a milder and often more efficient alternative to the classical Balz-Schiemann route.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification Amidine Amidine Hydrochloride Mix Combine in Solvent (e.g., Methanol) Amidine->Mix Enolate Potassium (Z)-2-cyano- 2-fluoroethenolate Enolate->Mix React Stir at Room Temp (or gentle heat) Mix->React Monitor Monitor by TLC/LC-MS React->Monitor Evaporate Solvent Evaporation Monitor->Evaporate Purify Column Chromatography or Recrystallization Evaporate->Purify Product 2-Fluoropyrimidin- 5-amine Purify->Product

Caption: Workflow for the high-yield cyclization synthesis route.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the appropriate amidine hydrochloride (1.0 eq) in a suitable solvent such as methanol.

  • Reagent Addition: To this solution, add potassium (Z)-2-cyano-2-fluoroethenolate (1.0 - 1.2 eq) portion-wise at room temperature. Note: Unlike many other cyclizations, this reaction often proceeds efficiently without the need for an additional base when using amidine hydrochlorides.[3]

  • Reaction Execution: Stir the mixture at room temperature. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours. Gentle heating (e.g., to 40-50°C) may be applied to accelerate the reaction if necessary, but should be optimized for the specific substrate.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The resulting crude residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to afford the pure this compound.

Causality Note: This method's high efficiency stems from the use of a highly reactive, pre-fluorinated C3 building block (the enolate), which readily undergoes cyclocondensation under mild conditions. This circumvents the need for harsh fluorination or hazardous intermediates associated with other routes.

References

  • Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Journal of Applied Pharmaceutical Science, 01(07), 124-126. [Link]

  • Appel, M., & Langer, P. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445-451. [Link]

  • Wang, J., et al. (2009). Synthesis of 2-amino-5-fluoropyridine. Chemical Research and Application. (Abstract sourced from ResearchGate). [Link]

  • Elgemeie, G. H., et al. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. ACS Omega, 5(39), 25035–25047. [Link]

  • CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
  • Appel, M., & Langer, P. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (Sourced from ResearchGate). [Link]

  • Dhingra, S. K., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions, 4(4), 1149-1155. [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3433. [Link]

  • Utkin, D. I., et al. (2020). Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines. (Abstract sourced from ResearchGate). [Link]

  • CN116924975A - Preparation method of 2-amino-5-fluoropyridine. (Patent). [Link]

  • Shao, C., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-1000. [Link]

  • The Britton Group. (n.d.). Fluorination Strategies. [Link]

  • Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. (Dissertation). [Link]

  • Yang, S., et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Organic Process Research & Development, 27(3), 513-519. [Link]

  • Wright, A. D., et al. (2018). Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. Angewandte Chemie International Edition, 57(48), 15878-15882. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination Reagent Guide. [Link]

  • Fluorination of purine and pyrimidine ring via Selectfluor. (Sourced from ResearchGate). [Link]

  • Dhingra, S. K. (2018). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. (PDF sourced from ResearchGate). [Link]

  • Balz-Schiemann Reaction. (Collection of abstracts from ResearchGate). [Link]

Sources

Technical Support Center: Purification of Crude 2-Fluoropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2-Fluoropyrimidin-5-amine. This document provides in-depth, experience-driven answers to common challenges encountered during the isolation and purification of this valuable synthetic intermediate. Our goal is to move beyond simple protocols and explain the rationale behind each step, empowering you to troubleshoot effectively and optimize your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Initial Purification Strategy

Question: My crude reaction mixture is complex. What is the most effective first-pass purification method for this compound?

Answer: For a complex crude mixture containing a basic amine like this compound, an Acid-Base Extraction is the most robust and efficient initial purification step. This technique leverages the basicity of the amine functional group to selectively separate it from neutral or acidic impurities.

The core principle is to convert the amine into its water-soluble salt form by treatment with an aqueous acid.[1][2] This salt will partition into the aqueous phase, leaving non-basic impurities behind in the organic solvent. Subsequently, neutralizing the aqueous layer with a base will regenerate the neutral amine, which can then be extracted back into an organic solvent.[2] This process is highly effective for removing a significant portion of non-amine impurities before proceeding to finer purification methods like chromatography or recrystallization.[3]

Below is a decision workflow to guide your initial purification strategy.

start Crude this compound dissolve Dissolve crude in EtOAc or DCM start->dissolve extraction Perform Acid-Base Extraction wash_acid Extract with 1M HCl (aq) extraction->wash_acid dissolve->extraction separate_layers Separate Layers wash_acid->separate_layers organic_layer Organic Layer (Neutral/Acidic Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Protonated Amine Salt) separate_layers->aqueous_layer neutralize Basify Aqueous Layer (e.g., with NaOH or NaHCO3 to pH > 9) aqueous_layer->neutralize back_extract Back-extract with EtOAc or DCM neutralize->back_extract dry_evaporate Dry & Evaporate Organic Layer back_extract->dry_evaporate purified_amine Partially Purified Amine dry_evaporate->purified_amine chromatography Column Chromatography purified_amine->chromatography For high purity or isomer separation recrystallization Recrystallization purified_amine->recrystallization If solid & sufficient purity

Caption: Initial purification strategy for this compound.

Column Chromatography Troubleshooting

Question: I'm attempting flash column chromatography on silica gel, but I'm observing severe peak tailing. What causes this and how can I resolve it?

Answer: Severe peak tailing of amines on standard silica gel is a classic problem caused by the strong interaction between the basic amine and the acidic silanol (Si-OH) groups on the silica surface.[4] This interaction leads to non-ideal elution behavior. Here are several effective solutions, ordered from simplest to most robust:

  • Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your eluent. Typically, 0.5-2% triethylamine (NEt₃) is added to the mobile phase (e.g., Ethyl Acetate/Hexane).[5] The triethylamine is a stronger base and will preferentially interact with the acidic silanol groups, effectively "masking" them from your product and allowing it to elute symmetrically.

  • Use an Amine-Functionalized Column: For difficult separations or compounds that are particularly prone to tailing, switching to an amine-functionalized silica gel column (KP-NH) is an excellent option.[6][7] The surface of this stationary phase is basic, which eliminates the problematic interactions with the analyte and often allows for the use of less hazardous solvents.[6]

  • Switch to Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase (e.g., C18) chromatography can be effective. To ensure good peak shape for a basic amine, the mobile phase pH should be buffered to be alkaline (e.g., using 0.1% triethylamine or ammonium hydroxide).[7] At a higher pH, the amine is in its neutral, free-base form, making it more lipophilic and increasing its retention and separation potential on the nonpolar stationary phase.[7]

ProblemProbable CauseRecommended Solution
Severe Peak Tailing Strong interaction of the basic amine with acidic silanol groups on the silica surface.[4]Add a competing base like 0.5-2% triethylamine to the mobile phase.[5]
Product Not Eluting The product is too polar for the chosen mobile phase and is irreversibly stuck to the silica.Gradually increase the polarity of the mobile phase (e.g., add methanol). If this fails, consider an amine-functionalized column.[4]
Co-elution with Impurities Insufficient selectivity of the stationary/mobile phase system.Switch to a different stationary phase (e.g., amine-functionalized silica or C18) to alter selectivity.[6]
Recrystallization Challenges

Question: My attempt to recrystallize this compound resulted in an oil instead of crystals. What should I do?

Answer: "Oiling out" during recrystallization is a common issue that typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities. Here’s a systematic approach to troubleshoot this:

  • Reduce the Cooling Rate: Rapid cooling is a primary cause of oiling out. Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, you can then move it to a colder environment (e.g., an ice bath or refrigerator) to maximize crystal formation.[8]

  • Use a Co-solvent System: This is often the most effective solution. Dissolve your crude compound in a minimum amount of a "good" solvent (one in which it is highly soluble, even at room temperature, like ethanol or DCM). Then, slowly add a "poor" or "anti-solvent" (one in which it is sparingly soluble, like hexane or water) dropwise at an elevated temperature until you observe persistent turbidity.[8][9] Add a few drops of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly.

  • Lower the Dissolution Temperature: Try to use a solvent that will dissolve your compound at a temperature below its melting point. This may require screening several different solvents.

  • Pre-Purify the Material: If the crude material is very impure, the impurities can inhibit crystal lattice formation. A quick pass through a plug of silica or performing an acid-base wash first can remove enough of the interfering substances to allow for successful crystallization.

Solvent SystemRationale
Ethanol/Water Ethanol is a good solvent for many aminopyridines. Water can act as an effective anti-solvent.[10]
Ethyl Acetate/Hexane A classic medium-polarity system. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.
Dichloromethane (DCM)/Hexane Good for less polar compounds. The high volatility of DCM allows for easy removal.
Compound Stability

Question: I suspect my this compound is degrading during purification, especially during solvent evaporation. How can I mitigate this?

Answer: Fluorinated amines can sometimes exhibit thermal or pH sensitivity.[4] The presence of the electron-withdrawing fluorine atom can affect the stability of the pyrimidine ring system.

  • Thermal Instability: Avoid excessive heat. When removing solvent using a rotary evaporator, keep the water bath temperature as low as possible (e.g., < 40 °C). It is better to use a high-vacuum system at a lower temperature than to use high heat.

  • pH Sensitivity: While generally stable, some fluorinated heterocycles can be sensitive to harsh acidic or basic conditions, especially when heated.[4] During acid-base extractions, perform the washes quickly and without heating. When neutralizing the acidic aqueous layer, do so at a low temperature (e.g., in an ice bath) to dissipate any heat generated.

  • Light Sensitivity: While less common, some aromatic amines can be light-sensitive. If you observe color changes upon standing, protect your sample from light using aluminum foil.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed for the initial purification of crude this compound from non-basic impurities.

Methodology:

  • Dissolution: Dissolve the crude material (e.g., 1.0 g) in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (20-30 mL).

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous hydrochloric acid (HCl) and shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask. The upper organic layer contains neutral and acidic impurities and can be discarded.[2]

  • Re-extraction: To ensure complete transfer, wash the organic layer one more time with a fresh portion of 1M HCl (10-15 mL). Combine this aqueous extract with the first one.

  • Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add 2M aqueous sodium hydroxide (NaOH) dropwise with stirring until the pH is > 9 (confirm with pH paper). You may observe the precipitation of the neutral amine.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract the neutral amine back into an organic solvent by washing three times with fresh portions of EtOAc or DCM (15-20 mL each).

  • Drying and Evaporation: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at low temperature (<40°C). The resulting solid or oil is the partially purified this compound.

Protocol 2: Flash Column Chromatography with Mobile Phase Modifier

This protocol is for high-purity isolation after an initial workup.

Methodology:

  • Solvent System Preparation: Prepare an eluent system, typically starting with a low polarity mixture like 10% Ethyl Acetate in Hexane. To this mixture, add 1% triethylamine (NEt₃) by volume.

  • Column Packing: Pack a silica gel column with the initial, low-polarity eluent.

  • Sample Loading: Dissolve the partially purified amine in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally results in better separation than loading the sample as a solution.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the initial solvent system, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 10% to 50% Ethyl Acetate in Hexane, all containing 1% NEt₃) to elute the product.

  • Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of triethylamine may require placing the sample under high vacuum for an extended period.

start Prepare Eluent (e.g., EtOAc/Hexane + 1% NEt3) pack Pack Silica Column start->pack load Dry Load Sample onto Silica pack->load elute_start Elute with Low Polarity Solvent load->elute_start gradient Gradually Increase Polarity elute_start->gradient collect Collect Fractions gradient->collect tlc Analyze Fractions by TLC collect->tlc tlc->gradient Product not eluting combine Combine Pure Fractions tlc->combine Fractions are pure evaporate Evaporate Solvents (under reduced pressure) combine->evaporate product Pure this compound evaporate->product

Caption: Workflow for flash column chromatography of amines.

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Polar Aminopyrimidine Compounds.
  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]

  • Biotage. (2023). When should amine-bonded columns be used for purification?. [Link]

  • Google Patents. (n.d.). CN103923019A - Preparation method of 2-hydroxy-4-amino-5-fluoropyrimidine.
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]

  • Journal of Advances in Medicine and Medical Research. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Google Patents. (n.d.). CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • Dissertation. (n.d.). Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]

  • Journal of Applied Pharmaceutical Science. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active intermediate 5-Flourouracil. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • ACS Organic & Inorganic Au. (2023). Synthesis of Fluorinated Amines: A Personal Account. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. [Link]

  • BenchChem. (2025).

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoropyrimidin-5-amine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Welcome to the dedicated technical support center for the functionalization of 2-Fluoropyrimidin-5-amine. This guide is designed to provide you, our fellow researchers, with practical, field-tested advice to navigate the complexities of modifying this versatile building block. As Senior Application Scientists, we understand that success lies in the details. Therefore, this resource is structured to anticipate and address the specific challenges you may encounter, moving beyond simple protocols to explain the why behind the how.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and reactivity of this compound.

Q1: What are the primary storage and handling considerations for this compound?

A: this compound is generally a stable solid. However, like many amines, it can be sensitive to air and moisture over extended periods. For long-term storage, it is recommended to keep it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place away from direct sunlight. For reactions requiring anhydrous conditions, it is advisable to dry the material in a vacuum oven before use.

Q2: The fluorine at the C2 position seems labile. Under what conditions should I be concerned about defluorination?

A: The C-F bond on the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr). Strong nucleophiles, particularly in polar aprotic solvents at elevated temperatures, can lead to unwanted defluorination. This is a critical consideration when choosing your reaction conditions, especially for cross-coupling reactions where strong bases are often employed. Monitoring your reaction by LC-MS for the appearance of hydroxylated or other substituted byproducts is crucial.

Q3: Which functionalization reactions are most commonly and successfully performed on this compound?

A: The primary amino group at the C5 position is the most common site for functionalization. Key reactions include:

  • Acylation/Sulfonylation: Formation of amides and sulfonamides by reacting with acyl chlorides, sulfonyl chlorides, or anhydrides. This is often a straightforward transformation.[1]

  • Buchwald-Hartwig Amination: Cross-coupling with aryl or heteroaryl halides to form diarylamines. This reaction requires careful optimization to achieve high yields.[2][3]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.[4][5][6]

  • Diazotization and subsequent reactions: Conversion of the amine to a diazonium salt, which can then be displaced by various nucleophiles (e.g., Sandmeyer reaction) to introduce a range of functionalities.[7][8][9][10]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig, are powerful tools for functionalizing this compound. However, their success is highly dependent on the careful optimization of several parameters.[11]

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

You are attempting to couple a derivative of this compound (where the amine is appropriately protected) with a boronic acid or ester and observe minimal conversion to the desired product.

Potential Causes & Solutions

  • Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state or may be poisoned.

    • Troubleshooting Steps:

      • Ensure your palladium precatalyst is of high quality and has been stored properly.

      • Consider using a pre-activated Pd(0) source or a catalyst system known for its high activity at lower temperatures.[12]

      • The choice of ligand is critical. For electron-deficient systems like fluoropyrimidines, electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos) often give superior results as they promote the oxidative addition step.[13][14]

  • Base Incompatibility: The chosen base may be too strong, leading to decomposition of the starting material or catalyst, or too weak to facilitate transmetalation.

    • Troubleshooting Steps:

      • For Suzuki couplings, a common starting point is an inorganic base like K₂CO₃ or Cs₂CO₃.[13][15] If you suspect starting material decomposition, consider a milder base like K₃PO₄.

      • The presence of water can be crucial for the efficacy of some bases, particularly carbonates. Ensure your solvent system is appropriate for the chosen base.[16]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome.

    • Troubleshooting Steps:

      • A mixture of a polar aprotic solvent (like dioxane or THF) and water is a standard condition for many Suzuki couplings.

      • If solubility is an issue, consider using a solvent like DMF or DMA, but be mindful that these can sometimes coordinate to the metal center and inhibit catalysis.

Experimental Protocol: General Conditions for Suzuki-Miyaura Coupling

  • To a dry reaction vessel, add the this compound derivative (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).

  • Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Troubleshooting Suzuki-Miyaura Coupling

Problem Potential Cause Suggested Solution
No ReactionInactive CatalystUse a different Pd source/ligand combination (e.g., a G3 or G4 Buchwald precatalyst).[12]
Incorrect BaseScreen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄).[15]
Low YieldIncomplete ReactionIncrease reaction temperature or time. Add fresh catalyst.
Product DecompositionLower the reaction temperature and use a milder base.
Side ProductsProtodeboronationEnsure rigorously anhydrous conditions and use a non-protic solvent if possible.[15]
HomocouplingUse a lower catalyst loading or a different ligand.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + R1-X pd_intermediate1 R1-Pd(II)-X L2 oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation + R2-B(OR)2 + Base pd_intermediate2 R1-Pd(II)-R2 L2 transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product R1-R2 (Product) reductive_elimination->product

A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.

Issue 2: Competing SNAr in Buchwald-Hartwig Amination

When attempting to couple an aryl halide to the N-H of this compound, you observe significant formation of a byproduct where the fluorine at C2 has been displaced by the incoming amine or another nucleophile.

Potential Causes & Solutions

  • Harsh Reaction Conditions: High temperatures and strong bases can promote SNAr pathways.

    • Troubleshooting Steps:

      • Screen lower reaction temperatures (e.g., start at room temperature or 50 °C and slowly increase).

      • Employ a weaker base. While strong bases like NaOtBu or LHMDS are common for Buchwald-Hartwig aminations, they can also facilitate SNAr. Consider using a carbonate or phosphate base if the coupling partner is sufficiently reactive.[17][18]

  • Catalyst/Ligand Choice: The catalyst system can influence the relative rates of the desired C-N coupling versus the undesired SNAr.

    • Troubleshooting Steps:

      • Use a catalyst system known for high turnover numbers and activity at low temperatures. The Buchwald palladacycle precatalysts are excellent candidates.[12]

      • The ligand can play a crucial role in sterically shielding the C2 position. Experiment with bulky ligands like AdBrettPhos or tBuXPhos.[2][19]

Diagram 2: Troubleshooting Workflow for Competing Reactions

Troubleshooting_Workflow start Low Yield of Desired C-N Coupled Product check_byproducts Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_byproducts snar_product S(N)Ar Product Observed? check_byproducts->snar_product lower_temp Lower Reaction Temperature snar_product->lower_temp Yes no_reaction No Reaction or Starting Material Decomposition? snar_product->no_reaction No weaker_base Use Milder Base (e.g., K3PO4) lower_temp->weaker_base new_ligand Screen Bulky Ligands (e.g., AdBrettPhos) weaker_base->new_ligand end Improved Selectivity and Yield new_ligand->end optimize_catalyst Optimize Catalyst System (Pd source, ligand, solvent) no_reaction->optimize_catalyst Yes optimize_catalyst->end

A decision tree for troubleshooting competing S(N)Ar reactions during Buchwald-Hartwig amination.

References

  • Title: Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation Source: TULIPS Institutional Repository (University of Tsukuba) URL: [Link]

  • Title: Role of the base in Buchwald-Hartwig amination Source: PubMed URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL: [Link]

  • Title: Synthesis of 2-amino-5-fluoropyridine Source: ResearchGate URL: [Link]

  • Title: Reductive amination Source: Wikipedia URL: [Link]

  • Title: Sandmeyer reaction Source: Wikipedia URL: [Link]

  • Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: Journal of the Iranian Chemical Society URL: [Link]

  • Title: Sandmeyer Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years Source: The University of Groningen research portal URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: ResearchGate URL: [Link]

  • Title: The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative Source: ResearchGate URL: [Link]

  • Title: Reductive Amination - Common Conditions Source: organic-reaction.com URL: [Link]

  • Title: Recent advances in the development of Suzuki Miyaura Coupling Reactions Source: World Wide Journal of Multidisciplinary Research and Development URL: [Link]

  • Title: Reductive aminations by imine reductases: from milligrams to tons Source: PubMed URL: [Link]

  • Title: SANDMEYERS REACTION Source: PHARMD GURU URL: [Link]

  • Title: Acetylation and cleavage of purine nucleosides. Synthesis of 6 azauridine, 5 fluorouridine, and 5 methyluridine Source: ResearchGate URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Cross-Coupling of Heteroatomic Electrophiles Source: PubMed URL: [Link]

  • Title: Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Reactions of Diazonium Salts: Sandmeyer and Related Reactions Source: Master Organic Chemistry URL: [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions with 2-Fluoropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoropyrimidin-5-amine. This versatile building block is crucial in the synthesis of biologically active molecules, particularly in the development of antiviral and anticancer agents.[1] Its value lies in the unique reactivity conferred by the electron-deficient pyrimidine ring, the highly activated C2-fluorine, and the nucleophilic C5-amine. However, this same reactivity profile can present challenges. This guide is structured as a series of frequently asked questions to help you troubleshoot and avoid common side reactions, ensuring the success of your experiments.

Part 1: Issues in Nucleophilic Aromatic Substitution (SNAr)

Q1: I am attempting an SNAr reaction with a nucleophile, but my yields are low. Why is the C2-Fluorine bond so reactive and how can I control the reaction?

Answer: The C2 position of the pyrimidine ring is highly electron-deficient due to the inductive effect of the two adjacent nitrogen atoms. This makes the C2-fluorine an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr).[2] The reaction proceeds via a Meisenheimer complex, an anionic intermediate stabilized by the ring system. While fluorine is typically a poor leaving group in SN2 reactions, in SNAr, the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom.[3][4]

Low yields can stem from several factors:

  • Insufficiently Reactive Nucleophile: While the C2-F bond is activated, a weak nucleophile may not react efficiently.

  • Competing Basicity: If your nucleophile is also a strong base, it can deprotonate other species in the reaction or the starting material itself, leading to side reactions.

  • Hydrolysis: The presence of water can lead to the formation of the corresponding 2-hydroxypyrimidine derivative, a common and often problematic side reaction (See Q6).

Troubleshooting Protocol:

  • Choice of Nucleophile and Base: Use a nucleophile with high nucleophilicity and moderate basicity. If a strong base is required to generate the nucleophile in situ (e.g., from an alcohol or thiol), consider using a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • Solvent and Temperature: Use a polar aprotic solvent such as DMF, DMSO, or NMP to solvate the nucleophile and facilitate the reaction. Many SNAr reactions can be performed at room temperature, but gentle heating (40-60 °C) can often improve reaction rates and yields. Monitor the reaction closely to avoid decomposition.

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. The use of molecular sieves or performing the reaction under an inert atmosphere (N₂ or Ar) can significantly reduce hydrolysis.

Part 2: Competing Reactions at the Amine Group

Q2: My reaction mixture is turning dark, and I'm isolating an insoluble, deeply colored byproduct. What is this and how can I prevent it?

Answer: This is a classic sign of oxidative self-condensation. The 5-amino group of one molecule can act as a nucleophile, attacking an activated position of another molecule, especially in the presence of air (oxygen) and/or base. This process can lead to the formation of highly conjugated, deeply colored, and often insoluble pyrimidopteridine-type structures.[5] This side reaction is particularly common in reactions involving diaminopyrimidines, especially when carried out in alkaline solutions.[5]

Prevention Workflow:

G start Reaction Setup inert_atm Degas Solvent & Purge with N₂/Ar start->inert_atm Key Step protect Protect Amine Group (See Q3) start->protect If Amine is not Reactant temp_control Maintain Low to Moderate Temperature inert_atm->temp_control protect->temp_control base_choice Use Stoichiometric, Non-Nucleophilic Base temp_control->base_choice monitor Monitor Reaction (TLC/LC-MS) base_choice->monitor workup Prompt Aqueous Workup monitor->workup success Desired Product workup->success

Caption: Workflow to prevent oxidative self-condensation.

Key Experimental Steps:

  • Inert Atmosphere: The most critical step is to exclude oxygen. Degas your solvent by sparging with nitrogen or argon for 15-30 minutes before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.

  • Protect the Amine: If the amine group is not the intended reactive site for your transformation, protecting it is the most robust solution (see Q3).

  • Control Temperature: Avoid excessive heat, as it can accelerate the rate of self-condensation.

Q3: I need to perform a reaction at a different site, but the 5-amino group is interfering. What is the best strategy for protecting it?

Answer: Protecting the 5-amino group is essential for many multi-step syntheses to prevent it from acting as a competing nucleophile or base. The choice of protecting group depends on its stability to the subsequent reaction conditions and the orthogonality of its removal.[6]

Table 1: Common Amine Protecting Groups and Their Compatibility

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability Notes
tert-ButoxycarbonylBocBoc₂O, Base (e.g., TEA, DMAP)Strong Acid (e.g., TFA, HCl)[7]Unstable to strong acid. Stable to base and hydrogenolysis.
CarbobenzyloxyCbzCbz-Cl, BaseHydrogenolysis (H₂, Pd/C)[7]Unstable to catalytic hydrogenation. Stable to mild acid and base.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSu, BaseBase (e.g., Piperidine in DMF)[8]Unstable to basic conditions. Stable to acid and hydrogenolysis.
AcetylAcAc₂O or AcCl, BaseStrong Acid or Base (hydrolysis)Very stable; removal often requires harsh conditions.[7]
2,5-DimethylpyrroleDMPAcetonylacetone, heat (microwave assisted)Hydroxylamine or dilute acid[9]Very stable to strong bases (e.g., BuLi) and nucleophiles.[9]

Recommended Protocol (Boc Protection):

  • Dissolve this compound (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add a base such as Triethylamine (TEA, 1.5 eq).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup and purify the product by column chromatography.

Part 3: Cross-Coupling Challenges

Q4: I'm struggling with a Buchwald-Hartwig amination using this compound as an amine source. What are the common failure modes?

Answer: While this compound is an amine, it is generally used as an aryl halide/electrophile partner in Buchwald-Hartwig reactions, coupling its C2 position with another amine. Using it as the amine source is less common but possible. The primary challenges arise from the electronic nature of the substrate.

  • Hydrodehalogenation: A major side reaction is the replacement of the fluorine atom with hydrogen. This occurs when the palladium-hydride species, formed via β-hydride elimination from the amine or base, reductively eliminates to give the defluorinated pyrimidine.[10]

  • Catalyst Inhibition/Deactivation: The pyrimidine nitrogens can coordinate to the palladium center, potentially inhibiting catalytic activity.

  • Low Nucleophilicity: The 5-amino group is deactivated by the electron-withdrawing pyrimidine ring, making it a weaker nucleophile compared to anilines with electron-donating groups.

Troubleshooting a Buchwald-Hartwig Coupling (with this compound as the electrophile):

G cluster_0 Pre-Reaction Setup cluster_1 Reaction Execution cluster_2 Troubleshooting Path precatalyst Choose Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) ligand Select Ligand (Bulky, Electron-Rich) e.g., XPhos, RuPhos precatalyst->ligand base Select Base (Non-nucleophilic) e.g., NaOtBu, LHMDS ligand->base solvent Choose Solvent (Anhydrous, Degassed) e.g., Toluene, Dioxane base->solvent reaction Combine Reagents Under Inert Atmosphere solvent->reaction heating Heat to 80-110 °C Monitor by LC-MS reaction->heating outcome Low Conversion / Side Products? heating->outcome check_reagents Verify Reagent Purity (Anhydrous? Degassed?) outcome->check_reagents Yes re_optimize Re-run Reaction outcome->re_optimize No, proceed to workup change_ligand Switch to More Sterically Hindered Ligand (e.g., BrettPhos) check_reagents->change_ligand change_base Try a Different Base (e.g., K₃PO₄, Cs₂CO₃) change_ligand->change_base change_base->re_optimize

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Key Recommendations:

  • Ligand Choice: Use bulky, electron-rich biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos.[11] These ligands promote the rate-limiting oxidative addition and facilitate the final reductive elimination over competing side reactions.[12][13]

  • Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is a common choice, but if your substrate is base-sensitive, consider weaker bases like K₃PO₄ or Cs₂CO₃.[10]

  • Catalyst System: Use a well-defined palladium precatalyst (e.g., G3 or G4 palladacycles) to ensure efficient generation of the active Pd(0) species.

Q5: When attempting a Suzuki coupling at the C2 position, my yields are poor. How can I optimize this?

Answer: Suzuki couplings on 2-halopyrimidines are well-established but can be sensitive to reaction conditions.[14] Poor yields with this compound often result from:

  • Protodeboronation: The boronic acid can be cleaved by acidic or basic conditions before it enters the catalytic cycle.

  • Competitive Hydrolysis: As with other reactions, hydrolysis of the C2-F bond to C2-OH can compete with the cross-coupling, especially at elevated temperatures in the presence of a base and water.[15]

  • Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, can be slow.

Table 2: Optimized Conditions for Suzuki Coupling of 2-Halo-pyrimidines

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂PPh₃ is effective for many substrates; dppf is often superior for heteroaryl couplings.[14][16]
Base K₂CO₃, Cs₂CO₃, or Na₃PO₄Moderately strong bases that minimize both substrate hydrolysis and protodeboronation.[16]
Solvent Dioxane/H₂O or DME/H₂O (e.g., 4:1 v/v)The presence of water is often crucial for the transmetalation step.[17]
Temperature 80 - 100 °CProvides sufficient thermal energy for the catalytic cycle without excessive degradation.[14]

Part 4: Stability and Purification

Q6: I'm observing the formation of 2-Hydroxypyrimidin-5-amine in my reaction. How can I prevent this hydrolysis?

Answer: The C2 position is highly susceptible to hydrolysis, especially under basic or strongly acidic conditions at elevated temperatures. The C2-F bond is readily displaced by water or hydroxide to form the more thermodynamically stable 2-hydroxypyrimidine (which exists predominantly in its 2-pyrimidone tautomeric form).

Prevention Strategies:

  • Strictly Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents (distilled or from a solvent purification system), and run the reaction under an inert atmosphere (N₂ or Ar).

  • Moderate pH: If possible, avoid strongly basic (pH > 10) or acidic (pH < 2) conditions. For base-catalyzed reactions, use weaker bases like K₂CO₃ instead of NaOH or KOH if the reaction allows.[15]

  • Lower Reaction Temperature: Hydrolysis is often more temperature-dependent than the desired reaction. Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can significantly suppress this side product.

Q7: What are the recommended methods for purifying products derived from this compound?

Answer: The purification strategy depends on the properties of your final product. Both the starting material and the common hydrolysis byproduct (2-hydroxypyrimidin-5-amine) are quite polar.

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Standard silica gel is usually effective.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point. The high polarity of the starting material and some byproducts means they will often remain at the baseline in less polar solvent systems, allowing for the elution of less polar products.

  • Acid/Base Extraction: If your product is not sensitive to acid or base and lacks basic/acidic functional groups, an extractive workup can be very effective.

    • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the basic starting material and other amine impurities.

    • Wash with dilute base (e.g., saturated NaHCO₃) to remove any acidic byproducts.

  • Recrystallization/Trituration: If your product is a solid, recrystallization from a suitable solvent system or trituration (suspending the crude material in a solvent in which the product is insoluble but impurities are soluble) can be an excellent final purification step.

References

  • Taylor, E. C., & Sowinski, F. (1955). Pyrimidopteridines by Oxidative Self-condensation of Aminopyrimidines. Journal of the American Chemical Society, 77(14), 3844–3848. [Link]

  • CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
  • Protecting group. In Wikipedia. [Link]

  • Um, I. H., Shin, Y. H., Han, J. Y., & Buncel, E. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 8(24), 5561-5569. [Link]

  • Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]

  • Albericio, F., & Isidro-Llobet, A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 9566-9669. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Lee, A. M., et al. (2019). In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase. Pharmaceuticals, 12(2), 85. [Link]

  • Self-condensation. In Wikipedia. [Link]

  • Kim, H., & Movassaghi, M. (2010). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Organic letters, 12(20), 4462–4465. [Link]

  • Suneel Kumar, K., et al. (2011). Synthesis and characterization of some novel Pyrimidines via Aldol Condensation. Journal of Chemical and Pharmaceutical Research, 3(5), 234-252. [Link]

  • Um, I. H., et al. (2010). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 8(24), 5561-5569. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(40), 9934-9952. [Link]

  • Gucký, T., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2997. [Link]

  • ResearchGate. (n.d.). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). [Link]

  • Campos, J. M., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 15, 2336–2342. [Link]

  • Goya, P., et al. (2001). Selective Hydrolysis of 2,4-diaminopyrimidine Systems: A Theoretical and Experimental Insight Into an Old Rule. Journal of Medicinal Chemistry, 44(2), 214-221. [Link]

Sources

Stability and storage conditions for 2-Fluoropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Fluoropyrimidin-5-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound (also known as 5-Amino-2-fluoropyrimidine) and related fluorinated pyrimidine derivatives. Our goal is to equip you with the necessary information to ensure the stability and integrity of your compound throughout storage and experimentation, preventing costly and time-consuming failures.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal long-term storage conditions for solid this compound?

A: For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place[1][2]. Several suppliers recommend refrigerated temperatures, typically between 0-8 °C[3]. The key is to minimize exposure to atmospheric moisture and air, as these can promote degradation over time. Storing the compound under an inert atmosphere, such as argon or nitrogen, is also a recommended practice to prevent potential oxidation[1][2].

Q2: Is this compound sensitive to light or air?

A: Yes, many fluorinated amine compounds exhibit sensitivity to both air and light[1][4]. The fluorine atom activates the pyrimidine ring, and the amine group is susceptible to oxidation. Exposure to air, particularly in the presence of light or trace metals, can catalyze oxidative processes, often leading to a noticeable color change from a white or off-white solid to yellow or brown. Therefore, it is crucial to store the material in an amber vial or a light-blocking container and to handle it under an inert atmosphere whenever possible[1][4].

Q3: My solid this compound has changed color from off-white to yellowish-brown. Is it still usable?

A: A color change is a primary indicator of potential degradation. While a slight discoloration may not significantly impact the outcome of all experiments, it signifies a loss of purity. We strongly recommend performing a quality control (QC) check before using a discolored reagent. A simple Thin Layer Chromatography (TLC) or a more quantitative High-Performance Liquid Chromatography (HPLC) analysis against a known standard or a fresh lot will determine if the material still meets the purity requirements for your application. For sensitive applications like drug discovery or kinetic studies, using a discolored lot without re-purification is not advised.

Solution Stability and Preparation

Q4: What solvents are recommended for preparing stock solutions, and how stable are these solutions?

A: this compound and similar compounds are generally soluble in polar organic solvents like methanol, ethanol, and DMSO[5]. Due to the presence of the amino group and the pyrimidine ring, it exhibits some polarity[5]. However, solution stability is a significant concern. Protic solvents like methanol could potentially react with the compound over extended periods. For this reason, preparing fresh solutions for immediate use is the best practice. If storage is unavoidable, we recommend preparing highly concentrated stock solutions in anhydrous DMSO, aliquoting them into single-use vials, and storing them at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.

Q5: What are the potential degradation pathways for this compound?

A: The primary degradation pathways for amino-pyrimidines involve oxidation and hydrolysis. The amino group can be oxidized, leading to the formation of colored impurities and potential polymerization[6]. The pyrimidine ring itself, while aromatic, can undergo degradation, especially under harsh acidic or basic conditions, or through oxidative cleavage[7][8]. The presence of fluorine can influence the reactivity of the ring. Thermally, decomposition can lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF)[1][2].

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Inconsistent results or low yield in my reaction.

If you are experiencing variability in your experimental outcomes, the integrity of your this compound is a primary suspect.

Troubleshooting Workflow:

A Inconsistent Experimental Results B Check Reagent Appearance: Color Change? Clumping? A->B C Perform QC Analysis: TLC or HPLC B->C D Compare to Reference Standard or Fresh Lot C->D E Purity Acceptable? D->E F Proceed with Experiment E->F Yes G Source New Reagent or Repurify E->G No H Review Storage & Handling Protocol G->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Unexpected peaks appear in my HPLC or Mass Spectrometry analysis.

Unidentified peaks are often indicative of compound degradation or contamination.

  • Degradation Products: As mentioned, oxidation and hydrolysis are common degradation routes. Look for masses corresponding to the addition of oxygen (+16 Da) or the replacement of the amine with a hydroxyl group.

  • Solvent Adducts: If using reactive solvents for analysis (e.g., methanol, acetonitrile), you may form adducts in the mass spectrometer source. Ensure your analytical method is robust.

  • Contamination: Ensure proper handling procedures to avoid cross-contamination from other reagents or improperly cleaned glassware. Always use high-purity, anhydrous solvents for preparing solutions[2].

Data Summary

The following table summarizes the recommended storage and handling conditions based on supplier safety data sheets for this compound and structurally related compounds.

ParameterRecommended ConditionRationale & Source
Physical Form Solid (White to light yellow)Prevents solvent-mediated degradation.[3]
Temperature 0-8 °C (Refrigerated)Slows down potential degradation pathways.[3]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents air-sensitive oxidation.[1][2]
Container Tightly Sealed, Amber/OpaquePrevents moisture ingress and light-induced degradation.[4]
Incompatibilities Strong Oxidizing Agents, Strong AcidsThese materials can cause vigorous, exothermic reactions or rapid decomposition.[1][2]

Experimental Protocols

Protocol 1: Preparation of a Standardized Stock Solution

This protocol details the steps for preparing a 10 mM stock solution in anhydrous DMSO, a common practice in drug discovery and biological screening.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas source (Argon or Nitrogen)

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Micropipettes

Procedure:

  • Pre-weigh Vial: Place an empty, sterile amber vial on the analytical balance and tare it.

  • Dispense Compound: Carefully dispense a target amount of this compound (e.g., ~1.13 mg for 1 mL of 10 mM solution) into the vial. For accuracy, perform this in a low-humidity environment or a glove box. Record the exact weight.

  • Inert Atmosphere: Gently flush the headspace of the vial with argon or nitrogen to displace air.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for 1.131 mg, add 1.0 mL DMSO for a 10 mM solution).

  • Dissolution: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved. A brief, low-power sonication in a water bath can aid dissolution.

  • Aliquoting (Optional but Recommended): If the entire stock will not be used at once, immediately aliquot the solution into single-use, amber microcentrifuge tubes or vials. Flush the headspace of each aliquot with inert gas before sealing.

  • Storage: Store the master stock and all aliquots at -20°C or -80°C.

  • Self-Validation: Before use in a critical experiment, confirm the concentration of a freshly thawed aliquot using a validated analytical method, such as quantitative NMR (qNMR) or HPLC with a calibration curve.

References

  • ChemBK. (2024). 2-FLUOROPYRIDIN-5-AMINE. Retrieved from [Link]

  • Solubility of Things. (n.d.). 6-Amino-5-fluoropyrimidin-2(1H)-one. Retrieved from [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-51. Retrieved from [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246-4256. Retrieved from [Link]

  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Challenges of 2-Fluoropyrimidin-5-amine in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist:

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Fluoropyrimidin-5-amine. This versatile building block is crucial in medicinal chemistry, yet its unique electronic properties often present significant hurdles in standard coupling reactions. The inherent electron deficiency of the pyrimidine ring, compounded by the strong electron-withdrawing effect of the fluorine atom, significantly reduces the nucleophilicity of the 5-amino group, rendering many conventional protocols ineffective.

This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to overcome these challenges. We will delve into the causality behind experimental choices, offering logical workflows and optimized protocols to help you achieve your synthetic goals efficiently and reliably.

Part 1: Troubleshooting Guide - A Logic-Based Approach to Reaction Optimization

When a coupling reaction with this compound fails or provides low yields, a systematic approach to optimization is critical. The following Q&A format addresses the most common failure points in Suzuki-Miyaura, Buchwald-Hartwig, and amide coupling reactions.

Visual Troubleshooting Workflow

Before diving into specific questions, this workflow provides a general decision-making tree for addressing a stalled or low-yielding reaction.

G cluster_start Initial Reaction Failure cluster_catalyst Catalyst & Ligand System cluster_base Base & Solvent cluster_conditions Reaction Conditions cluster_success Success Start Low or No Conversion (LCMS Analysis) CheckCatalyst Is the Catalyst/Ligand Appropriate for Electron-Deficient Substrates? Start->CheckCatalyst ChangeLigand Switch to Bulky, Electron-Rich Biarylphosphine Ligand (e.g., XPhos, RuPhos, BrettPhos) CheckCatalyst->ChangeLigand No CheckBase Is the Base Strong Enough but Not Causing Decomposition? CheckCatalyst->CheckBase Yes IncreaseLoading Increase Catalyst/Ligand Loading (e.g., 2-5 mol%) ChangeLigand->IncreaseLoading IncreaseLoading->CheckBase ChangeBase Screen Strong, Non-Nucleophilic Bases (e.g., Cs2CO3, K3PO4, LHMDS) CheckBase->ChangeBase No CheckTemp Is the Temperature Optimal? CheckBase->CheckTemp Yes ChangeSolvent Switch to Anhydrous, Polar Aprotic Solvent (e.g., Dioxane, 2-MeTHF) ChangeBase->ChangeSolvent ChangeSolvent->CheckTemp IncreaseTemp Incrementally Increase Temperature (e.g., 80°C -> 110°C) CheckTemp->IncreaseTemp No CheckPurity Are Reagents Anhydrous and Degassed? CheckTemp->CheckPurity Yes IncreaseTemp->CheckPurity Success Reaction Successful CheckPurity->Success

Caption: Troubleshooting workflow for challenging coupling reactions.

Q1: My Suzuki-Miyaura or Buchwald-Hartwig coupling is failing. What should I check first?

Answer: Failure in these palladium-catalyzed cross-coupling reactions with this compound almost always stems from an insufficiently active catalytic system or suboptimal reaction conditions that cannot overcome the substrate's electronic deactivation.[1][2]

Core Directive: Enhance Catalytic Activity. The key is to generate a highly active, electron-rich Pd(0) species in solution that can readily undergo oxidative addition with your coupling partner.[3]

  • Pillar 1: Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often inadequate. The choice of ligand is paramount for coupling with electron-deficient substrates.[1][4] You require bulky, electron-rich phosphine ligands that stabilize the palladium center and promote the rate-limiting reductive elimination step.[5]

    • Expert Insight: The Buchwald biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are the industry standard for this class of transformation.[5][6] They create a sterically hindered, electron-rich coordination sphere around the palladium, which is essential for catalytic turnover.[1]

  • Pillar 2: Base Selection: The base must be strong enough to facilitate the catalytic cycle but not so strong that it leads to substrate decomposition or unwanted side reactions.

    • For Suzuki couplings, inorganic bases like Cs₂CO₃ or K₃PO₄ are often superior to organic bases. They are sufficiently strong and their heterogeneous nature can sometimes be beneficial.

    • For Buchwald-Hartwig aminations, strong, non-nucleophilic bases are required.[7] Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are common choices, but for sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ should be screened.

  • Pillar 3: Solvent and Temperature:

    • Solvents: Anhydrous, polar aprotic solvents are generally preferred. Toluene, dioxane, and 2-MeTHF are excellent choices as they can be heated to the high temperatures often required.[7][8]

    • Temperature: These reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate. Microwave irradiation can also be a powerful tool to accelerate the reaction, often allowing for lower catalyst loadings and shorter reaction times.[9]

Recommended Starting Conditions for Screening:

Reaction TypePalladium Pre-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd₂(dba)₃ (2%) or XPhos Pd G3 (2%)XPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O (10:1)100-110
Buchwald-Hartwig Pd(OAc)₂ (2-5%) or RuPhos Pd G3 (2-5%)RuPhos (4-10%)NaOtBu (1.5)Toluene or 2-MeTHF90-110
Q2: My amide coupling with a carboxylic acid is sluggish and gives low yields. What can I do?

Answer: The low nucleophilicity of the 5-amino group makes direct amide bond formation challenging. Standard peptide coupling reagents may be too slow or lead to the formation of stable, unreactive intermediates.[10]

Core Directive: Activate the Carboxylic Acid Effectively. The strategy here is to convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly electrophilic species that the weakly nucleophilic amine can attack.

  • Pillar 1: Choice of Coupling Reagent: Move beyond standard carbodiimides like DCC or EDC if they fail. Reagents that form highly reactive intermediates are necessary.

    • Uronium/Onium Salts: Reagents like HATU, HBTU, or COMU are highly effective as they form activated esters in situ that react readily with even weak nucleophiles. They are often used with a non-nucleophilic base like diisopropylethylamine (DIPEA).

    • Acid Chlorides/Anhydrides: The most "brute force" but often effective method is to convert the carboxylic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride (SOCl₂).[10] This creates a highly electrophilic partner for the amine. However, this method is less functional-group tolerant.

    • Sulfonyl Fluoride Activation: A newer, powerful method involves using sulfuryl fluoride (SO₂F₂) to mediate the coupling, which has shown broad applicability.[11]

  • Pillar 2: Additives and Reaction Conditions:

    • Additives: In carbodiimide-mediated couplings, the addition of HOBt or Oxyma Pure® can suppress side reactions and improve efficiency.[10]

    • Solvent: Use anhydrous polar aprotic solvents like DMF or NMP.

    • Temperature: If the reaction is sluggish at room temperature, gentle heating (40-60 °C) can often drive it to completion.

Part 2: Frequently Asked Questions (FAQs)

Q1: What makes this compound so unreactive?

Answer: The low reactivity is a direct consequence of its electronic structure. The pyrimidine ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms. The addition of a highly electronegative fluorine atom at the 2-position further withdraws electron density from the ring through a powerful inductive effect (-I effect). This cumulative electron withdrawal significantly reduces the electron density on the 5-amino group, decreasing its nucleophilicity and making it a poor partner in coupling reactions.

Caption: Electronic deactivation of the 5-amino group.

Q2: Can I use 2-Chloropyrimidin-5-amine instead? Is it more reactive?

Answer: In palladium-catalyzed cross-coupling reactions where the pyrimidine is the electrophile (e.g., coupling at the 2-position), a C-Cl bond is generally less reactive than a C-Br or C-I bond in the oxidative addition step. However, for reactions involving the nucleophilicity of the 5-amino group, the electronic effect of the halogen is the dominant factor. Since fluorine is more electronegative than chlorine, 2-chloropyrimidin-5-amine is slightly less electronically deactivated than its fluoro counterpart. This may offer a marginal benefit in reactivity for the amino group, but it will likely still require optimized conditions with advanced catalysts and ligands.

Q3: Can you provide a robust, step-by-step protocol for a Suzuki-Miyaura coupling?

Answer: Certainly. This protocol is a reliable starting point for coupling an arylboronic acid with this compound, assuming it is first converted to an appropriate halide (e.g., 5-bromo-2-fluoropyrimidine).

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-fluoropyrimidine

Materials:

  • 5-Bromo-2-fluoropyrimidine (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add 5-bromo-2-fluoropyrimidine, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Heating: Place the vial in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[8]

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Ghaffari, M., & Ball, N. D. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(9), 569-574. [Link]

  • Long, B. J., & Wilson, W. G. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3438. [Link]

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Amination. organic-chemistry.org. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C–H Functionalization Reactions. Chemical Science, 2(1), 27-50. [Link]

  • Štefane, B., & Požgan, F. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(18), 3369. [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! The Organic Chemistry Tutor. [Link]

  • Zhang, H., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(49), 33819–33829. [Link]

Sources

Troubleshooting guide for 2-Fluoropyrimidin-5-amine synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Fluoropyrimidin-5-amine

A Guide for the Research Scientist

Welcome to the technical support center for the synthesis of this compound. As a key building block in medicinal chemistry and drug development, its successful synthesis is crucial for many research programs.[1] This guide, structured in a question-and-answer format, is designed by application scientists to address common challenges encountered during its preparation. We will delve into the causality behind experimental choices, offering field-proven insights to streamline your workflow and enhance your success rate.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic strategies for preparing this compound?

There are two primary, modern strategies for the synthesis of this compound, each with distinct advantages and considerations:

  • Nucleophilic Aromatic Substitution (SNAr): This is often the most direct approach, involving the displacement of a suitable leaving group (typically a halogen) from a pyrimidine ring by an amine source, such as ammonia or a protected amine equivalent. The pyrimidine ring is inherently electron-deficient, which facilitates this type of reaction, especially when activated by the fluorine atom.[2][3]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction forms the C-N bond by coupling an aryl halide with an amine.[4] It is particularly valuable when SNAr reactions are sluggish or fail, offering a broader substrate scope and often proceeding under milder conditions.[5]

The choice between these methods depends on the availability of starting materials, the desired scale, and the specific functional groups present in the molecule.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr approach typically involves reacting a di-substituted pyrimidine, such as 2-chloro-5-fluoropyrimidine, with an ammonia source.

Q2: My SNAr reaction with 2-chloro-5-fluoropyrimidine and aqueous ammonia shows low conversion. What factors should I investigate?

Low conversion in this SNAr reaction is a common issue that can often be traced back to reaction conditions or reagent choice. Here are the key areas to troubleshoot:

  • Temperature and Pressure: SNAr reactions on electron-deficient systems like pyrimidines often require significant thermal energy to overcome the activation barrier.[6] Simply mixing the reactants at room temperature is unlikely to yield the product.

    • Causality: The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex.[2] Higher temperatures increase the rate of formation and subsequent decomposition of this complex to the desired product.

    • Recommendation: Conduct the reaction in a sealed pressure vessel to allow heating well above the boiling point of your solvent (e.g., 120-150 °C). This is standard practice for aminating halo-heterocycles with volatile reagents like ammonia.

  • Solvent Choice: The solvent plays a critical role in solubilizing the reactants and mediating the reaction.

    • Causality: Polar, aprotic solvents like DMSO, DMF, or NMP are excellent choices as they can stabilize the charged Meisenheimer intermediate without protonating the nucleophile, thus maintaining its reactivity. Protic solvents like ethanol or water can be used but may require higher temperatures or longer reaction times.

    • Recommendation: If using aqueous ammonia, consider adding a co-solvent like dioxane or DMSO to improve the solubility of the 2-chloro-5-fluoropyrimidine starting material.

  • Ammonia Source and Concentration: The nature and concentration of the ammonia source are paramount.

    • Causality: The reaction rate is dependent on the concentration of the nucleophile. A dilute ammonia solution will react slowly.

    • Recommendation: Use a highly concentrated solution of ammonia (e.g., 28-30% aqueous ammonia or a 7N solution in methanol). Using an excess of the ammonia solution (5-10 equivalents) can also drive the reaction to completion.

Workflow: Troubleshooting Low SNAr Conversion

Below is a decision-making workflow to systematically address low conversion.

G start Low Conversion Observed check_temp Is Reaction Temperature > 100°C in a Sealed Vessel? start->check_temp increase_temp Action: Increase temperature to 120-150°C using a pressure vessel. check_temp->increase_temp No check_solvent Is the solvent polar (e.g., DMSO, Dioxane)? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Action: Use DMSO or add it as a co-solvent to improve solubility and stabilize the intermediate. check_solvent->change_solvent No check_ammonia Is Ammonia source concentrated (e.g., 7N in MeOH or >28% aq.) and in excess? check_solvent->check_ammonia Yes change_solvent->check_ammonia increase_ammonia Action: Use a more concentrated ammonia source and increase equivalents to 5-10 eq. check_ammonia->increase_ammonia No success Problem Resolved check_ammonia->success Yes increase_ammonia->success

Caption: Troubleshooting decision tree for low SNAr yield.

Troubleshooting Guide: Buchwald-Hartwig Amination Pathway

This pathway is an excellent alternative, typically coupling an aryl halide (e.g., 2-bromo-5-fluoropyrimidine) with an ammonia surrogate or directly with ammonia using specialized ligand systems.

Q3: I am attempting a Buchwald-Hartwig amination and see significant starting material decomposition and minimal product formation. What is the likely cause?

This outcome often points to an issue with the catalytic system—specifically the choice of ligand, base, or the integrity of the anaerobic conditions.

  • Ligand Selection: The ligand is arguably the most critical component of a successful Buchwald-Hartwig reaction.[5]

    • Causality: The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and critically, facilitates both the oxidative addition and reductive elimination steps.[5] Bulky, electron-rich phosphine ligands are required to promote the challenging C-N reductive elimination.

    • Recommendation: For aminating heteroaryl chlorides or bromides, ligands like XPhos, SPhos, or Xantphos are industry standards.[7][8][9] Consult ligand selection guides from major suppliers for aminating electron-deficient heterocycles.

  • Base Selection: The choice of base is not trivial. It must be strong enough to deprotonate the amine but not so reactive that it degrades the starting materials or the ligand.

    • Causality: A weak base will not form the palladium-amido complex necessary for the reaction to proceed. A base that is too harsh can cause unwanted side reactions.[10]

    • Recommendation: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used strong, non-nucleophilic bases. Cesium carbonate (Cs₂CO₃) is a milder option that can be effective with more sensitive substrates.[4]

  • Anaerobic Conditions: Palladium(0) catalysts are highly sensitive to oxygen.

    • Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.

    • Recommendation: Ensure all reagents and the solvent are rigorously degassed. The reaction vessel must be evacuated and backfilled with an inert gas (Argon or Nitrogen) multiple times.[4] Maintaining a positive pressure of inert gas throughout the reaction is essential.

Table 1: Comparison of Buchwald-Hartwig Reaction Parameters
ParameterOption 1 (Aggressive)Option 2 (Moderate)Rationale & Comments
Pd Pre-catalyst Pd₂(dba)₃Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source; Pd(OAc)₂ is reduced in situ. Both are common.
Ligand XPhos or SPhosXantphosXPhos/SPhos are highly active for challenging couplings. Xantphos is a robust, general-purpose ligand.[9]
Base NaOtBu or LiHMDSCs₂CO₃Strong, non-nucleophilic bases are often required. Cs₂CO₃ is milder and can prevent substrate degradation.[4]
Solvent Toluene or DioxaneToluene or DioxaneAnhydrous, non-protic solvents are required. Must be thoroughly degassed.
Temperature 80 - 110 °C80 - 110 °CTemperature should be sufficient to ensure reasonable reaction rates without degrading the catalyst.

Experimental Protocols

Protocol 1: SNAr Synthesis of this compound

This protocol is a representative procedure based on established principles of SNAr on halo-pyrimidines.[3]

Diagram: SNAr Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification a Charge pressure vessel with 2-chloro-5-fluoropyrimidine, 7N NH3 in MeOH, and Dioxane. b Seal vessel and heat to 130°C for 16h. Monitor pressure. a->b c Cool to RT. Vent vessel. Concentrate in vacuo. b->c d Partition between EtOAc and saturated NaHCO3. c->d e Extract aqueous layer with EtOAc. Combine organic layers. d->e f Dry (Na2SO4), filter, and concentrate. e->f g Purify by column chromatography (e.g., Heptane/EtOAc gradient). f->g

Caption: Step-by-step workflow for the SNAr synthesis.

Methodology:

  • Reaction Setup: To a sealable pressure vessel, add 2-chloro-5-fluoropyrimidine (1.0 eq), dioxane (approx. 0.2 M), and a magnetic stir bar.

  • Add a solution of ammonia in methanol (7N, 8.0 eq).

  • Reaction: Seal the vessel tightly. Place it in a heating mantle set on a stirrer and heat to 130 °C for 16 hours. Monitor the internal pressure to ensure it remains within the vessel's safe operating limits.

  • Work-up: After 16 hours, cool the vessel to room temperature. Carefully vent any residual pressure in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the methanol and ammonia.

  • Dilute the residue with ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers. Extract the aqueous layer two more times with EtOAc.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography using a gradient of ethyl acetate in heptane to afford this compound as a solid.

Q4: How do I confirm the identity and purity of my final product?

Proper characterization is essential. A combination of chromatographic and spectroscopic techniques should be used.

  • Thin Layer Chromatography (TLC): An initial, quick check for the consumption of starting material and the appearance of a new, more polar spot corresponding to the amine product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive method for structure elucidation.

    • ¹H NMR: Expect to see characteristic signals for the pyrimidine ring protons and a broad singlet for the -NH₂ protons. The chemical shifts and coupling constants will be diagnostic.[11]

    • ¹⁹F NMR: A singlet or a doublet (due to coupling with an adjacent proton) will confirm the presence and environment of the fluorine atom. This is a very clean technique for fluorine-containing compounds.[12]

    • ¹³C NMR: Will show the correct number of carbon signals, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. Look for the [M+H]⁺ ion in ESI+ mode. The calculated exact mass should match the observed mass to within 5 ppm for high-resolution mass spectrometry (HRMS).[11]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically aiming for >98% for research applications.[1]

By systematically addressing these common issues, researchers can significantly improve the efficiency, yield, and reliability of their this compound synthesis.

References

  • Rao, S. V., et al. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-fluoropyrimidine. PubChem. Retrieved January 18, 2026, from [Link]

  • Dietz, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445-450. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved January 18, 2026, from [Link]

  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved January 18, 2026, from [Link]

  • Gauthier, S., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 27(19), 6653. [Link]

  • Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 55(30), 8670-8680. [Link]

  • Ficht, S., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research, 37(18), e120. [Link]

  • Dietz, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445-450. [Link]

  • Google Patents. (n.d.). CN103923019A - Preparation method of 2-hydroxy-4-amino-5-fluoropyrimidine.
  • ChemBK. (n.d.). Amino-5-fluoropyrimidine,2-. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Retrieved January 18, 2026, from [Link]

  • YouTube. (2023, April 5). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved January 18, 2026, from [Link]

  • Pluta, R., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18237-18247. [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved January 18, 2026, from [Link]

  • Al-Tel, T. H. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(8), 9574-9585. [Link]

  • ResearchGate. (n.d.). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Purifying 2-Fluoropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling and purifying 2-Fluoropyrimidin-5-amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you overcome common purification challenges. This guide is structured to help you diagnose issues and select the most effective purification strategy for your specific reaction mixture.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with this compound.

Q1: What are the most likely impurities in my crude this compound reaction mixture?

A1: Impurities typically originate from three sources: unreacted starting materials, reaction byproducts, and degradation products.

  • Starting Materials & Intermediates: Depending on your synthetic route, you may have residual precursors. For example, if synthesizing from 5-fluorouracil, you might find intermediates like 2,4-dichloro-5-fluoropyrimidine or 2-chloro-4-amino-5-fluoropyrimidine.[1] Routes involving nitration followed by reduction may contain residual nitro-intermediates.[2]

  • Reaction Byproducts: These are highly route-dependent. Common byproducts can include over-aminated products, dimers, or compounds resulting from the hydrolysis of the fluorine substituent, especially if harsh acidic or basic conditions are used. In syntheses starting from a β-fluoroenolate salt, various undesired cyclization products can form.[3]

  • Degradation Products: As an aromatic amine, this compound can be susceptible to oxidation, particularly when exposed to air and light over time, often resulting in colored impurities.[4] The pyrimidine ring itself can undergo enzymatic or chemical degradation, although this is more relevant in biological or stability studies.[5][6]

Q2: My crude product is a dark oil/discolored solid. What does this indicate?

A2: Discoloration, typically yellow, brown, or black, almost always points to the presence of oxidized impurities or highly conjugated byproducts. Aromatic amines are prone to forming colored polymeric materials via oxidation.[4] The first step in purification should aim to remove these baseline impurities, often using activated charcoal (decolorization) during recrystallization or by employing column chromatography.

Q3: What is the best "first pass" purification technique for this compound?

A3: For a polar, basic compound like this compound, an acid-base extraction is an excellent and highly effective initial purification step. This technique specifically leverages the basicity of the amine group to separate it from neutral or acidic impurities. It is highly selective and can significantly improve purity before attempting more resource-intensive methods like chromatography.

Q4: How do I assess the purity of my sample after each purification step?

A4: Thin-Layer Chromatography (TLC) is the quickest method for qualitative, in-process monitoring. For quantitative assessment and final purity confirmation, High-Performance Liquid Chromatography (HPLC) with UV detection is the standard.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of unknown impurities, aiding in their structural elucidation.[8]

Purification Strategy Workflow

The choice of a purification strategy depends on the nature and quantity of the impurities. The following workflow provides a logical approach to purifying your crude this compound.

G cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Purity Verification A Crude Reaction Mixture B Analyze by TLC/LC-MS Identify Impurity Profile A->B C Acid-Base Extraction B->C Neutral/Acidic Impurities D Recrystallization B->D Crystalline Solid Minor Impurities E Column Chromatography B->E Complex Mixture/ Isomeric Impurities F Check Purity (TLC/HPLC/NMR) C->F D->F E->F G Pure Product (>98%) F->G Yes H Further Purification Needed F->H No H->E Try alternative method

Caption: A decision workflow for selecting the appropriate purification strategy.

Troubleshooting Guides & Protocols

Acid-Base Extraction

Principle: This technique exploits the basicity of the 5-amino group. By treating the crude product (dissolved in an organic solvent) with aqueous acid, the amine is protonated (R-NH₃⁺), making it water-soluble. Neutral impurities remain in the organic layer. The layers are separated, and the aqueous layer is then basified to deprotonate and precipitate the pure amine.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1 M aqueous HCl. Shake vigorously for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate. The protonated amine is now in the aqueous (top) layer. Drain and collect the organic layer (containing neutral impurities).

  • Wash: Wash the aqueous layer with a fresh portion of the organic solvent to remove any residual neutral impurities.

  • Basification: Cool the collected aqueous layer in an ice bath. Slowly add 2 M aqueous NaOH with stirring until the pH is >10. The pure amine should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Troubleshooting Extraction
  • Issue: An emulsion forms at the interface.

    • Cause: Agitation was too vigorous; presence of surfactants.

    • Solution: Let the funnel stand for an extended period. Gently swirl instead of shaking. Add a small amount of brine (saturated NaCl solution) to "break" the emulsion by increasing the ionic strength of the aqueous phase.

  • Issue: Low recovery of the product.

    • Cause: Incomplete protonation or deprotonation; product has some solubility in the aqueous phase even when neutral.

    • Solution: Ensure the pH is <2 during acidification and >10 during basification. After basification, extract the aqueous layer with several portions of DCM or Ethyl Acetate to recover any dissolved product.

Caption: The workflow for purification via acid-base extraction.

Recrystallization

Principle: This method relies on the difference in solubility of the desired compound and its impurities in a specific solvent at different temperatures. The ideal solvent dissolves the compound well when hot but poorly when cold.

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent (see Table 1). Ethanol is often a good starting point for aminopyridine derivatives.[9]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount (spatula tip) of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

SolventBoiling Point (°C)Polarity IndexSuitability Notes
Ethanol 785.2Good. Often provides a good balance of solubility for hot dissolution and poor solubility for cold precipitation.[9]
Water 10010.2Potential Anti-Solvent. this compound has some water solubility. Best used in a mixed system (e.g., Ethanol/Water).[9]
Ethyl Acetate 774.4Moderate. Can be effective, sometimes used in combination with a non-polar anti-solvent like hexanes.
Isopropanol 824.3Good. Similar properties to ethanol and can be a suitable alternative.
Table 1: Recrystallization Solvent Selection Guide.
Troubleshooting Recrystallization
  • Issue: The product "oils out" instead of crystallizing.

    • Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.

    • Solution: Add slightly more solvent. Reheat to dissolve the oil, then cool more slowly. Try a lower-boiling point solvent.

  • Issue: No crystals form upon cooling.

    • Cause: The solution is not saturated enough; too much solvent was used.

    • Solution: Boil off some of the solvent to concentrate the solution and try cooling again. Scratch the inside of the flask with a glass rod at the solution's surface to provide nucleation sites. Add a "seed crystal" from a previous batch if available.

Column Chromatography

Principle: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent). For a polar compound like this compound, reverse-phase or HILIC chromatography is often more effective than normal-phase.

Chromatography ModeStationary PhaseTypical Mobile Phase System (Gradient)Rationale & Use Case
Reverse-Phase (RP) C18 (Octadecylsilane)A: Water (often with 0.1% TFA or Formic Acid) B: Acetonitrile or MethanolHighly Recommended. Excellent for polar compounds. The acidic modifier suppresses the basicity of the amine, reducing peak tailing. Elution occurs by increasing the organic solvent (B) percentage.[7]
Normal-Phase (NP) Silica Gel (SiO₂)A: Hexanes or Heptane B: Ethyl Acetate (often with 1-2% Triethylamine)Challenging. The polar amine can interact strongly with the acidic silica, leading to poor elution and significant peak tailing. The addition of a basic modifier like triethylamine is essential to get reasonable results.
HILIC Amide, Cyano, or DiolA: Acetonitrile B: Aqueous Buffer (e.g., Ammonium Formate)Excellent Alternative. Hydrophilic Interaction Liquid Chromatography is specifically designed for polar compounds that are poorly retained in reverse-phase. Elution occurs by increasing the aqueous component (B).[10]
Table 2: Column Chromatography Starting Conditions.
Troubleshooting Chromatography
  • Issue: The compound streaks or "tails" on the column/TLC plate (Normal-Phase).

    • Cause: Strong interaction between the basic amine and acidic silica gel stationary phase.

    • Solution: Add a small amount (0.5-2%) of a basic modifier like triethylamine or ammonia to the mobile phase. This neutralizes the acidic sites on the silica, leading to sharper peaks.

  • Issue: Poor separation between the product and a similarly polar impurity.

    • Cause: Insufficient selectivity of the mobile phase.

    • Solution: Change the organic modifier in your mobile phase (e.g., switch from Ethyl Acetate to a DCM/Methanol mixture in NP, or from Acetonitrile to Methanol in RP). This alters the selectivity and may resolve the peaks. Run a shallower gradient to increase the separation window.

References

  • Miller, A. A., Benvenuto, J. A., & Loo, T. L. (1982). Comparison of the reversed-phase high-performance liquid chromatographic separations of fluoropyrimides, pyrimidines, and purines. Journal of Chromatography B: Biomedical Sciences and Applications, 228, 165-176. [Link]

  • Chem-Impex International. (n.d.). 2-Amino-5-fluoropyrimidine. Retrieved from [Link]

  • Hulin, A., et al. (2019). Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Pharmaceuticals, 12(4), 159. [Link]

  • Chrisman, M. W., et al. (1981). Gas-liquid chromatographic analysis of fluoropyrimidine nucleosides and fluorouracil in plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 225(2), 383-394. [Link]

  • Plawecki, M., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 563-570. [Link]

  • van Gennip, A. H., et al. (1997). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease, 20(2), 203-213. [Link]

  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil. Journal of Applied Pharmaceutical Science, 1(7), 124-126. [Link]

  • Google Patents. (2014). CN103923019A - Preparation method of 2-hydroxy-4-amino-5-fluoropyrimidine.
  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

Sources

Navigating the Scale-Up of 2-Fluoropyrimidin-5-amine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful scaling of 2-Fluoropyrimidin-5-amine synthesis from the laboratory bench to the pilot plant. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights and troubleshoot common challenges encountered during this critical transition. Our focus is on ensuring scientific integrity, process robustness, and, ultimately, a safe and efficient scale-up.

Introduction: The Intricacies of Scaling this compound Production

This compound is a key building block in the synthesis of various pharmaceutically active compounds. The presence of the fluorine atom and the amine group on the pyrimidine ring imparts unique electronic properties that are often crucial for biological activity. However, these same features can present challenges during large-scale synthesis. The primary synthetic route typically involves a nucleophilic aromatic substitution (SNAr) reaction, where an amine source displaces a suitable leaving group on a 2-fluoropyrimidine precursor. While this reaction can be straightforward on a lab scale, its transition to a pilot plant setting requires careful consideration of various factors to maintain yield, purity, and safety.

This guide will address common questions and troubleshooting scenarios in a practical, question-and-answer format, grounded in established chemical principles and field experience.

Frequently Asked Questions (FAQs)

Q1: We are seeing a significant drop in yield for our this compound synthesis when moving from a 1L flask to a 50L reactor. What are the likely causes?

A significant decrease in yield upon scale-up is a common issue and often points to challenges in maintaining optimal reaction conditions in a larger vessel.[1] Here's a breakdown of potential culprits and how to investigate them:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration.[1] This can promote side reactions or degradation of the product. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation more challenging.

    • Troubleshooting:

      • Agitation Study: Ensure the stirrer speed and impeller design are adequate for the larger volume to maintain a homogeneous mixture. A computational fluid dynamics (CFD) simulation can be beneficial in optimizing mixing parameters.

      • Controlled Reagent Addition: Implement a slower, controlled addition of the amine source to manage the exotherm. Monitor the internal reaction temperature with multiple probes to detect any localized temperature spikes.[2]

      • Jacket Temperature Control: Ensure the reactor's heating/cooling system has the capacity to handle the heat generated by the reaction.

  • Raw Material Quality: The impact of impurities in starting materials is often magnified at a larger scale.[1] Trace impurities that were insignificant in a small-scale reaction can now catalyze side reactions or inhibit the desired transformation.

    • Troubleshooting:

      • Supplier Qualification: Re-qualify your raw material suppliers and conduct rigorous incoming quality control (QC) on all starting materials.

      • Impurities Profiling: Analyze different batches of starting materials to identify any variations in impurity profiles that may correlate with lower yields.

Q2: We are observing the formation of a new, significant impurity in our pilot plant batch of this compound that was not present in our lab-scale experiments. How can we identify and mitigate this?

The emergence of new impurities during scale-up is a critical issue that can impact the quality and safety of the final product.

  • Potential Impurity Sources:

    • Over-reaction/Side Reactions: Due to the aforementioned heat and mass transfer issues, localized high temperatures or concentrations can lead to side reactions, such as di-amination or reaction with the solvent.

    • Degradation Products: The longer reaction times or higher temperatures sometimes employed in larger-scale operations can lead to the degradation of the starting materials or the product.

    • Leachables from Equipment: In some cases, impurities can be leached from the reactor or transfer lines, especially if the materials of construction are not compatible with the reaction mixture.

  • Identification and Mitigation Strategy:

    • Characterize the Impurity: Isolate the impurity using preparative chromatography and characterize its structure using techniques like NMR, MS, and IR spectroscopy.

    • Mechanistic Investigation: Once the structure is known, propose a plausible mechanism for its formation. This will provide clues on how to prevent it. For instance, if it's a di-aminated product, it suggests that the stoichiometry or addition rate of the amine needs better control.

    • Process Analytical Technology (PAT): Implement in-process monitoring using tools like FT-IR or Raman spectroscopy to track the formation of the impurity in real-time.[3][4] This allows for immediate adjustments to process parameters if the impurity level starts to rise.

    • Process Optimization: Based on the impurity's identity and formation mechanism, re-optimize the reaction conditions. This could involve lowering the reaction temperature, adjusting the stoichiometry, or changing the solvent.

Q3: What are the key safety considerations when scaling up the synthesis of this compound?

Safety is paramount in any chemical process, and scaling up introduces new hazards that must be carefully managed.

  • Thermal Hazards: Amination reactions are often exothermic. A failure to control the reaction temperature in a large reactor can lead to a thermal runaway, resulting in a dangerous increase in pressure and the potential for an explosion.

    • Mitigation:

      • Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1): Conduct calorimetric studies to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing a safe process and ensuring the cooling capacity of the pilot plant reactor is sufficient.

      • Emergency Quenching System: Have a well-defined and tested emergency quenching procedure in place.

  • Material Handling: Handling larger quantities of chemicals introduces increased risks of exposure and spills.

    • Mitigation:

      • Personal Protective Equipment (PPE): Ensure all personnel are equipped with the appropriate PPE.

      • Closed-System Transfers: Whenever possible, use closed-system transfers for reagents and solvents to minimize exposure.

  • Pressure Build-up: The formation of gaseous byproducts or a rapid increase in temperature can lead to a dangerous build-up of pressure in the reactor.

    • Mitigation:

      • Venting and Relief Systems: Ensure the reactor is equipped with appropriately sized and tested pressure relief devices.

Troubleshooting Guide

Observed Issue Potential Root Cause(s) Recommended Troubleshooting Actions & Rationale
Reaction stalls before completion in the pilot plant. - Inefficient mixing leading to poor contact between reactants.- Deactivation of a catalyst (if used).- Presence of an inhibitor in the starting materials.1. Increase Agitation: Gradually increase the stirrer speed while monitoring the reaction progress. Rationale: To improve reactant contact and homogeneity.2. In-Process Sampling & Analysis: Take samples from different locations in the reactor to check for homogeneity. Rationale: To confirm if the issue is localized.3. Re-evaluate Starting Material Purity: Analyze the current batch of starting materials for any new impurities. Rationale: To rule out the presence of inhibitors.
Product isolation is difficult at scale (e.g., filtration is very slow). - Change in crystal habit or particle size distribution upon scale-up.- Presence of fine, colloidal impurities.1. Controlled Crystallization: Design and implement a controlled cooling and/or anti-solvent addition profile. Rationale: To promote the growth of larger, more easily filterable crystals.2. Seeding: Introduce a small amount of product crystals with the desired morphology at the onset of crystallization. Rationale: To direct the crystallization towards the desired form.3. Particle Size Analysis: Use techniques like laser diffraction to monitor the particle size distribution during crystallization. Rationale: To understand and control the crystallization process.
Inconsistent batch-to-batch purity. - Variability in raw material quality.- Poor control over critical process parameters (CPPs) like temperature, addition rates, and reaction time.1. Implement PAT: Use in-line spectroscopic tools to monitor CPPs in real-time.[3][5] Rationale: To ensure consistent execution of the process.2. Statistical Process Control (SPC): Use control charts to monitor the process and identify any deviations from the established parameters. Rationale: To proactively identify and address sources of variability.3. Robustness Study: Conduct a design of experiments (DoE) to identify the process parameters that have the most significant impact on purity and define an operating range for them. Rationale: To build a more robust and reproducible process.

Experimental Protocols & Methodologies

Protocol 1: Lab-Scale Synthesis of this compound via SNAr

This protocol is a representative example and should be adapted based on specific starting materials and laboratory safety procedures.

  • Reaction Setup: To a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser, and a nitrogen inlet, add 2,5-difluoropyrimidine (1.0 eq) and a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP).

  • Reagent Addition: While stirring under a nitrogen atmosphere, add a solution of the amine source (e.g., ammonia in a suitable solvent, or an ammonia equivalent like benzophenone imine followed by hydrolysis) (1.1 - 1.5 eq) dropwise to the reaction mixture. Maintain the internal temperature below a predetermined setpoint (e.g., 25 °C) using an ice bath.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to afford this compound.

Protocol 2: Pilot-Plant Scale-Up Considerations

Transitioning the lab-scale protocol to a pilot plant requires a systematic approach:

  • Process Hazard Analysis (PHA): Before any pilot plant run, conduct a thorough PHA (e.g., HazOp) to identify and mitigate potential safety hazards.

  • Equipment Selection: Choose a reactor with appropriate materials of construction and sufficient heating/cooling capacity.

  • Parameter Translation:

    • Mixing: The agitation speed from the lab scale does not translate directly. Use dimensionless numbers like the Reynolds number (Re) and power per unit volume (P/V) to ensure equivalent mixing.

    • Heating/Cooling: Model the heat transfer characteristics of the pilot plant reactor to design appropriate heating and cooling profiles.

  • In-Process Controls (IPCs): Establish clear IPCs with defined specifications to monitor the reaction's progress and quality.

  • Data Logging: Implement a robust data logging system to record all critical process parameters throughout the batch.

Visualizations

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex (Rate-Determining Step) cluster_product Product Formation 2,5-Difluoropyrimidine 2,5-Difluoropyrimidine Intermediate Anionic Sigma Complex 2,5-Difluoropyrimidine->Intermediate Nucleophilic Attack Amine (Nu:) Amine (Nu:) This compound This compound Intermediate->this compound Loss of Leaving Group Fluoride Ion (F-) Fluoride Ion (F-)

Caption: SNAr mechanism for the synthesis of this compound.

Troubleshooting Workflow for Yield Loss at Scale-Up

Yield_Loss_Troubleshooting Start Significant Yield Drop at Pilot Scale Check_Mixing Investigate Mass & Heat Transfer Start->Check_Mixing Mixing_OK Mixing & Temp. Control Adequate? Check_Mixing->Mixing_OK Perform Agitation & Calorimetry Studies Check_Materials Evaluate Raw Material Quality Mixing_OK->Check_Materials Yes Optimize_Process Re-optimize Process Parameters (Temp, Conc., Addition Rate) Mixing_OK->Optimize_Process No Materials_OK Consistent Purity? Check_Materials->Materials_OK Analyze Multiple Batches Materials_OK->Optimize_Process No Implement_PAT Implement PAT for In-Process Monitoring Materials_OK->Implement_PAT Yes Optimize_Process->Implement_PAT End Yield Improved Implement_PAT->End

Caption: Decision workflow for troubleshooting yield loss during scale-up.

References

  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. Available at: [Link]

  • Asian Journal of Chemistry. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Available at: [Link]

  • PMC - NIH. (n.d.). Fluoropyrimidines affect de novo pyrimidine synthesis impairing biofilm formation in Escherichia coli. Available at: [Link]

  • ResearchGate. (n.d.). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at: [Link]

  • PMC - NIH. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. (n.d.). A schematic diagram of the pilot plant amination process. Available at: [Link]

  • Mettler Toledo. (n.d.). Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Available at: [Link]

  • PMC - NIH. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Available at: [Link]

  • NIH. (n.d.). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Available at: [Link]

  • Adesis, Inc. (2024). Guide of Pilot Plant Scale-Up Techniques. Available at: [Link]

  • Pharmapproach.com. (2020). General Considerations During Pilot Plant Scale-up. Available at: [Link]

  • Arborpharm. (n.d.). Key details that are easily overlooked during the scale-up of the synthesis process. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Process Analytical Technology: Applications to the Pharmaceutical Industry. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Data of 2-Fluoropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Key Heterocyclic Building Block

2-Fluoropyrimidin-5-amine (CAS: 21717-95-3), a disubstituted pyrimidine, is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure combines an electron-donating amine group and a strongly electron-withdrawing fluorine atom, creating a unique electronic profile that is attractive for designing novel therapeutic agents. Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the definitive technique for unambiguous structure elucidation in solution.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for this compound. In the absence of a publicly available, experimentally verified spectrum, this guide will present a detailed interpretation based on predicted data, substantiated by established principles of substituent effects and comparative analysis with structurally related compounds. We will dissect the expected chemical shifts and coupling constants, explain the underlying electronic effects, provide a robust experimental protocol for data acquisition, and compare the utility of NMR with other common analytical techniques.

¹H NMR Spectral Analysis: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is expected to be simple, showing two signals for the aromatic protons and a broader signal for the amine protons. The key to interpretation lies in understanding how the fluorine and amine groups influence the electron density of the pyrimidine ring. The electron-donating amine group (-NH₂) at the C5 position increases electron density (shields), particularly at the ortho (C4, C6) and para (C2) positions. Conversely, the highly electronegative fluorine atom at the C2 position strongly withdraws electron density (deshields) through the sigma bond network (inductive effect).

The interplay of these effects results in a predictable pattern for the two non-equivalent ring protons, H4 and H6.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H4 / H6~ 8.2 - 8.4Doublet of doublets (dd) or Singlet~2-3 Hz (⁴JHH), ~1-2 Hz (⁴JHF)2H
-NH₂~ 6.0 - 7.0Broad Singlet (br s)N/A2H
Causality Behind Peak Assignments:
  • Ring Protons (H4/H6): In the parent 5-aminopyrimidine, the C4 and C6 protons are equivalent and appear around 8.3 ppm. The introduction of fluorine at C2 is expected to have a minor deshielding effect on these protons. Due to the symmetry of the substitution pattern, the H4 and H6 protons are chemically equivalent. They would ideally appear as a single peak. However, they will exhibit a small four-bond coupling to each other (⁴JHH) and a four-bond coupling to the fluorine atom (⁴JHF). These small couplings may resolve as a closely spaced multiplet or, more likely, result in a slightly broadened singlet.

  • Amine Protons (-NH₂): The protons of the primary amine will appear as a broad singlet. The chemical shift is highly dependent on solvent, concentration, and temperature due to proton exchange. In a hydrogen-bond-accepting solvent like DMSO-d₆, the signal is typically sharper and found at a lower field compared to a non-polar solvent like CDCl₃. A useful technique to confirm this assignment is a D₂O shake; adding a drop of D₂O to the NMR tube will cause the amine protons to exchange with deuterium, leading to the disappearance of this signal from the spectrum[1].

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton and C-F Coupling

The proton-decoupled ¹³C NMR spectrum provides critical information on the carbon framework and is particularly informative for fluorinated compounds due to the presence of carbon-fluorine coupling constants. The spectrum is expected to show three distinct signals for the pyrimidine ring carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Signal AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F Coupling)Coupling Constant (J, Hz)
C2~ 160 - 165Doublet¹JCF ≈ 200 - 230
C5~ 140 - 145Doublet²JCF ≈ 15 - 25
C4 / C6~ 145 - 150Doublet³JCF ≈ 3 - 7
Expert Interpretation of Carbon Signals:
  • C2 Carbon: This carbon is directly attached to the highly electronegative fluorine atom and two nitrogen atoms. This results in significant deshielding, placing its signal at the lowest field. The most prominent feature is the large one-bond carbon-fluorine coupling (¹JCF), which splits the signal into a doublet with a magnitude typically exceeding 200 Hz[2]. This is a definitive indicator of a direct C-F bond.

  • C4/C6 Carbons: These two carbons are equivalent due to symmetry. They are deshielded by the adjacent ring nitrogens. They will appear as a doublet due to a three-bond coupling (³JCF) to the fluorine atom. The magnitude of ³JCF is significantly smaller than ¹JCF[3].

  • C5 Carbon: This carbon is attached to the electron-donating amine group, which would typically cause shielding. However, its position within the electron-deficient pyrimidine ring and its proximity to the C4/C6 carbons result in a downfield shift. It will appear as a doublet due to a two-bond coupling (²JCF) to the fluorine atom, with a coupling constant intermediate in size between ¹JCF and ³JCF[2][3].

Experimental Protocols and Methodologies

Acquiring high-quality NMR data requires meticulous sample preparation and adherence to established protocols.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample b Transfer to a clean vial a->b c Add ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) b->c d Vortex to dissolve completely c->d e Filter through pipette with glass wool into NMR tube d->e f Cap and label tube e->f g Insert sample into spectrometer f->g h Lock on solvent deuterium signal g->h i Shim magnet coils for field homogeneity h->i j Acquire spectra (¹H, ¹³C, etc.) i->j k Fourier Transform j->k l Phase Correction k->l m Baseline Correction l->m n Integrate & Pick Peaks m->n o Assign signals & interpret structure n->o

Caption: Standard workflow for structural elucidation by NMR.

Step-by-Step Sample Preparation Protocol
  • Weigh Sample: Accurately weigh the appropriate amount of this compound. For a standard high-field NMR spectrometer, 5-10 mg is sufficient for ¹H NMR, while 20-50 mg is recommended for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time[4].

  • Choose Solvent: Select a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is an excellent choice for this molecule as it readily dissolves polar compounds and its residual proton peak (δ ≈ 2.50 ppm) does not typically overlap with aromatic signals. Crucially, it allows for the observation of exchangeable -NH₂ protons[5].

  • Dissolution: Transfer the solid to a small, clean vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Vortex the vial until the solid is completely dissolved[6].

  • Filtration and Transfer: To ensure optimal magnetic field homogeneity (shimming), the solution must be free of particulate matter. Use a Pasteur pipette with a small plug of glass wool or cotton at the neck to filter the solution directly into a clean, dry 5 mm NMR tube[5].

  • Finalize: Cap the NMR tube securely and wipe the outside with a lint-free tissue before inserting it into the spectrometer.

Comparative Guide: NMR vs. Other Analytical Techniques

While NMR is unparalleled for complete structure determination, it is often used in conjunction with other techniques.

Table 3: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atom connectivity (¹H-¹H, C-H, C-F couplings), stereochemistry, number of non-equivalent nuclei.Provides the most complete structural picture in solution; non-destructive.Lower sensitivity than MS; requires more sample; complex spectra for large molecules.
Mass Spectrometry (MS) Molecular weight (from molecular ion peak), elemental composition (High-Res MS), fragmentation patterns.Extremely high sensitivity (sub-picogram); provides molecular formula.Does not provide direct information on atom connectivity or stereoisomerism.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., N-H stretch, C=N stretch, C-F stretch).Fast, simple, and inexpensive; good for identifying key functional groups.Provides limited information on the overall carbon skeleton; "fingerprint region" can be complex[7].

The integration of these techniques provides a self-validating system for structural confirmation. For this compound, MS would confirm the molecular weight of 113.09 g/mol , and IR would show characteristic stretches for the N-H bonds of the amine (~3300-3500 cm⁻¹) and C-F bond (~1000-1100 cm⁻¹). NMR then provides the definitive map of how these pieces are connected.

G cluster_info cluster_structure A Molecular Formula (from HRMS) D Definitive Molecular Structure A->D Provides Composition B Functional Groups (from IR) B->D Identifies Key Bonds C Atom Connectivity & Stereochemistry (from NMR) C->D Maps Framework

Caption: Complementary nature of analytical techniques.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are defined by a set of predictable features governed by the electronic properties of the fluoro and amino substituents. The ¹H spectrum is characterized by two aromatic protons appearing as a multiplet or singlet around 8.2-8.4 ppm and a broad amine signal. The ¹³C spectrum is most notable for the large one-bond C-F coupling constant for the C2 carbon and smaller, long-range couplings for the other ring carbons. A comprehensive analysis, combining ¹H, ¹³C, and potentially ¹⁹F NMR, alongside MS and IR data, provides an unambiguous and robust characterization of this important chemical entity, ensuring its identity and purity for research and development applications.

References

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15, 779–782.
  • MacMillan, A. M., & Chen, J. (2006). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 128(17), 5851–5858.
  • PubChem. Pyrimidin-5-amine. National Center for Biotechnology Information. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1978). NMR spectra of pyrimidines effect of substituents on the chemical shift of the para protons in 2- and 5-substituted pyrimidines. Khimiya Geterotsiklicheskikh Soedinenii, (4), 526-529.
  • Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

  • Weigert, F. J., & Roberts, J. D. (1971). Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361–2366.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • Ebraheem, K. A. K., & Webb, G. A. (1977). A theoretical study of fluorine-19 chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 11, 149-181.
  • eGyanKosh. STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. [Link]

  • Patsnap. NMR vs IR Spectroscopy: Determine Functional Groups. [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

Sources

Introduction: The Analytical Imperative for Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 2-Fluoropyrimidin-5-amine

In the landscape of modern drug discovery and development, fluorinated heterocyclic compounds hold a position of prominence. The strategic incorporation of fluorine atoms into a molecule can dramatically alter its physicochemical and biological properties, including metabolic stability, membrane permeability, and binding affinity. This compound (C₄H₄FN₃, Molecular Weight: 113.09 g/mol ) is a key building block in this domain, utilized in the synthesis of a variety of pharmacologically active agents.[1] Its robust and accurate characterization is not merely a procedural step but a cornerstone of quality control, metabolite identification, and pharmacokinetic studies.

Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural specificity.[2] This guide provides a comparative analysis of mass spectrometry-based methodologies for the analysis of this compound. We will dissect the causality behind choosing an ionization technique, predict fragmentation behaviors based on first principles, and provide validated experimental protocols to empower researchers in their analytical endeavors.

Part 1: The Ionization Crossroads: Hard vs. Soft Techniques

The journey of a molecule through a mass spectrometer begins with ionization—the transformation of a neutral species into a charged ion. The choice of ionization method is the most critical decision in method development, as it dictates the nature of the resulting mass spectrum and the type of information that can be gleaned. Ionization techniques are broadly categorized as "hard" or "soft," distinguished by the amount of energy transferred to the analyte molecule.[3][4]

  • Hard Ionization: These methods impart significant internal energy, leading to extensive fragmentation. The resulting pattern of fragment ions serves as a structural fingerprint.

  • Soft Ionization: These techniques transfer minimal excess energy, primarily generating an intact molecular ion (or a protonated/adducted version), which provides accurate molecular weight information.[5]

For this compound, the optimal choice depends on the analytical goal: structural confirmation or sensitive quantification.

Comparison of Primary Ionization Techniques
TechniquePrincipleTypical Use CasePros for this compoundCons for this compound
Electron Ionization (EI) Gas-phase molecules are bombarded with high-energy (70 eV) electrons, causing electron ejection and fragmentation.[6][7]GC-MS, structural elucidation of volatile compounds.Provides a rich, reproducible fragmentation pattern for unambiguous library matching and structural confirmation.The molecular ion peak may be of low intensity or absent, complicating molecular weight determination.[5]
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating an aerosol of charged droplets that desolvate to produce gaseous ions.[3][6]LC-MS, analysis of polar, non-volatile, and large molecules.Excellent for generating a protonated molecular ion [M+H]⁺ due to the basic amine group. High sensitivity and ideal for quantification.Produces little to no in-source fragmentation, requiring tandem MS (MS/MS) for structural information.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes a solvent spray, which then transfers charge to the analyte via chemical reactions.[7]LC-MS, analysis of moderately polar, less volatile compounds than GC.A good alternative to ESI, also produces a strong [M+H]⁺ signal. Tolerant of a wider range of solvents and flow rates.Generally less sensitive than ESI for highly polar and basic compounds like this one.

Expert Insight: For quantitative analysis of this compound in complex matrices like biological fluids, LC-ESI-MS is the superior choice. The basic amine function ensures efficient protonation and high sensitivity. For pure substance identification and structural characterization, GC-EI-MS provides an invaluable fragmentation fingerprint, assuming the compound is sufficiently volatile and thermally stable.

Part 2: Predicting the Fragmentation Behavior

Fragmentation in mass spectrometry is a predictable process governed by the principles of chemical stability.[8] The energetically unstable molecular ion breaks apart into smaller, more stable charged fragments and neutral radicals. The structure of this compound—a stable aromatic pyrimidine ring substituted with a strong electron-withdrawing fluorine atom and an electron-donating amine group—dictates its fragmentation pathways.

Predicted Electron Ionization (EI) Fragmentation

Under high-energy EI conditions, the molecular ion (M⁺˙ at m/z 113) will be formed. The fragmentation of pyrimidine derivatives often involves the cleavage of the ring.[9][10][11] A characteristic loss is that of a hydrogen cyanide (HCN) molecule.

A plausible fragmentation pathway is proposed below:

  • Molecular Ion Formation: C₄H₄FN₃ + e⁻ → [C₄H₄FN₃]⁺˙ (m/z 113) + 2e⁻

  • Loss of Hydrogen Cyanide (HCN): The pyrimidine ring can cleave to expel a stable HCN molecule (27 Da), a common fragmentation route for nitrogen heterocycles.[9] This would lead to a fragment ion at m/z 86.

  • Further Fragmentation: Subsequent losses of other small neutral species like HF or further ring cleavage would produce smaller fragment ions.

G M [C₄H₄FN₃]⁺˙ m/z = 113 Molecular Ion F1 [C₃H₃FN₂]⁺˙ m/z = 86 M->F1 - HCN F2 Further Fragments F1->F2 - HF, etc.

Predicted Collision-Induced Dissociation (CID) Fragmentation

In an LC-ESI-MS/MS experiment, the protonated molecule [M+H]⁺ (m/z 114) is selected and fragmented via collision-induced dissociation (CID).[12] The fragmentation pathways can be similar to EI but originate from an even-electron species, which can alter relative fragment intensities. The loss of neutral molecules like ammonia (NH₃) from the protonated amine or HCN from the ring are highly probable.

Summary of Key Predicted Fragment Ions
m/z (Proposed)Ion SourceProposed FormulaNeutral Loss
114ESI, APCI[C₄H₅FN₃]⁺- (Protonated Molecule)
113EI[C₄H₄FN₃]⁺˙- (Molecular Ion)
97ESI (CID)[C₄H₂FN₂]⁺NH₃
86EI[C₃H₃FN₂]⁺˙HCN

Part 3: Validated Experimental Methodologies

The following protocols are designed as robust starting points for the analysis of this compound. Optimization will be necessary based on the specific instrumentation and sample matrix.

Protocol 1: Quantitative Analysis by LC-MS/MS

This method is optimized for the sensitive detection and quantification of this compound in solution.

1. Sample Preparation:

  • Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
  • Perform serial dilutions to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
  • For unknown samples, dissolve in the same diluent and filter through a 0.22 µm syringe filter.

2. Liquid Chromatography (LC) System:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[2]
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) System:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 400 °C.
  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.
  • Precursor Ion (Q1): m/z 114.1 ([M+H]⁺).
  • Product Ion (Q3): m/z 97.1 (quantifier, loss of NH₃), m/z 87.1 (qualifier). Collision energy should be optimized for the specific instrument (typically 15-25 eV).

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection P1 Dissolve Sample P2 Dilute & Filter P1->P2 LC1 Inject on C18 Column P2->LC1 LC2 Gradient Elution LC1->LC2 MS1 ESI+ Ionization [M+H]⁺ = 114.1 LC2->MS1 MS2 Isolate Precursor (Q1) MS1->MS2 MS3 Fragment (CID) MS2->MS3 MS4 Detect Product Ions (Q3) MS3->MS4 Data Data MS4->Data Quantify Signal

Protocol 2: Structural Confirmation by GC-MS

This method is designed for the structural identification of a relatively pure, volatile sample.

1. Sample Preparation:

  • Dissolve the sample in a volatile solvent such as methanol or ethyl acetate to a concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) System:

  • Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
  • Inlet Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
  • Injection: 1 µL, splitless mode.

3. Mass Spectrometry (MS) System:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
  • Source Temperature: 230 °C.[2]
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-200.

Part 4: Alternative Analytical Approaches

While mass spectrometry is the gold standard, other techniques can serve complementary roles.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): For routine quality control where the identity of the compound is already established, HPLC-UV offers a simpler and more cost-effective method for purity assessment and quantification.[13][14] this compound, with its aromatic structure, will have a strong UV absorbance, making this a viable option.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or FT-ICR MS provide extremely high mass accuracy (<5 ppm).[15] This allows for the confident determination of the elemental formula of the molecular ion and its fragments, providing an orthogonal layer of confirmation to the fragmentation pattern.

Conclusion

The mass spectrometric analysis of this compound is a multifaceted task where the choice of methodology must be aligned with the analytical objective. For researchers requiring high-sensitivity quantification in complex environments, an LC-ESI-MS/MS method is unequivocally the most powerful tool. Its ability to generate a stable protonated molecular ion, coupled with the specificity of MRM scanning, provides the necessary performance. Conversely, for definitive structural elucidation and comparison against spectral libraries, GC-EI-MS delivers a rich and reproducible fragmentation fingerprint that is essential for identification. By understanding the fundamental principles of ionization and fragmentation detailed in this guide, scientists can develop and validate robust analytical methods, ensuring the integrity and quality of their research.

References

  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Gommaa, A. M., & Ali, M. M. (2015). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 8(1), 43-52. [Link]

  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society. [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • University of Bristol. (n.d.). Ionization Methods in Organic Mass Spectrometry. [Link]

  • Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. [Link]

  • Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]

  • PubChem. (n.d.). 2-Amino-5-fluoropyrimidine. National Center for Biotechnology Information. [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Chemistry LibreTexts. (2022). Amine Fragmentation. [Link]

  • Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Methods in Enzymology, 586, 3-23. [Link]

  • Zhang, G., & Annan, R. S. (2008). Mass Spectrometry for Proteomics. Current Protocols in Mass Spectrometry, Chapter 10, Unit 10.1. [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • Forcisi, S., et al. (2020). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 25(1), 194. [Link]

  • Wang, Y. T., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]

  • Jean Beltran, P. M., et al. (2017). The Impact of Mass Spectrometry–Based Proteomics on Fundamental Discoveries in Virology. Journal of Virology, 91(14), e00124-17. [Link]

  • Citterio, A., et al. (2008). HPLC Analysis for the Clinical–Biochemical Diagnosis of Inborn Errors of Metabolism of Purines and Pyrimidines. Methods in Molecular Biology, 431, 319-332. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. [Link]

  • Sheilan, M., & Smith, R. F. (2007). Chemical analysis in amine system operations. EPTQ. [Link]

Sources

Comparing the Reactivity of 2-Fluoropyrimidin-5-amine with other Aminopyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Central Role of Aminopyrimidines in Modern Chemistry

The aminopyrimidine scaffold is a cornerstone of medicinal chemistry, rightfully earning its designation as a "privileged structure" for its remarkable ability to bind to a diverse array of biological targets with high affinity.[1] From the early success of the antibacterial agent Sulfadiazine to the revolutionary cancer therapy Imatinib, which targets the Bcr-Abl kinase, the aminopyrimidine core has proven its therapeutic value time and again.[1][2]

The versatility of this scaffold stems from the inherent chemical properties of the pyrimidine ring—a six-membered heterocycle containing two nitrogen atoms. The electron-deficient nature of this ring system, coupled with the electronic influence of its substituents, dictates its reactivity and allows for a vast range of chemical modifications.[3] This guide provides a comparative analysis of 2-Fluoropyrimidin-5-amine against other common aminopyrimidines, offering researchers a framework for selecting the optimal substrate for their synthetic objectives. We will delve into the causality behind experimental choices in key transformations such as Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, supported by experimental protocols and mechanistic diagrams.

Pillar 1: Understanding the Electronic Landscape of Substituted Pyrimidines

The reactivity of any pyrimidine derivative is fundamentally governed by its electronic structure. The two nitrogen atoms in the pyrimidine ring are electronegative, withdrawing electron density and making the ring system electron-deficient. This intrinsic property makes the carbon atoms at positions 2, 4, and 6 susceptible to nucleophilic attack, while electrophilic substitution is generally disfavored but preferentially occurs at the electron-richer 5-position.[4]

The introduction of substituents dramatically alters this landscape:

  • This compound: This molecule presents a fascinating dichotomy of electronic effects.

    • Fluorine at C2: The fluorine atom exerts a powerful electron-withdrawing effect through induction (-I effect). This significantly increases the electrophilicity of the C2 carbon, making it highly activated towards nucleophilic attack. While fluoride is a relatively poor leaving group compared to heavier halogens in SNAr reactions, its profound activating effect on the ring is a dominant factor.

    • Amine at C5: The amino group at the C5 position acts as an electron-donating group through resonance (+M effect). This increases the electron density of the ring, particularly at the ortho and para positions (C2, C4, and C6), which can subtly modulate the overall reactivity profile.

  • Other Aminopyrimidines:

    • 2-Aminopyrimidine: The amino group at C2 is strongly electron-donating, which deactivates this position towards nucleophilic attack. Its reactivity often involves the amino group itself.[2][5]

    • 4-Aminopyrimidine & 5-Aminopyrimidine: These isomers are generally less reactive in nucleophilic substitutions unless other activating groups are present on the ring.[6][7][8] The amino group's position influences which sites on the ring are most activated or deactivated.

This interplay of activating and directing effects is crucial when planning a synthetic route.

Pillar 2: Comparative Reactivity in Key Synthetic Transformations

The true utility of a building block is revealed in its performance in common, robust chemical reactions. Here, we compare this compound to its counterparts in the two most prevalent classes of reactions for modifying heterocyclic cores.

A. Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for introducing a wide range of nucleophiles onto an aromatic ring. The mechanism requires the ring to be activated by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex).[9]

Reactivity Analysis:

  • This compound: Exhibits high reactivity at the C2 position. The strong inductive effect of the fluorine atom makes the C2 carbon highly electrophilic and primed for nucleophilic attack. This activation often overcomes the lower leaving group ability of fluoride, enabling reactions with amines, alkoxides, and other nucleophiles under relatively mild conditions.[10]

  • 2-Chloro/Bromo-5-aminopyrimidine: These analogs are also highly reactive. While chlorine and bromine are better leaving groups than fluorine, the activating effect from fluorine can make the reaction kinetics surprisingly comparable. The choice between fluoro, chloro, or bromo often comes down to cost, availability, and specific reaction conditions.

  • Unsubstituted Aminopyrimidines (e.g., 5-Aminopyrimidine): Show very low to no reactivity . Lacking an activating group and a leaving group, these compounds are inert under typical SNAr conditions.

Fig 1. Generalized SNAr workflow on this compound.

Experimental Protocol: SNAr Amination of a Fused Heterocycle

This protocol is adapted from a generalized, efficient method for SNAr reactions on nitrogen-containing heterocycles.[10]

  • Reaction Setup: To a 10 mL vial, add the chloro-heterocycle starting material (1.0 eq), the desired amine (2.0 eq), and polyethylene glycol (PEG-400) as the solvent (to a concentration of ~0.5 M).

  • Heating: Seal the vial and place it in a preheated oil bath or heating block at 120 °C.

  • Reaction Time: Stir the reaction mixture vigorously for 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Add water (~10 volumes) to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with water and then a small amount of cold diethyl ether.

  • Purification: Dry the solid under vacuum. If necessary, further purification can be achieved by column chromatography on silica gel or recrystallization.

Causality: The use of PEG-400 as a solvent is a key choice for green chemistry; it is non-toxic, biodegradable, and an excellent medium for this type of reaction.[10] Heating accelerates the reaction, which is often necessary to overcome the activation energy for disrupting aromaticity.[11] Using a slight excess of the amine nucleophile ensures the reaction goes to completion.

B. Palladium-Catalyzed Cross-Coupling Reactions

These reactions are indispensable for forming C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bonds, dramatically expanding the chemical space accessible from a given starting material.[12][13][14]

1. Suzuki-Miyaura Coupling

Reactivity Analysis:

  • This compound: Exhibits low to very low reactivity . The Carbon-Fluorine (C-F) bond is exceptionally strong and generally inert under standard Suzuki conditions. While specialized catalysts exist for C-F activation, they are not commonplace. For practical synthesis, this substrate is a poor choice for Suzuki coupling.

  • 2-Chloro-5-aminopyrimidine: Shows moderate reactivity . It is a viable substrate, though often requiring more forcing conditions (higher temperatures, stronger bases, or more active catalysts) than the bromo or iodo analogs.[15]

  • 2-Bromo/Iodo-5-aminopyrimidine: These are the substrates of choice for Suzuki coupling, exhibiting high reactivity due to the weaker C-Br and C-I bonds, which readily undergo oxidative addition to the Palladium(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L_n pdiil Ar-Pd(II)L_n-X pd0->pdiil  Oxidative  Addition ox_add Oxidative Addition pdiil_ar Ar-Pd(II)L_n-Ar' pdiil->pdiil_ar  Transmetalation transmet Transmetalation boronic Ar'-B(OR)2 pdiil_ar->pd0  Reductive  Elimination product Ar-Ar' pdiil_ar->product red_elim Reductive Elimination base Base aryl_halide Ar-X (Pyrimidine-F)

Fig 2. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

2. Buchwald-Hartwig Amination

Reactivity Analysis:

  • This compound: Similar to the Suzuki reaction, it has very low reactivity due to the strength of the C-F bond. It is not a practical substrate for this transformation.

  • 2-Chloro-5-aminopyrimidine: A good substrate for Buchwald-Hartwig amination. This reaction provides a powerful alternative to SNAr for forming C-N bonds, often proceeding under milder conditions and with a broader substrate scope.[16][17]

  • 2-Bromo/Iodo-5-aminopyrimidine: Excellent substrates that react readily under a variety of Buchwald-Hartwig conditions.

It is crucial to note that the existing amino group on the pyrimidine ring can potentially interfere with the reaction. In some cases, protection of the C5-amine may be necessary to prevent self-coupling or other side reactions.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pdiil Ar-Pd(II)L_n-X pd0->pdiil  Oxidative  Addition amido Ar-Pd(II)L_n-NR2 pdiil->amido  Amine  Coordination  & Deprotonation amine R2NH amido->pd0  Reductive  Elimination product Ar-NR2 amido->product base Base aryl_halide Ar-X (Pyrimidine-F)

Fig 3. Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig N-Arylation of an Aminopyrimidine

This protocol is adapted from a reported synthesis of N-aryl-pyrimidin-2-amine derivatives.[17]

  • Reagents: In an oven-dried Schlenk tube under a nitrogen atmosphere, combine the 2-chloro-pyrimidine starting material (1.0 eq), the aryl amine (1.2 eq), sodium tert-butoxide (1.4 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.05 eq), and Xantphos (0.1 eq).

  • Solvent: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir under nitrogen.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl aminopyrimidine product.

Causality: The use of a bulky phosphine ligand like Xantphos is critical; it facilitates the reductive elimination step, which is often rate-limiting, and helps prevent catalyst decomposition.[13] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and generate the active nucleophile. The entire process must be conducted under an inert atmosphere to protect the Pd(0) active catalyst from oxygen.

Pillar 3: Data Summary and Strategic Application

To aid in substrate selection, the following table summarizes the comparative reactivity discussed.

Substrate SNAr Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Key Considerations
This compound High Very Low Very Low Excellent for direct substitution at C2 with strong nucleophiles. Poor choice for Pd-catalyzed cross-coupling.
2-Chloro-5-aminopyrimidine High Moderate Good A versatile intermediate, active in both SNAr and Pd-catalyzed reactions. A good balance of reactivity.
2-Bromo-5-aminopyrimidine Very High High Excellent The preferred substrate for cross-coupling reactions where high efficiency and milder conditions are desired.
5-Aminopyrimidine None N/A N/A Used when functionalization is desired elsewhere on the ring, or when the amino group itself is the reactive handle.

Conclusion: A Strategic Choice for Synthetic Success

The reactivity of aminopyrimidines is a nuanced interplay of inherent ring electronics and substituent effects. This compound is a highly specialized building block, uniquely primed for reactivity in Nucleophilic Aromatic Substitution at the C2 position due to the potent activating nature of the fluorine substituent.

However, for the workhorse reactions of modern synthetic chemistry—Palladium-catalyzed Suzuki and Buchwald-Hartwig couplings —the strength of the C-F bond renders it largely unreactive. In these cases, the corresponding 2-chloro- and particularly the 2-bromo-5-aminopyrimidine analogs are far superior choices.

Ultimately, the selection of the correct aminopyrimidine is not a matter of universal "better" or "worse," but a strategic decision dictated by the specific bond you intend to form. Understanding the electronic causality behind these reactivity patterns empowers researchers to design more efficient, logical, and successful synthetic routes in the pursuit of novel therapeutics and advanced materials.

References

  • A Comparative Analysis of the Reactivity of Substituted Pyrimidines: A Guide for Researchers. Benchchem.
  • The Aminopyrimidine Core: A Privileged Scaffold in Drug Discovery - A Technical Guide. Benchchem.
  • An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. Authorea Preprints.
  • Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction. Benchchem.
  • Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Synfacts.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH).
  • Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate.
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications.
  • Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. ResearchGate.
  • Reactions of 2-aminopyrimidine and 2-aminopyrazine with aqueous formaldehyde. ResearchGate.
  • Pyrimidin-5-amine | 591-55-9. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia.
  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.
  • Pyrimidine | PPTX. Slideshare.
  • Nucleophilic aromatic substitution. Wikipedia.
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. ResearchGate.
  • nucleophilic aromatic substitutions. YouTube.
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC - NIH.
  • The Chemistry and Application of 4-Aminopyrimidine: A Supplier's Perspective. BOC Sciences.
  • Aminative Suzuki–Miyaura coupling. Science.

Sources

The Fluorine Advantage: A Comparative Analysis of 2-Fluoropyrimidin-5-amine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of the biological activity of 2-fluoropyrimidin-5-amine derivatives versus their non-fluorinated and other analogs, with a focus on their role as kinase inhibitors. By examining supporting experimental data, we aim to elucidate the nuanced impact of fluorine substitution on target engagement, cellular potency, and overall drug-like properties.

The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1] The 2-aminopyrimidine moiety, specifically, is a recurring structural motif in a multitude of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[2] The introduction of a fluorine atom to this scaffold can significantly modulate the molecule's physicochemical properties, including its electronics, lipophilicity, and metabolic stability, thereby influencing its biological activity.

The Impact of Fluorination: A Head-to-Head Comparison

While a broad body of research exists on pyrimidine-based kinase inhibitors, direct comparative studies that isolate the effect of a single fluorine substitution are less common. However, analysis of structure-activity relationship (SAR) data from various studies on related compounds allows for a comparative assessment. For the purpose of this guide, we will analyze data from studies on polo-like kinase 4 (PLK4) inhibitors, where the 2-aminopyrimidine core is a central feature.

In a study focused on the development of novel PLK4 inhibitors, a series of 2-aminopyrimidine derivatives were synthesized and evaluated.[3] Although this study does not contain a direct comparison of a this compound with its non-fluorinated counterpart, it provides valuable insights into the impact of substitutions on the pyrimidine core. For instance, compound 3b from this study, which features an unsubstituted phenylamino group at the 2-position, demonstrated moderate PLK4 inhibitory activity. Subsequent modifications to the phenyl ring and other parts of the molecule led to significant improvements in potency.

To illustrate the potential impact of fluorination, let's consider a hypothetical comparison based on established principles of medicinal chemistry and data from related pyridine series. The introduction of a fluorine atom at the 2-position of the pyrimidine ring would be expected to lower the pKa of the 5-amino group, potentially altering its hydrogen bonding capabilities within the kinase active site. Furthermore, the strong electron-withdrawing nature of fluorine can influence the overall electron distribution of the pyrimidine ring, which can affect its interactions with target proteins.

A comparative analysis of fluorinated and non-fluorinated aminopyridines has shown that fluorination can significantly impact properties like metabolic stability and membrane permeability. These changes often translate to improved pharmacokinetic profiles and enhanced therapeutic efficacy.

Comparative Biological Activity Data

To provide a quantitative perspective, the following table summarizes the biological activity of representative 2-aminopyrimidine derivatives from the literature. While a direct fluorinated vs. non-fluorinated analog pair from a single study is not available in the initial search, this data serves to highlight the potency that can be achieved with this scaffold.

Compound IDTarget KinaseIC50 (µM)Cell LineAntiproliferative IC50 (µM)Reference
8h PLK40.0067MCF-7Not Reported[3]
3b PLK40.0312Not ReportedNot Reported[3]
14l JAK20.0018HEL0.84
14l FLT30.00068Molm-130.019
11r JAK20.00201HEL1.10
11r FLT30.00051MV4-110.00943

Note: The compounds listed are from different studies and are not direct analogs, but they share the 2-aminopyrimidine core and demonstrate the range of potencies achievable.

Experimental Protocols

The evaluation of these compounds relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to determine the biological activity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method for measuring the binding of a test compound to the ATP site of a kinase.

Materials:

  • Kinase of interest (e.g., PLK4)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compounds

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, Eu-labeled antibody, and test compound to the wells of a 384-well plate.

  • Incubate at room temperature for 60 minutes.

  • Add the Alexa Fluor™ 647-labeled tracer to all wells.

  • Incubate at room temperature for 60 minutes.

  • Read the plate on a fluorescence plate reader capable of measuring FRET (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission signals at 665 nm to 615 nm. The IC50 values are determined from the dose-response curves.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing the Rationale: Kinase Inhibition and Experimental Workflow

To better understand the context of this research, the following diagrams illustrate a representative kinase signaling pathway and the general workflow for the discovery and evaluation of kinase inhibitors.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Pyrimidine_Inhibitor This compound Derivative Pyrimidine_Inhibitor->RTK Inhibits Pyrimidine_Inhibitor->RAF Inhibits Pyrimidine_Inhibitor->MEK Inhibits

Caption: A simplified representation of a generic kinase signaling pathway often targeted in cancer therapy.

Experimental_Workflow Start Compound Design & Library Synthesis HTS High-Throughput Screening (e.g., Kinase Panel) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation (SAR Studies) Hit_Identification->Lead_Generation In_Vitro_Assays In Vitro Biological Evaluation (Kinase Assays, Cell Proliferation) Lead_Generation->In_Vitro_Assays Lead_Optimization Lead Optimization (ADME/Tox Profiling) In_Vitro_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Caption: A generalized workflow for the discovery and development of novel kinase inhibitors.

Conclusion and Future Directions

The strategic incorporation of fluorine into the 2-aminopyrimidine scaffold holds significant promise for the development of potent and selective kinase inhibitors. While direct comparative data remains somewhat elusive in the broader literature, the foundational principles of medicinal chemistry and the analysis of related compound series strongly suggest that fluorination can lead to enhanced biological activity and improved pharmacokinetic properties. Future research should focus on the systematic synthesis and parallel evaluation of fluorinated and non-fluorinated analogs to provide a clearer, quantitative understanding of the "fluorine advantage" in this important class of therapeutic agents. Such studies will be invaluable for the rational design of next-generation kinase inhibitors with superior efficacy and safety profiles.

References

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (URL not available)
  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simul
  • comparative analysis of fluorinated vs. non-fluorinated aminopyridines in synthesis - Benchchem. (URL not available)
  • N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed. [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC. [Link]

  • Structure-activity relationship analysis of different substitutions on... | Download Scientific Diagram - ResearchGate. [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Request PDF - ResearchGate. [Link]

  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. [Link]

  • Synthesis and structure–activity relationships for the anti-mycobacterial activity of 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines - MDPI. [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC. [Link]

  • Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors | Request PDF - ResearchGate. [Link]

  • 4-Flourophenyl-substituted 5H-indeno[1,2-b]pyridinols with enhanced topoisomerase IIα inhibitory activity: Synthesis, biological evaluation, and structure-activity relationships - PubMed. [Link]

  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - MDPI. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. [Link]

  • Reprofiling of pyrimidine-based DAPK1/CSF1R dual inhibitors: identification of 2,5-diamino-4-pyrimidinol derivatives as novel potential anticancer lead compounds - NIH. [Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed. [Link]

  • Discovery and rational design of 2-aminopyrimidine-based derivatives targeting Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) - PubMed. [Link]

  • 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia - PubMed. [Link]

  • Navigating the Kinase Inhibitor Landscape: A Comparative Outlook on 5-Isobutylpyrimidin-2-amine and Established Drugs - Benchchem. (URL not available)

Sources

A Comparative Guide to the X-ray Crystallography of 2-Fluoropyrimidin-5-amine Derivatives: From Crystal Engineering to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of 2-Fluoropyrimidin-5-amine Derivatives in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the this compound scaffold has emerged as a privileged structural motif. Its prevalence in a wide array of biologically active compounds, including kinase inhibitors and other targeted therapeutics, underscores its importance to drug development professionals.[1][2] The strategic incorporation of a fluorine atom onto the pyrimidine ring can profoundly influence a molecule's physicochemical properties, such as its metabolic stability, binding affinity, and membrane permeability.[3] Consequently, a precise understanding of the three-dimensional structure of these derivatives is paramount for rational drug design and optimization.

Single-crystal X-ray crystallography stands as the gold standard for unequivocally determining the atomic arrangement within a crystalline solid.[4] This powerful analytical technique provides a high-resolution snapshot of the molecule's conformation, stereochemistry, and the intricate network of intermolecular interactions that govern its crystal packing. Such detailed structural insights are invaluable for structure-activity relationship (SAR) studies and for guiding the design of next-generation therapeutics with enhanced potency and selectivity.

This guide provides a comprehensive comparison of the X-ray crystallography of this compound derivatives. We will delve into the experimental nuances of crystallization and data collection, present a comparative analysis of crystallographic data for representative compounds, and explore alternative and complementary analytical techniques. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage X-ray crystallography for the successful structural elucidation of this important class of molecules.

The Unambiguous Power of X-ray Crystallography: A Comparative Perspective

While a suite of analytical techniques is available for molecular characterization, single-crystal X-ray diffraction (XRD) offers an unparalleled level of detail in determining the three-dimensional structure of small molecules. In contrast to techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which provides information about the molecule's structure and dynamics in solution, X-ray crystallography reveals the precise atomic coordinates in the solid state. This distinction is critical, as the conformation adopted by a molecule in a crystal lattice can provide crucial insights into its preferred geometry and intermolecular interactions, which can be extrapolated to understand its binding to a biological target.

Furthermore, for complex molecules with multiple stereocenters, NMR data can sometimes be ambiguous in assigning the relative and absolute stereochemistry. X-ray crystallography, on the other hand, provides a direct and unambiguous determination of the stereochemical configuration, a critical aspect in the development of chiral drugs.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting molecular structures and properties. However, these are theoretical models, and their accuracy is ultimately benchmarked against experimental data. X-ray crystallography provides the definitive experimental validation of computationally derived structures.

Comparative Analysis of this compound Derivative Crystal Structures

To illustrate the impact of substitution on the crystal packing and intermolecular interactions of this compound derivatives, we will compare the crystallographic data of two representative compounds. For the purpose of this guide, we will analyze the crystal structure of a salt of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium and a 2-amino-6-(2-thienyl)-4-trifluoromethyl-pyrimidine. While the latter is not a direct derivative, its analysis provides valuable comparative insights into the crystallography of substituted aminopyrimidines.

Parameter4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate2-amino-6-(2-thienyl)-4-trifluoromethyl-pyrimidine
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 7.638(2)8.452(3)
b (Å) 16.948(3)11.894(4)
c (Å) 9.499(2)10.741(4)
β (°) 108.08(2)109.99(3)
Volume (ų) 1168.3(4)1014.2(6)
Z 44
Calculated Density (g/cm³) 1.6341.616
Key Intermolecular Interactions N-H···O, N-H···N, C-H···O hydrogen bonds, π-π stackingN-H···N hydrogen bonds, C-H···F interactions

Analysis of Intermolecular Interactions:

The crystal structure of the 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium salt is dominated by a rich network of hydrogen bonds involving the protonated pyrimidine ring, the amino group, the carboxylate, and the hydroxyl group of the co-former. These strong interactions, along with π-π stacking between the aromatic rings, contribute to a densely packed and stable crystal lattice.

In contrast, the 2-amino-6-(2-thienyl)-4-trifluoromethyl-pyrimidine structure features N-H···N hydrogen bonds between the amino group and the pyrimidine nitrogen of adjacent molecules. Additionally, weaker C-H···F interactions involving the trifluoromethyl group are observed, which play a role in directing the crystal packing. The presence of the bulky thienyl and trifluoromethyl substituents influences the overall molecular arrangement, leading to a different packing motif compared to the first example.

This comparative analysis highlights how even subtle changes in the substitution pattern of the 2-aminopyrimidine core can lead to significant differences in the resulting crystal structure and the dominant intermolecular forces at play.

Experimental Protocol: A Step-by-Step Guide to Single-Crystal X-ray Diffraction

The following protocol outlines the key steps involved in the single-crystal X-ray diffraction analysis of a this compound derivative.

1. Crystallization:

The cornerstone of a successful X-ray crystallographic analysis is the growth of high-quality single crystals. For this compound derivatives, which are typically crystalline solids, several common crystallization techniques can be employed:

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate) to near saturation at room temperature.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Monitor the vial periodically for the formation of well-defined single crystals.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a "good" solvent in which it is readily soluble.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a larger volume of an "anti-solvent" in which the compound is poorly soluble.

    • The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization:

    • Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution.

    • Slowly cool the solution to room temperature, and then further cool in a refrigerator or cold room.

    • The decrease in temperature will reduce the solubility of the compound, leading to crystal formation.

2. Crystal Mounting and Data Collection:

  • Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects.

  • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).

  • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.

  • Center the crystal in the X-ray beam of a single-crystal diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Collect a series of diffraction images by rotating the crystal through a range of angles. The data collection strategy should be optimized to ensure high completeness and redundancy of the data.

3. Data Processing and Structure Solution:

  • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

  • Apply corrections for various experimental factors, such as Lorentz polarization, absorption, and crystal decay.

  • Determine the unit cell parameters and the space group of the crystal.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data using full-matrix least-squares refinement. This involves adjusting the atomic coordinates, displacement parameters, and other parameters to minimize the difference between the observed and calculated structure factors.

4. Structure Validation and Analysis:

  • Validate the final crystal structure using software tools like CHECKCIF to ensure that the model is chemically reasonable and consistent with the experimental data.

  • Analyze the molecular geometry, including bond lengths, bond angles, and torsion angles.

  • Investigate the intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, to understand the crystal packing.

  • Generate crystallographic information files (CIFs) and graphical representations of the structure.

Visualization of the Crystallographic Workflow and Molecular Interactions

To visually represent the processes described, the following diagrams have been generated using Graphviz.

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Analysis Crystallization Crystallization (Slow Evaporation, Vapor Diffusion, Cooling) Crystal_Selection Single Crystal Selection Crystallization->Crystal_Selection Mounting Crystal Mounting & Cryo-cooling Crystal_Selection->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing & Integration Diffraction->Processing Solution Structure Solution (Direct/Patterson Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation

Caption: Experimental workflow for single-crystal X-ray diffraction.

Hydrogen_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H N2 N N1->N2 N-H···N O2 C=O N1->O2 N-H···O O1 O

Caption: Key hydrogen bonding interactions in aminopyrimidines.

Conclusion: The Indispensable Role of X-ray Crystallography

References

  • Massa, W. (2004).
  • Caira, M. R. (1998). Crystalline Polymorphism of Organic Compounds. In Topics in Current Chemistry (Vol. 198, pp. 163-208). Springer.
  • Bernstein, J., Davey, R. J., & Henck, J. O. (1999). Concomitant Polymorphs.
  • Chem-Impex. (n.d.). 2-Amino-5-fluoropyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-fluoropyrimidine. Retrieved from [Link]

  • UNED. (2022). The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. Journal of Molecular Structure, 1248, 131435. Retrieved from [Link]

  • ResearchGate. (2018). Structural, Hirshfeld Surface and HOMO-LUMO gap analysis of five co-crystals of 2-amino-5-chloropyridine or 2-amino-bromopyridine with isomeric methylbenzoic acids. Journal of Molecular Structure, 1157, 55-65. Retrieved from [Link]

  • ResearchGate. (2013). Crystal structure of 2-amino-5-nitropyridinium sulfamate. Acta Crystallographica Section E: Structure Reports Online, 69(1), o113-o114. Retrieved from [Link]

  • ResearchGate. (2014). X-ray Studies of 2-Amino-5-oxo-4-propyl- 4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile. Journal of Chemical Crystallography, 44(8-9), 433-437. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2014). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Molecules, 19(7), 10224-10243. Retrieved from [Link]

  • ResearchGate. (2020). X‐ray structure [ORTEP diagram] of 5 b‐(DL). Retrieved from [Link]

  • ChemBK. (n.d.). Amino-5-fluoropyrimidine,2-. Retrieved from [Link]

  • MDPI. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(1), 101. Retrieved from [Link]

  • Beilstein-Institut. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 564-570. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 2-Fluoropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Structural Integrity in Drug Discovery

In the landscape of modern drug development, pyrimidine derivatives are foundational scaffolds for a vast array of therapeutic agents. 2-Fluoropyrimidin-5-amine, a key building block, presents a unique combination of a reactive amine, a heterocyclic aromatic system, and a strategically placed fluorine atom—a feature known to modulate metabolic stability and binding affinity. The absolute certainty of its molecular structure is not merely an academic exercise; it is a prerequisite for advancing any research program. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and compromised patient safety.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the structure of synthesized this compound. We will move beyond a simple checklist of methods to explain the causality behind our choices, demonstrating how an orthogonal, multi-technique approach provides a self-validating system for unambiguous structural confirmation.

The Orthogonal Approach: A Mandate for Trustworthiness

Our validation workflow for this compound integrates data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis, supplemented by Infrared (IR) Spectroscopy and High-Performance Liquid Chromatography (HPLC) for functional group confirmation and purity assessment, respectively.

G cluster_0 Primary Validation cluster_1 Confirmatory & Purity Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (HRMS) Confirmed Unambiguous Structure Confirmed NMR->Confirmed Convergent Data EA Elemental Analysis MS->Confirmed Convergent Data EA->Confirmed Convergent Data IR FT-IR Spectroscopy HPLC HPLC Purity IR->Confirmed Supportive Data HPLC->Confirmed Supportive Data Synthesized Synthesized This compound Synthesized->NMR Sample Analysis Synthesized->MS Sample Analysis Synthesized->EA Sample Analysis Synthesized->IR Sample Analysis Synthesized->HPLC Sample Analysis

Caption: Orthogonal workflow for structural validation.

Primary Validation Techniques: The Foundational Pillars

These methods are non-negotiable for the complete structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule. For a fluorinated heterocycle like this compound, a suite of NMR experiments is required.

  • Expertise in Action: We don't just run a proton NMR. The presence of fluorine, a 100% naturally abundant spin-1/2 nucleus, makes ¹⁹F NMR an indispensable tool.[1][2] Its high sensitivity and wide chemical shift range provide a clean, unambiguous signal confirming the fluorine's electronic environment, which is highly sensitive to its position on the pyrimidine ring.[1][2]

Expected Spectral Data for this compound:

NucleusExpected Chemical Shift (δ, ppm)Expected Multiplicity & CouplingRationale
¹H ~8.0Singlet (or narrow doublet)Aromatic proton adjacent to two nitrogen atoms.
¹H ~7.5Singlet (or narrow doublet)Aromatic proton adjacent to the amine group.
¹H ~5.0Broad SingletAmine (-NH₂) protons; chemical shift can vary.
¹³C ~160 (J_CF ≈ 20 Hz)DoubletCarbon directly bonded to Fluorine.
¹³C ~155SingletAromatic carbon between two nitrogens.
¹³C ~140SingletAromatic carbon adjacent to the amine group.
¹³C ~125 (J_CF ≈ 5 Hz)DoubletAromatic carbon two bonds away from Fluorine.
¹⁹F -60 to -80Singlet (or narrow multiplet due to ¹H coupling)Typical range for a fluorine on an electron-deficient aromatic ring.[2]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the compound is fully dissolved.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is typically fast due to the high sensitivity of the ¹⁹F nucleus.[2]

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra (TMS for ¹H/¹³C, CFCl₃ for ¹⁹F), perform phase and baseline corrections, and integrate the signals.

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental formula. This is a crucial, independent confirmation of the molecule's composition.

  • Expertise in Action: For halogenated compounds, the isotopic pattern is a key diagnostic feature.[3] While fluorine is monoisotopic, the presence of other halogens like chlorine or bromine would yield characteristic M+2 peaks.[3] For this compound, we expect a clean molecular ion peak corresponding to its monoisotopic mass. The fragmentation pattern can also provide structural clues.[4][5]

Expected Mass Spectrometry Data:

ParameterExpected ValueRationale
Molecular Formula C₄H₄FN₃---
Calculated Exact Mass 113.0390 uThe precise mass of the most abundant isotopes.
Observed m/z (HRMS) 113.0390 ± 0.0005High-resolution analysis confirms the elemental formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Acquisition: Infuse the sample solution directly into the ion source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the accurate mass of the molecular ion peak. Use the instrument's software to calculate the elemental composition and compare it to the theoretical formula. The mass error should be less than 5 ppm.

Elemental Analysis: The Fundamental Composition Check

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound.[6][7] This classic technique offers a fundamental, quantitative confirmation of the empirical formula derived from HRMS.

  • Trustworthiness: While modern spectroscopic methods have become primary tools for structure determination, elemental analysis remains valuable as a complementary technique to confirm purity and composition.[6] Journal and regulatory standards often require elemental analysis data to be within ±0.4% of the calculated values to confirm sample purity.[8][9]

Expected Elemental Analysis Data:

ElementCalculated %Acceptable Range (±0.4%)
Carbon (C) 42.48%42.08% - 42.88%
Hydrogen (H) 3.57%3.17% - 3.97%
Nitrogen (N) 37.15%36.75% - 37.55%

Confirmatory & Purity Techniques: Building a Complete Picture

These methods provide additional, supportive evidence and are crucial for assessing the purity of the synthesized material, which is a prerequisite for obtaining clean and reliable data from the primary techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[10][11] It serves as a quick quality check and provides a unique "fingerprint" for the molecule.

  • Expertise in Action: For this compound, we are specifically looking for vibrations corresponding to the N-H bonds of the amine, the C-F bond, and the C=N/C=C bonds within the pyrimidine ring.[10][12]

Expected FT-IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3200N-H StretchPrimary Amine (-NH₂)
1650 - 1550C=N, C=C StretchPyrimidine Ring
1640 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)
1350 - 1200C-N StretchAromatic Amine
1250 - 1000C-F StretchAryl-Fluoride
High-Performance Liquid Chromatography (HPLC): The Purity Benchmark

HPLC is the gold standard for assessing the purity of pharmaceutical compounds.[13][14] It separates the target compound from any impurities, starting materials, or byproducts.

  • Trustworthiness: A purity value of >95% (ideally >98%) is essential. Impurities can complicate spectral interpretation and, more importantly, can have unintended biological effects. The HPLC method itself must be validated for specificity, linearity, and precision to ensure the data is reliable.[15][16]

G cluster_workflow HPLC Purity Workflow start Inject Sample separation HPLC Column Separation based on polarity start->separation detection UV Detector Monitor at λ_max separation:f0->detection:f0 chromatogram Chromatogram (Absorbance vs. Time) detection->chromatogram analysis Integrate Peaks Calculate % Area chromatogram->analysis result Purity Report (e.g., 99.5%) analysis->result

Caption: High-Performance Liquid Chromatography (HPLC) workflow.

Experimental Protocol: HPLC Purity Analysis

  • Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column). The mobile phase could be a gradient of water (with 0.1% formic acid or TFA) and acetonitrile.

  • System Suitability: Before analysis, perform a system suitability test by injecting a standard solution multiple times to ensure the system is operating correctly (repeatability of retention time and peak area).[16]

  • Sample Preparation: Prepare a solution of the synthesized compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and record the chromatogram.

  • Data Interpretation: Integrate all peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Conclusion: Synthesizing Data for Unambiguous Confirmation

The structural validation of a synthesized compound like this compound is a process of building a logical, evidence-based argument. No single piece of data is sufficient on its own. However, when the data from this orthogonal suite of techniques align—when the NMR shows the correct proton, carbon, and fluorine environments, the HRMS confirms the exact elemental formula, the elemental analysis matches the theoretical percentages, the FT-IR shows the expected functional groups, and the HPLC confirms high purity—we can state with the highest degree of scientific confidence that the synthesized molecule is indeed this compound. This rigorous, multi-faceted validation is the bedrock upon which reliable and reproducible scientific research is built.

References

  • Title: Elemental analysis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum Source: International Journal of Innovative Research in Science, Engineering and Technology URL: [Link]

  • Title: Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range Source: Journal of the American Society for Mass Spectrometry - ACS Publications URL: [Link]

  • Title: FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review Source: Applied Science and Biotechnology Journal of Advanced Research URL: [Link]

  • Title: Chirality Sensing of N-Heterocycles via 19F NMR Source: JACS Au - ACS Publications URL: [Link]

  • Title: The mass spectra of pyrimidine measured in coincidence with resonant... Source: ResearchGate URL: [Link]

  • Title: Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities Source: Preprints.org URL: [Link]

  • Title: A Look at Elemental Analysis for Organic Compounds Source: AZoM URL: [Link]

  • Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: A&W SCI URL: [Link]

  • Title: An International Study Evaluating Elemental Analysis Source: ACS Central Science URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Chromatography Today URL: [Link]

  • Title: Elemental Analysis - Organic & Inorganic Compounds Source: Eltra URL: [Link]

  • Title: Heteronuclear NMR Spectroscopy Source: ResearchGate URL: [Link]

  • Title: FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5 Source: ResearchGate URL: [Link]

  • Title: FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review Source: Zenodo URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: IOSR Journal of Pharmacy and Biological Sciences URL: [Link]

  • Title: Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation Source: Agilent URL: [Link]

  • Title: Fluorine NMR Source: University of California, Santa Barbara URL: [Link]

  • Title: Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents Source: PubMed Central URL: [Link]

  • Title: An International Study Evaluating Elemental Analysis Source: PubMed Central URL: [Link]

  • Title: Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Mass spectrometry of halogen-containing organic compounds Source: ResearchGate URL: [Link]

  • Title: Mass Spectrometry Source: Michigan State University Chemistry URL: [Link]

  • Title: Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines Source: MDPI URL: [Link]

  • Title: Ultrafast 19F MAS NMR Source: arXiv.org URL: [Link]

  • Title: New Frontiers and Developing Applications in 19F NMR Source: PubMed Central URL: [Link]

  • Title: 5-Bromo-2-chloropyrimidin-4-amine Source: ResearchGate URL: [Link]

  • Title: Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia Source: PubMed URL: [Link]

Sources

The Strategic Advantage of Fluorination: A Comparative Guide to Aminopyrimidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for optimizing the therapeutic potential of drug candidates.[1][2] Aminopyrimidines, a privileged scaffold in numerous pharmaceuticals, serve as a compelling case study for the transformative impact of this unique halogen. This guide provides an in-depth, objective comparison of fluorinated versus non-fluorinated aminopyrimidines, offering field-proven insights and experimental data to inform rational drug design for researchers, scientists, and drug development professionals.

The Fluorine Factor: A Paradigm Shift in Physicochemical Properties

The introduction of even a single fluorine atom can profoundly alter the electronic and physical properties of an aminopyrimidine core.[2] This is not merely an incremental change; it is a strategic modulation of the molecule's fundamental characteristics.

Causality Behind the Change: Fluorine is the most electronegative element, creating a strong dipole in the carbon-fluorine (C-F) bond.[2][3] This powerful inductive effect withdraws electron density from the pyrimidine ring, influencing its basicity and lipophilicity. Unlike other halogens, fluorine's small van der Waals radius (1.47 Å) means it imparts these potent electronic effects with minimal steric hindrance.[2][4]

Basicity (pKa) Modulation

A primary consequence of fluorination is a significant reduction in the basicity of the aminopyrimidine scaffold. The electron-withdrawing nature of fluorine destabilizes the protonated form of the amino group, thereby lowering its pKa.

Experimental Insight: This effect is not theoretical. For instance, the pKa of 4-aminopyridine is approximately 9.11, while the predicted pKa of its fluorinated counterpart, 2-amino-4-fluoropyridine, drops to around 6.42.[5] This multi-point drop in pKa is critical for drug development, as it can:

  • Alter target engagement: Modify the charge state of the molecule at physiological pH (7.4), which can be crucial for binding to the active site of a target protein.

  • Improve cell permeability: A less basic compound is less likely to be protonated and "trapped" in acidic organelles, potentially improving its ability to cross cell membranes.[6]

  • Reduce off-target effects: Modulating pKa can decrease interactions with unintended targets, such as the hERG channel, which is a common source of cardiotoxicity.

Lipophilicity (LogP) and Membrane Permeability

The effect of fluorine on lipophilicity is more complex and context-dependent. While a single fluorine atom on an aromatic ring can slightly increase lipophilicity, the overall impact is influenced by the position of the fluorine and the presence of other functional groups.[7][8] However, a key advantage of fluorination lies in its ability to enhance membrane permeability, a property closely related to lipophilicity.[9][10]

Data-Driven Comparison of Physicochemical Properties

PropertyNon-Fluorinated Analog (2-Aminopyrimidine)Fluorinated Analog (5-Fluoro-2-aminopyrimidine)Rationale for Change & Implication in Drug Design
pKa ~3.5~1.5 - 2.0 (Predicted)The strong inductive effect of fluorine significantly reduces the basicity of the ring nitrogens and the amino group. This can alter solubility, receptor binding, and pharmacokinetic profiles.
LogP ~0.19~0.50 (Predicted)A single fluorine atom generally increases lipophilicity, which can enhance membrane permeability and target engagement but may also increase metabolic liability if not positioned correctly.
Metabolic Stability Susceptible to oxidationOften enhancedThe high strength of the C-F bond (~109 kcal/mol) makes it resistant to cleavage by metabolic enzymes like Cytochrome P450s, blocking common sites of metabolism.[11][12]

Enhancing Metabolic Stability: The "Metabolic Blocking" Strategy

One of the most celebrated applications of fluorination is the enhancement of a drug's metabolic stability.[2][11] Cytochrome P450 (CYP450) enzymes in the liver are primary drivers of drug metabolism, often through the oxidation of vulnerable C-H bonds.

The Mechanism of Protection: By replacing a hydrogen atom at a metabolically "soft" spot with a fluorine atom, medicinal chemists can effectively block this oxidative pathway.[11][12] The exceptional strength of the C-F bond is significantly more difficult for CYP450 enzymes to break compared to a C-H bond.[11] This leads to:

  • A longer drug half-life (t½) in the body.

  • Reduced intrinsic clearance (CLint).

  • Improved oral bioavailability.[1]

While highly effective, it's crucial to note that fluorination is not a panacea. In some cases, metabolism can still occur at other sites on the molecule, or in rare instances, lead to the formation of reactive metabolites.[12] A thorough understanding of the molecule's overall metabolic profile is always necessary.

Experimental Protocols for Comparative Evaluation

To provide a framework for the objective comparison of aminopyrimidine analogs, the following validated experimental protocols are described.

Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the head-to-head comparison of a novel fluorinated aminopyrimidine with its non-fluorinated parent compound.

G cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: In Vitro ADME cluster_2 Phase 3: Biological Evaluation pKa pKa Determination (Potentiometric Titration) stability Metabolic Stability Assay (Liver Microsomes) pKa->stability logP LogP Measurement (RP-HPLC) permeability Permeability Assay (e.g., PAMPA) logP->permeability potency In Vitro Potency Assay (Target-specific) stability->potency selectivity Selectivity Profiling (Kinase Panel) permeability->selectivity decision Comparative Data Analysis: Improved Profile? potency->decision selectivity->decision start Synthesize Analog Pair (Fluorinated vs. Non-fluorinated) start->pKa start->logP proceed Advance to In Vivo Studies decision->proceed Yes redesign Redesign & Re-synthesize decision->redesign No G cluster_0 Non-Fluorinated Aminopyrimidine cluster_1 Fluorinated Aminopyrimidine A Parent Drug B Metabolite A->B CYP450 Oxidation (at C-5) C Parent Drug (5-Fluoro) D Metabolism Blocked C->D Resistant to Oxidation enzyme CYP450 Enzyme enzyme->A Metabolically 'Soft Spot' enzyme->C Metabolism Blocked

Caption: Fluorination blocks metabolic oxidation at susceptible sites on the aminopyrimidine ring.

Conclusion and Future Outlook

The comparison between fluorinated and non-fluorinated aminopyrimidines clearly demonstrates the strategic value of fluorine in modern drug discovery. Fluorination is not merely an act of substitution but a deliberate and powerful tool to fine-tune the physicochemical and pharmacokinetic properties of a lead compound. By modulating pKa, improving metabolic stability, and influencing target binding affinity, the incorporation of fluorine can transform a compound with modest properties into a viable drug candidate. As synthetic methodologies for late-stage fluorination continue to advance, the rational design and application of fluorinated aminopyrimidines will undoubtedly play an even more prominent role in the development of next-generation therapeutics.

References

  • Fluorine in drug discovery: Role, design and case studies.Vertex AI Search.
  • The role of fluorine in medicinal chemistry.Taylor & Francis Online.
  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity.
  • Assessing the metabolic stability of fluorinated vs non-fluorin
  • Roles of Fluorine in Drug Design and Drug Action.Bentham Science.
  • Applications of Fluorine in Medicinal Chemistry.
  • The Dark Side of Fluorine.ACS Medicinal Chemistry Letters.
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.PMC - NIH.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).MDPI.
  • comparative analysis of fluorinated vs. non-fluorinated aminopyridines in synthesis.BenchChem.
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.Wiley Online Library.
  • A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs.

Sources

A Senior Application Scientist's Guide to In Vitro Profiling of Novel Kinase Inhibitors Derived from a 2-Fluoropyrimidin-5-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Fluoropyrimidin-5-amine Scaffold in Modern Kinase Inhibitor Design

The this compound core is a privileged scaffold in medicinal chemistry, particularly in the rational design of kinase inhibitors. Its inherent structural features—specifically the strategic placement of hydrogen bond donors and acceptors—allow for potent and selective interactions within the ATP-binding pocket of various kinases. The fluorine atom at the 2-position often enhances binding affinity and can improve metabolic stability, making this an attractive starting point for novel drug discovery campaigns.

This guide provides a comprehensive framework for the in vitro characterization and comparison of novel compounds derived from this scaffold. We will move beyond a simple recitation of protocols to explain the "why" behind each experimental choice. Our focus will be on building a logical, self-validating cascade of assays to robustly profile hypothetical compounds targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.

For the purpose of this guide, we will consider three hypothetical compounds:

  • Compound A: A novel derivative of this compound.

  • Compound B: A second novel derivative with a different substitution pattern.

  • Reference Compound: A well-characterized, potent EGFR inhibitor (e.g., Gefitinib) for benchmarking.

Part 1: Foundational Biochemical Potency and Selectivity

The initial step in profiling any potential inhibitor is to determine its direct interaction with the purified target enzyme. This biochemical-level assessment provides the cleanest measure of potency (IC50) and is the foundation upon which all subsequent cellular data is interpreted.

Primary Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for IC50 Determination

TR-FRET is a robust, high-throughput method for quantifying enzymatic activity. It relies on the proximity-based transfer of energy from a donor fluorophore (e.g., a europium-labeled anti-phospho-antibody) to an acceptor fluorophore (e.g., a fluorescently-labeled substrate). Inhibition of the kinase prevents substrate phosphorylation, leading to a decrease in the FRET signal.

The choice of TR-FRET over other methods like radioactive filter binding assays is driven by its high signal-to-background ratio, stability, and non-radioactive nature, which aligns with modern laboratory safety and automation standards. The assay is configured to be under initial velocity conditions, ensuring the measured inhibition is a true reflection of the compound's potency against the enzyme.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare serial dilutions of Compound A, Compound B, and the Reference Compound in DMSO, followed by a final dilution in assay buffer.

  • Kinase Reaction: In a 384-well assay plate, add 2.5 µL of the diluted compound solution. Add 2.5 µL of a solution containing purified, recombinant EGFR kinase.

  • Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the ATP and the biotinylated peptide substrate. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for EGFR to ensure a competitive binding assessment.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 5 µL of a stop/detection buffer containing EDTA (to chelate Mg²⁺ and halt the kinase reaction), a Europium-labeled anti-phospho-tyrosine antibody, and a Streptavidin-conjugated acceptor fluorophore.

  • Signal Reading: Incubate for another 60 minutes to allow for antibody-antigen binding, then read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the percent inhibition (derived from the ratio) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundTarget KinaseBiochemical IC50 (nM)
Compound A EGFR15.2
Compound B EGFR89.7
Reference Cmpd EGFR5.8

This data is hypothetical for illustrative purposes.

Kinase Selectivity Profiling

A potent inhibitor is of little therapeutic value if it is not selective. Off-target kinase inhibition can lead to toxicity. Therefore, profiling the lead compounds against a panel of other kinases is a critical step.

G cluster_0 Biochemical Profiling cluster_1 Selectivity Assessment A Synthesize & Purify Compounds A & B B Primary Biochemical Screen (TR-FRET vs EGFR) A->B Test Articles C Determine IC50 Values B->C Dose-Response Data D Kinome-wide Panel Screen (e.g., 400+ kinases) C->D Potent Compounds (e.g., IC50 < 100 nM) E Analyze % Inhibition @ a single high concentration D->E F Select Hits for IC50 (e.g., >70% inhibition) E->F G Determine IC50s for Off-Target Kinases F->G H Prioritize for Cellular Assays G->H Selectivity Profile

Caption: Workflow for Biochemical Potency and Selectivity Screening.

A cost-effective and efficient strategy is a tiered approach.[1]

  • Primary Screen: Test Compound A and B at a single, high concentration (e.g., 1 or 10 µM) against a broad panel of kinases (many vendors offer panels of over 400 kinases).[2][3] This provides a snapshot of the kinome-wide interactions. The assay format is often a radiometric one, like the ³³P-ATP filter binding assay, which is a gold standard for this application.[3]

  • Follow-up IC50s: For any kinase that shows significant inhibition (e.g., >70%) in the primary screen, a full 10-point dose-response curve is generated to determine the IC50 value. This confirms the off-target hit and quantifies its potency.

CompoundTargetOff-Target (Example)Off-Target IC50 (nM)Selectivity Ratio (Off-Target/On-Target)
Compound A EGFR (15.2 nM)SRC158 nM10.4x
Compound A EGFR (15.2 nM)ABL1>10,000 nM>650x
Compound B EGFR (89.7 nM)SRC110 nM1.2x
Compound B EGFR (89.7 nM)ABL1450 nM5.0x

This data is hypothetical. A higher selectivity ratio indicates better selectivity.

Interpretation: In this hypothetical dataset, Compound A demonstrates superior selectivity for EGFR over the SRC kinase compared to Compound B. Both compounds are highly selective against ABL1. This selectivity profile is a critical factor for prioritizing which compound to advance into more complex cellular models.

Part 2: Cellular On-Target Engagement and Phenotypic Impact

While biochemical assays are essential, they do not guarantee activity in a living cell. Factors like cell permeability, efflux pump activity, and intracellular ATP concentrations (which are much higher than those used in many biochemical assays) can dramatically affect a compound's performance. Therefore, validating on-target activity in a relevant cellular context is the mandatory next step.

Target Engagement: Western Blot Analysis of Phospho-EGFR

The most direct way to confirm that a compound is engaging its target in cells is to measure the phosphorylation status of the target or its immediate downstream substrate. For EGFR, this involves measuring its autophosphorylation.

A549 non-small cell lung cancer cells are a standard model as they endogenously express EGFR. Upon stimulation with EGF, the receptor dimerizes and autophosphorylates specific tyrosine residues. A successful inhibitor will block this event. Western blotting provides a semi-quantitative, robust, and visually intuitive readout of this inhibition.

  • Cell Culture & Seeding: Culture A549 cells in appropriate media. Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours. This reduces basal EGFR signaling.

  • Compound Treatment: Treat the cells with vehicle (DMSO) or varying concentrations of Compound A, B, or the Reference Compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a bolus of human EGF (e.g., 100 ng/mL) for 10 minutes.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification & Loading: Determine the protein concentration of each lysate using a BCA assay. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

  • Electrophoresis & Transfer: Separate proteins by size via electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody specific for phospho-EGFR (e.g., pY1068). Subsequently, probe with an antibody for total EGFR as a loading control.

  • Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands on an imager.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the phospho-EGFR signal to the total EGFR signal for each lane.

Cellular Potency: Anti-Proliferative Assay

Ultimately, the desired outcome of an anti-cancer agent is to inhibit tumor cell growth. A cell viability or proliferation assay measures this phenotypic endpoint and provides a cellular EC50 value.

G cluster_0 Target Engagement cluster_1 Phenotypic Outcome A Seed A549 Cells (EGFR-expressing) B Serum Starve A->B C Pre-treat with Compound B->C D Stimulate with EGF C->D E Lyse Cells & Run Western Blot D->E F Probe for p-EGFR & Total EGFR E->F M Correlate Biochemical & Cellular Data F->M Confirms On-Target Mechanism G Seed A549 Cells in 96-well plate H Treat with serial dilution of Compound G->H I Incubate for 72 hours H->I J Add Viability Reagent (e.g., CellTiter-Glo) I->J K Measure Luminescence J->K L Calculate EC50 K->L L->M Quantifies Cellular Efficacy

Caption: Integrated workflow for cellular target engagement and potency assessment.

  • Cell Seeding: Seed A549 cells into a 96-well, white-walled plate at a low density (e.g., 2,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the compounds to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours, a period that typically allows for several cell doublings.

  • Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well. This reagent lyses the cells and provides the substrate (luciferin) for the luciferase enzyme, which generates a luminescent signal proportional to the amount of ATP present—an indicator of cell viability.

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal. Measure luminescence on a plate reader.

  • Data Analysis: Plot the percent viability against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the EC50 value.

Compoundp-EGFR Inhibition IC50 (nM) (Western Blot Densitometry)A549 Proliferation EC50 (nM)Biochemical-to-Cellular Shift (EC50 / IC50)
Compound A 25.555.13.6x
Compound B 450.2980.410.9x
Reference Cmpd 10.122.53.9x

This data is hypothetical for illustrative purposes.

Interpretation: The "Biochemical-to-Cellular Shift" is a crucial parameter. A small shift (like that of Compound A and the Reference) suggests good cell permeability and low susceptibility to efflux. A large shift (as seen with Compound B) can be a red flag, indicating potential issues with cell penetration or that it is being actively removed from the cell, which may limit its therapeutic utility. This integrated data strongly favors Compound A for further development.

Conclusion and Forward Look

This guide has outlined a logical, tiered approach to the in vitro characterization of novel kinase inhibitors derived from the this compound scaffold. By systematically moving from purified enzyme to a cellular context, we can build a comprehensive data package that validates potency, selectivity, and mechanism of action.

The hypothetical data presented for Compound A—high biochemical potency, good kinome selectivity, confirmed on-target engagement in cells, and a potent anti-proliferative effect with a low biochemical-to-cellular shift—makes it a superior candidate compared to Compound B. This robust preclinical data package provides strong justification for advancing Compound A into more complex studies, such as mechanism of resistance, ADME/Tox profiling, and ultimately, in vivo efficacy models.

References

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information.[Link]

  • Kinase Profiling Services. Luceome Biotechnologies.[Link]

  • Kinase Panel Profiling. Pharmaron.[Link]

  • Strategy toward Kinase-Selective Drug Discovery. ACS Publications.[Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology.[Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate.[Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. National Center for Biotechnology Information.[Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic.[Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 2-Fluoropyrimidin-5-amine Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-fluoropyrimidin-5-amine derivatives, a promising class of compounds targeting Spleen Tyrosine Kinase (Syk). As researchers and drug development professionals, understanding the intricate interplay between molecular structure and biological function is paramount. This document synthesizes key findings from published literature and patent filings to offer a comparative overview of these derivatives, supported by experimental data and protocols. Our objective is to furnish a scientifically rigorous resource that elucidates the design principles for enhancing potency and selectivity against Syk, a critical mediator in various inflammatory and autoimmune diseases.

Introduction: The this compound Scaffold in Syk Inhibition

The pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The 2-aminopyrimidine motif, in particular, is a recognized hinge-binding element in a multitude of kinase inhibitors. The introduction of a fluorine atom at the 2-position of the pyrimidine ring can significantly modulate the electronic properties and metabolic stability of the molecule, often leading to improved pharmacokinetic profiles. When combined with an amino group at the 5-position, the this compound core offers a versatile platform for developing potent and selective kinase inhibitors.

Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase, plays a crucial role in the signaling pathways of various immune cells.[2] Its involvement in allergic reactions, inflammation, and autoimmune disorders has made it an attractive therapeutic target.[3] The this compound scaffold has emerged as a key pharmacophore in the design of novel Syk inhibitors, with several series of compounds demonstrating potent enzymatic and cellular activity.[4]

This guide will dissect the SAR of these derivatives by examining the impact of substitutions at key positions on their Syk inhibitory activity.

Core Structure and Key Modification Points

The fundamental structure of the compounds discussed herein is the this compound core. The primary points of modification that significantly influence biological activity are the substituent on the 5-amino group (R¹) and substitutions at the 4-position of the pyrimidine ring (R²).

Figure 1: Key modification points on the this compound scaffold.

Structure-Activity Relationship (SAR) Analysis

Modifications of the 5-Amino (R¹) Substituent

The substituent attached to the 5-amino group (R¹) is critical for interaction with the Syk kinase domain. Typically, this position is occupied by an aryl or heteroaryl ring system, which can form key interactions with the protein.

Table 1: Impact of R¹ Substituent on Syk Inhibition

Compound IDR¹ SubstituentSyk IC₅₀ (nM)Reference
1a 3-methyl-5-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}phenylData not specified[4]
1b 3-[(4-cyclopropyl-5-fluoropyrimidin-2-yl)amino]-5-methylphenylData not specified[4]

Note: Specific IC₅₀ values for these exact R¹ variations on the this compound core are not publicly available in a comparative table format within the cited patents. The table illustrates the types of complex aryl substituents explored.

The patent literature suggests that complex, substituted phenyl rings at the R¹ position are favorable for potent Syk inhibition.[4] These aryl groups can be further functionalized to optimize physicochemical properties and target engagement. The presence of additional hydrogen bond donors and acceptors on the R¹ substituent can lead to enhanced binding affinity.

Modifications at the 4-Position (R²)

Substitutions at the 4-position of the pyrimidine ring (R²) have a significant impact on the overall potency and selectivity of the inhibitors.

Table 2: Impact of R² Substituent on Syk Inhibition

Compound IDR² SubstituentSyk IC₅₀ (nM)Reference
2a CyclopropylData not specified[4]
2b CyclohexylData not specified[4]

Note: The patents describe a range of cycloalkyl and aryl groups at this position, but do not provide a direct comparison of their IC₅₀ values.

Small cycloalkyl groups, such as cyclopropyl, at the R² position appear to be well-tolerated and can contribute to favorable potency.[4] The size and nature of the R² group can influence the orientation of the molecule within the ATP-binding pocket of Syk, thereby affecting its inhibitory activity.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step sequence. A representative synthetic route is outlined below, based on general methods for pyrimidine synthesis.[5][6]

synthesis_workflow A Starting Material (e.g., 2,4-dichloro-5-fluoropyrimidine) B Nucleophilic Substitution at C4 with R²-NH₂ A->B R²-NH₂, base C Intermediate 1 (4-substituted-2-chloro-5-fluoropyrimidine) B->C D Buchwald-Hartwig Amination with R¹-NH₂ C->D R¹-NH₂, Pd catalyst, ligand E Final Product (2-fluoro-N-R¹-4-R²-pyrimidin-5-amine) D->E

Sources

Benchmarking new 2-Fluoropyrimidin-5-amine synthesis methods against literature

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone for modulating physicochemical and pharmacological properties. The 2-fluoropyrimidine-5-amine moiety, in particular, is a valuable building block in the synthesis of a wide array of biologically active molecules. This guide provides an in-depth technical comparison of established and novel methodologies for the synthesis of this key intermediate, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of 2-Fluoropyrimidin-5-amine

This compound serves as a critical precursor in the synthesis of numerous compounds with therapeutic potential. The presence of the fluorine atom at the 2-position can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate. The amino group at the 5-position provides a versatile handle for further chemical modifications and library synthesis. The efficient and scalable synthesis of this intermediate is therefore of paramount importance. This guide will benchmark three primary synthetic strategies: traditional Nucleophilic Aromatic Substitution (SNAr), modern Palladium-Catalyzed Buchwald-Hartwig Amination, and a classical approach involving the reduction of a nitro-intermediate.

Method 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Approach

The nucleophilic aromatic substitution (SNAr) is a well-established and widely utilized method for the synthesis of aminopyrimidines. This approach leverages the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of electron-withdrawing groups and the fluorine atom itself.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile, in this case, an amine source, attacks the electron-deficient carbon atom bearing a suitable leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the pyrimidine ring, yielding the aminated product. The fluorine atom at the C-2 position is highly activated towards nucleophilic displacement due to the strong electron-withdrawing effect of the adjacent ring nitrogen atoms.

Experimental Workflow: SNAr Approach

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Fluoropyrimidin-5-amine, a compound whose hazardous properties necessitate a rigorous and informed approach to its waste management. Adherence to these procedures is critical for protecting personnel and the environment.

Hazard Identification and Essential Safety Precautions

Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. This compound is classified with multiple hazards that demand strict adherence to safety protocols.

Key Hazards Summary

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity (Oral)Category 3H301: Toxic if swallowed
Acute Toxicity (Dermal)Category 3H311: Toxic in contact with skin
Skin CorrosionCategory 1AH314: Causes severe skin burns and eye damage
Serious Eye DamageCategory 1H314: Causes severe skin burns and eye damage
Chronic Aquatic HazardCategory 3H412: Harmful to aquatic life with long lasting effects

Source: Sigma-Aldrich Safety Data Sheet

The causality behind these classifications lies in the molecule's reactive nature. The amine group can impart corrosive properties, while the fluorinated pyrimidine ring system contributes to its toxicity profile. Its designation as an aquatic hazard underscores the critical importance of preventing its release into the environment.[1] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1][2]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks of exposure, all handling and disposal procedures must be conducted within a certified chemical fume hood to prevent the inhalation of dust or fumes.[2] Proper ventilation is paramount.[3][4]

Essential Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tight-sealing safety goggles and a face shield to protect against splashes and dust.[5]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that are appropriate for handling corrosive and toxic materials. Always inspect gloves before use and wash hands thoroughly after handling.[3]

  • Body Protection: A lab coat, and potentially a chemical-resistant apron, should be worn to protect skin.[2] Contaminated clothing must be removed immediately and washed before reuse.[6]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator is required.[5]

Waste Segregation and Collection Protocol

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous reactions.

Step-by-Step Waste Collection Procedure:

  • Select the Appropriate Container: All waste contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, weighing paper), and spill cleanup materials, must be collected in a designated, sealable hazardous waste container.[2][6] The container should be made of a material compatible with the chemical, such as polyethylene.[6]

  • Label the Container Clearly: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, corrosion, environment).[2]

  • Collect Waste at the Point of Generation: Place the labeled waste container in the fume hood where the work is being performed to minimize the transport of hazardous materials.

  • Do Not Mix Waste Streams: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]

  • Seal and Store Securely: Keep the waste container tightly closed when not in use.[1][6] Store the sealed container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[6][7] The storage area should be locked or otherwise accessible only to authorized personnel.[8]

Accidental Release and Spill Management

In the event of a spill, a swift and safe response is crucial to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or poses a significant inhalation hazard, evacuate the area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE detailed in Section 2.

  • Contain the Spill: Prevent the further spread of the material.

  • Clean Up the Spill:

    • For solid spills: Carefully sweep or scoop up the material, avoiding dust formation.[3][6] Use dry cleanup procedures.[6]

    • Place in Waste Container: Transfer the collected material into the designated hazardous waste container.[3][6]

  • Decontaminate the Area: Once the bulk material is removed, decontaminate the affected surface according to your laboratory's standard operating procedures.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be placed in the hazardous waste container.[2]

Approved Disposal Methodology

The recommended and required method for the final disposal of this compound is through a licensed professional hazardous waste disposal service.[2]

Primary Disposal Method: High-Temperature Incineration

The most effective method for the destruction of this compound is controlled chemical incineration at an approved waste disposal plant.[1][2]

  • Causality: this compound is a fluorinated organic compound. The carbon-fluorine (C-F) bond is exceptionally strong and requires high temperatures (typically >1000°C) and sufficient residence time to ensure complete destruction.[9] Inadequate incineration can lead to the formation of other hazardous, partially fluorinated byproducts.[9] The process must also include flue gas scrubbing to neutralize acidic and toxic gases, such as hydrogen fluoride and nitrogen oxides, that are generated during combustion.[1][10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type pure_solid Unused/Expired Solid Compound waste_type->pure_solid Solid contaminated_solid Contaminated Solids (Gloves, Labware, Spill Debris) waste_type->contaminated_solid Solid collect Step 1: Collect in Designated Hazardous Waste Container pure_solid->collect contaminated_solid->collect label_container Step 2: Label Container - 'Hazardous Waste' - Chemical Name - Hazard Pictograms collect->label_container store Step 3: Store Securely in Ventilated Area label_container->store disposal_service Arrange Pickup by Licensed Hazardous Waste Disposal Service store->disposal_service incineration Final Disposal: Approved High-Temperature Incineration Plant disposal_service->incineration caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

References

  • SAFETY DATA SHEET - 2-Aminopyrimidine. Source: Thermo Fisher Scientific. [Link]

  • 2-Amino-5-fluoropyrimidine | C4H4FN3 | CID 15209694. Source: PubChem. [Link]

  • Chemical Waste Disposal Guidelines. Source: Emory University. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Source: U.S. Environmental Protection Agency. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Source: U.S. Environmental Protection Agency. [Link]

  • Chapter 7 Chemical Disposal Procedures. Source: University of Wisconsin–Madison. [Link]

  • Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. Source: JD Supra. [Link]

  • EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. Source: The Acta Group. [Link]

  • Part G: Chemical Disposal Procedures. Source: UW-La Crosse. [Link]

  • EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products. Source: Clark Hill. [Link]

  • Hazardous Waste Disposal Guide. Source: Northwestern University. [Link]

  • Proper disposal of chemicals. Source: Sciencemadness Wiki. [Link]

  • 2-AMINOPYRIDINE. Source: Occupational Safety and Health Administration (OSHA). [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-Fluoropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 2-Fluoropyrimidin-5-amine. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth, procedural guidance grounded in established safety principles. Our goal is to empower you with the knowledge to work safely and effectively, making this your trusted resource for laboratory safety and chemical handling.

Understanding the Risks: Hazard Profile of this compound

This compound is a heterocyclic aromatic amine, a class of compounds often utilized as building blocks in medicinal chemistry. While invaluable in synthesis, it is crucial to recognize its potential hazards to ensure safe handling.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound and its analogs present several hazards.[1][2] It is classified as:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1][3]

  • Causes skin irritation. [1][2][3][4]

  • Causes serious eye irritation. [1][2][3][4][5]

  • May cause respiratory irritation. [2][3]

The primary routes of exposure are inhalation, skin contact, and eye contact. The causality behind these hazards lies in the chemical's reactivity. Aromatic amines can be absorbed through the skin and respiratory tract, potentially leading to systemic effects. Skin and eye irritation are localized reactions to the compound. Therefore, a multi-faceted approach to personal protective equipment (PPE) is non-negotiable.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe chemical handling. Engineering controls, such as fume hoods, are the first line of defense, but appropriate PPE provides the necessary barrier between you and the chemical.[3][6][7]

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides a barrier against skin contact. Nitrile is recommended for its broad chemical resistance. Always inspect gloves for tears or punctures before use.[3][8]
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a risk of splashing.[3][8]Protects against accidental splashes that can cause serious eye damage.[1][5] A face shield offers an additional layer of protection for the entire face.
Body Protection A flame-resistant lab coat, fully buttoned.Protects skin and personal clothing from contamination.[8]
Respiratory Protection A NIOSH-approved respirator is required when engineering controls are insufficient or when handling large quantities.[3][8]Prevents inhalation of the powdered chemical, which can cause respiratory irritation.[2][3]
Footwear Closed-toe, non-perforated shoes.Protects feet from spills.[8][9]

Step-by-Step Handling Protocol: Weighing and Dissolving this compound

This protocol outlines the necessary steps for safely weighing the solid compound and preparing a solution.

Objective: To accurately weigh a specified amount of this compound and dissolve it in a suitable solvent.

Materials:

  • This compound

  • Appropriate solvent

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Glassware (beaker, flask)

  • Magnetic stir bar and stir plate

  • All required PPE

Workflow Diagram:

G cluster_prep Preparation cluster_weighing Weighing cluster_dissolving Dissolving cluster_cleanup Cleanup prep_ppe Don PPE prep_fumehood Verify Fume Hood Function prep_ppe->prep_fumehood prep_materials Gather Materials prep_fumehood->prep_materials weigh_tare Tare Balance with Weigh Boat prep_materials->weigh_tare weigh_transfer Carefully Transfer Solid weigh_tare->weigh_transfer weigh_record Record Mass weigh_transfer->weigh_record diss_add_solid Add Solid to Glassware weigh_record->diss_add_solid diss_add_solvent Add Solvent diss_add_solid->diss_add_solvent diss_stir Stir Until Dissolved diss_add_solvent->diss_stir clean_dispose Dispose of Contaminated Materials diss_stir->clean_dispose clean_decontaminate Decontaminate Work Area clean_dispose->clean_decontaminate clean_doff Doff PPE clean_decontaminate->clean_doff

Caption: Workflow for weighing and dissolving this compound.

Procedure:

  • Preparation:

    • Don all required PPE: nitrile gloves, chemical splash goggles, and a lab coat.[3]

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary materials.

  • Weighing:

    • Place a weigh boat on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid generating dust.

    • Record the exact mass.

  • Dissolving:

    • Transfer the weighed solid into the appropriate glassware.

    • Add the desired volume of solvent.

    • If necessary, add a magnetic stir bar and place the glassware on a stir plate to facilitate dissolution.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated consumables in the designated solid chemical waste container.[5]

    • Decontaminate the spatula and work surface with an appropriate solvent.

    • Properly doff and dispose of your gloves.

    • Wash your hands thoroughly with soap and water.[5][10]

Emergency Response Plan

In the event of an accidental exposure or spill, a swift and informed response is critical.

Exposure Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5][11][12] Remove contact lenses if present and easy to do.[2][4][5] Seek immediate medical attention.[10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][13] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical advice.[3][4]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2][5][13] If the person feels unwell, call a poison control center or doctor.[5][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10][14] Seek immediate medical attention.[15]

Spill Response

The appropriate response to a spill depends on its size and location.

Workflow for a Minor Spill:

G spill_alert Alert Others in the Area spill_ppe Don Appropriate PPE spill_alert->spill_ppe spill_contain Contain the Spill with Absorbent Material spill_ppe->spill_contain spill_collect Collect Absorbed Material spill_contain->spill_collect spill_dispose Place in a Sealed Container for Hazardous Waste spill_collect->spill_dispose spill_clean Clean and Decontaminate the Area spill_dispose->spill_clean spill_report Report the Incident to a Supervisor spill_clean->spill_report

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.